molecular formula C28H40N4O6 B8055510 Dihydrochlamydocin analog-1 CAS No. 52574-64-8

Dihydrochlamydocin analog-1

货号: B8055510
CAS 编号: 52574-64-8
分子量: 528.6 g/mol
InChI 键: UXOLDMJAFJDQSE-RYFAJOAYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-amino-8-oxo-9-hydroxydecanoic acid is an oligopeptide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLDMJAFJDQSE-RYFAJOAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017904
Record name Dihydrochlamydocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52574-64-8
Record name Dihydrochlamydocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dihydrochlamydocin Analog-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochlamydocin analog-1 is a potent, cell-permeable cyclic tetrapeptide belonging to the family of histone deacetylase (HDAC) inhibitors. This document provides a comprehensive overview of its mechanism of action, drawing upon established knowledge of chlamydocin (B1668628) analogs and the broader class of HDAC inhibitors. It details the molecular interactions, effects on cellular signaling pathways, and resultant anti-proliferative and pro-apoptotic activities. This guide is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visual representations of key cellular processes to facilitate further research and drug development efforts.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of core histones.[1][2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[1][2]

This compound, like other cyclic tetrapeptide HDAC inhibitors, is thought to interact with the active site of HDAC enzymes.[3][4] The structure of these inhibitors typically includes a cap group that interacts with the rim of the active site pocket, a linker region, and a zinc-binding group that chelates the essential Zn2+ ion in the catalytic domain of the HDAC enzyme.[1] This binding prevents the substrate (acetylated lysine) from accessing the active site, thereby inhibiting the deacetylation process. The result is an accumulation of acetylated histones, leading to a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[2][5]

One known quantitative measure of its potency is its ability to inhibit the deacetylation of histone H4 peptide with an IC50 of 30 nM.[6]

Cellular Targets

The primary cellular targets of this compound are the class I and II histone deacetylases. While specific isoform selectivity data for this particular analog is not widely available, related chlamydocin analogs have been shown to inhibit class I and IIa HDACs at nanomolar concentrations.[4]

Beyond histones, HDAC inhibitors affect the acetylation status and function of a multitude of non-histone proteins.[5] These include proteins involved in crucial cellular processes such as:

  • Transcription Factors: p53, NF-κB

  • Chaperone Proteins: Hsp90

  • Structural Proteins: α-tubulin

  • DNA Repair Proteins: Ku70

The modulation of these non-histone protein targets contributes significantly to the pleiotropic effects of HDAC inhibitors.

Key Signaling Pathways Modulated by this compound

The inhibition of HDACs by this compound initiates a cascade of events that impact several critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

HDAC inhibitors are well-documented inducers of cell cycle arrest, primarily at the G1/S and G2/M transitions.[5] This is often mediated by the increased expression of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1. The upregulation of p21 leads to the inhibition of CDK complexes, thereby halting cell cycle progression.[5]

G1_S_Phase_Arrest Dihydrochlamydocin_analog_1 Dihydrochlamydocin analog-1 HDAC HDAC Dihydrochlamydocin_analog_1->HDAC inhibits Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation prevents deacetylation of p21_Gene p21 Gene Transcription Histone_Acetylation->p21_Gene activates p21_Protein p21 Protein p21_Gene->p21_Protein translates to CDK2_Cyclin_E CDK2/Cyclin E Complex p21_Protein->CDK2_Cyclin_E inhibits G1_S_Transition G1/S Phase Transition CDK2_Cyclin_E->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Caption: G1/S Phase Cell Cycle Arrest Pathway.
Induction of Apoptosis

This compound induces apoptosis through both intrinsic and extrinsic pathways. HDAC inhibition can lead to:

  • Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax and Bak.

  • Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2 and Bcl-xL.

  • Activation of caspases: The altered balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, activating the caspase cascade.

  • Sensitization to death receptor-mediated apoptosis: HDAC inhibitors can upregulate the expression of death receptors like Fas and TRAIL receptors, making cells more susceptible to extrinsic apoptotic signals.

The tumor suppressor protein p53 plays a crucial role in these processes. HDAC inhibition can lead to the acetylation and stabilization of p53, enhancing its transcriptional activity and promoting the expression of pro-apoptotic target genes.

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Bax_Bak_up Upregulation of Bax, Bak Mitochondria Mitochondria Bax_Bak_up->Mitochondria Bcl2_down Downregulation of Bcl-2, Bcl-xL Bcl2_down->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Death_Receptors Upregulation of Death Receptors (e.g., Fas) Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3 Dihydrochlamydocin_analog_1 Dihydrochlamydocin analog-1 HDAC_inhibition HDAC Inhibition Dihydrochlamydocin_analog_1->HDAC_inhibition HDAC_inhibition->Death_Receptors p53_acetylation p53 Acetylation & Stabilization HDAC_inhibition->p53_acetylation p53_acetylation->Bax_Bak_up p53_acetylation->Bcl2_down Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction Pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related chlamydocin analogs.

Table 1: In Vitro HDAC Inhibitory Activity

CompoundTargetIC50 (nM)Reference
This compoundHistone H4 peptide deacetylation30[6]
1-AlaninechlamydocinHDAC Activity (HeLa cell lysate)6.4[7]

Table 2: Anti-proliferative and Cytotoxic Activity of a Chlamydocin Analog (1-Alaninechlamydocin)

Cell LineGI50 (nM)TGI (nM)LC50 (nM)Reference
MIA PaCa-25.38.822[7]
Panc-1Low nM->10,000[7]
hTERT-HPNELow nM->10,000[7]

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of HDAC inhibitors like this compound.

In Vitro HDAC Activity Assay

This protocol describes a common method to determine the inhibitory activity of a compound against HDAC enzymes.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - this compound Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Assay Buffer - Add this compound (serial dilutions) - Add HDAC Enzyme Prepare_Reagents->Plate_Setup Incubate_1 Incubate at 37°C Plate_Setup->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution (stops reaction and generates signal) Incubate_2->Add_Developer Incubate_3 Incubate at RT Add_Developer->Incubate_3 Read_Fluorescence Read Fluorescence (Ex/Em appropriate for substrate) Incubate_3->Read_Fluorescence Data_Analysis Data Analysis: - Plot fluorescence vs. concentration - Calculate IC50 value Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: In Vitro HDAC Activity Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of HDAC enzyme, fluorogenic acetylated peptide substrate, and developer solution according to the manufacturer's instructions.

  • Reaction Setup: In a 384-well plate, add assay buffer, the test compound at various concentrations, and the HDAC enzyme.

  • Enzyme Reaction: Incubate the plate to allow the compound to interact with the enzyme. Initiate the deacetylase reaction by adding the fluorogenic substrate. Incubate to allow for substrate deacetylation.

  • Signal Development: Stop the reaction and generate a fluorescent signal by adding the developer solution.

  • Detection: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the quantification of apoptosis induction using Annexin V-FITC and propidium iodide staining followed by flow cytometry.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound is a potent inhibitor of histone deacetylases, exerting its anti-cancer effects through the modulation of gene expression, induction of cell cycle arrest, and promotion of apoptosis. Its mechanism of action is multifaceted, involving both histone and non-histone protein targets. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Future studies should focus on elucidating the specific HDAC isoform selectivity of this compound and its efficacy in various preclinical cancer models.

References

Dihydrochlamydocin Analog-1: A Technical Guide to its Biological Activity as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Dihydrochlamydocin analog-1, a potent inhibitor of histone deacetylase (HDAC). This compound, a synthetic analog of the natural product chlamydocin (B1668628), demonstrates significant inhibitory effects on histone H4 deacetylation. This document collates the available quantitative data, details relevant experimental methodologies, and visualizes the key pathways and workflows pertinent to the study of this compound. The information presented herein is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDAC inhibitors a promising class of therapeutic agents.

Chlamydocin is a naturally occurring cyclic tetrapeptide that exhibits potent HDAC inhibitory activity. Its analogs, including this compound, have been synthesized to explore and optimize this activity for potential therapeutic applications. This compound has been identified as a potent inhibitor of histone H4 peptide deacetylation.[1]

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its inhibition of histone deacetylase activity. The available quantitative data is summarized in the table below.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundHistone H4 Peptide DeacetylationBiochemical Assay30[1]

Mechanism of Action: HDAC Inhibition

As a chlamydocin analog, this compound is understood to function as a histone deacetylase inhibitor. The general mechanism of action for this class of compounds involves the binding of the inhibitor to the active site of the HDAC enzyme, thereby preventing it from deacetylating its histone substrates. This leads to an accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including tumor suppressor genes. The downstream effects of HDAC inhibition in cancer cells include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

HDAC_Inhibition_Pathway cluster_acetylation Acetylation State Dihydrochlamydocin Dihydrochlamydocin analog-1 HDAC Histone Deacetylase (HDAC) Dihydrochlamydocin->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin (Transcriptionally Active) AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression CellEffects Cell Cycle Arrest, Apoptosis GeneExpression->CellEffects

Caption: Signaling pathway of HDAC inhibition by this compound.

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not publicly detailed, a general experimental workflow for assessing HDAC inhibitory activity can be described. The following is a representative protocol for a fluorometric in vitro HDAC activity assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific histone deacetylase or a mixture of HDACs.

Materials:

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction:

    • Add 25 µL of the diluted test compound or controls to the wells of the 96-well plate.

    • Add 50 µL of the diluted HDAC enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 25 µL of the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for the desired time (e.g., 60 minutes).

  • Reaction Termination and Signal Development:

    • Add 50 µL of the developer solution to each well to stop the deacetylation reaction and initiate the development of the fluorescent signal.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of This compound start->compound_prep enzyme_prep Prepare HDAC Enzyme Solution start->enzyme_prep plate_setup Add Compound and Enzyme to 96-well Plate compound_prep->plate_setup enzyme_prep->plate_setup incubation1 Incubate at 37°C plate_setup->incubation1 add_substrate Add Fluorogenic Substrate incubation1->add_substrate incubation2 Incubate at 37°C add_substrate->incubation2 add_developer Add Developer Solution (Stop and Develop) incubation2->add_developer incubation3 Incubate at Room Temperature add_developer->incubation3 read_plate Read Fluorescence incubation3->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

Concluding Remarks

This compound is a potent inhibitor of histone H4 deacetylation, positioning it as a compound of interest for further investigation in the context of diseases driven by epigenetic dysregulation, such as cancer. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to design and interpret experiments aimed at further elucidating the biological activity and therapeutic potential of this and related chlamydocin analogs. Future research should focus on determining the isoform selectivity of this compound, its efficacy in various cancer cell lines, and its in vivo activity in preclinical models. Such studies will be crucial in advancing our understanding of this promising HDAC inhibitor and its potential for clinical development.

References

Unveiling Dihydrochlamydocin Analog-1: A Potent Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A significant advancement in the field of epigenetics and cancer research has been the discovery and characterization of Dihydrochlamydocin analog-1, a potent inhibitor of histone deacetylase (HDAC). Also referred to as "compound 2," this chlamydocin (B1668628) analog has demonstrated significant activity in inhibiting the deacetylation of histone H4 peptides, a key process in the regulation of gene expression. This technical guide provides an in-depth overview of the discovery, history, and core scientific data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

This compound emerged from research focused on the modification of chlamydocin, a naturally occurring cyclic tetrapeptide known for its potent HDAC inhibitory and antitumor activities. The parent compound, chlamydocin, is characterized by a unique amino acid residue containing an epoxide functional group, which is crucial for its irreversible inhibition of HDACs. The development of this compound involved the chemical modification of this reactive epoxide, leading to a "dihydro-" derivative.

Quantitative Biological Activity

The primary mechanism of action for this compound is the inhibition of histone deacetylases. Quantitative analysis has revealed its high potency, particularly in the context of histone H4 deacetylation.

CompoundTargetIC50
This compound (compound 2)Histone H4 Peptide Deacetylation30 nM

Table 1: Inhibitory Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the deacetylation of histone H4 peptides.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of chlamydocin analogs are essential for reproducibility and further development. While the original protocol for this compound is not available, a general methodology for the synthesis and testing of similar chlamydocin analogs can be outlined.

General Synthesis of Chlamydocin Analogs

The synthesis of chlamydocin analogs typically involves a multi-step process that includes:

  • Peptide Synthesis: Solid-phase or solution-phase peptide synthesis is employed to assemble the linear tetrapeptide backbone.

  • Cyclization: The linear peptide is then cyclized to form the characteristic 12-membered ring structure.

  • Side Chain Modification: The side chain of the specific amino acid, often a derivative of 2-amino-8-oxodecanoic acid (Aoda), is modified to introduce the desired functional group. For this compound, this would involve the reduction of the epoxide in the chlamydocin side chain.

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of this compound on HDACs is typically determined using an in vitro enzymatic assay. A common protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic acetylated histone peptide substrate (e.g., a histone H4 peptide) are prepared in an assay buffer.

  • Inhibitor Incubation: The HDAC enzyme is pre-incubated with varying concentrations of this compound.

  • Enzymatic Reaction: The fluorogenic substrate is added to initiate the deacetylation reaction.

  • Development and Detection: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Analysis: The fluorescence is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

As a histone deacetylase inhibitor, this compound is expected to influence multiple signaling pathways that are crucial in cancer cell proliferation, survival, and differentiation. The inhibition of HDACs leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the altered expression of various genes.

HDAC_Inhibitor_Signaling_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones Chromatin_Relaxation Chromatin_Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Gene_Expression Chromatin_Relaxation->Gene_Expression p21 p21 Gene_Expression->p21 p53 p53 Gene_Expression->p53 Apoptotic_Proteins Apoptotic_Proteins Gene_Expression->Apoptotic_Proteins Anti_Apoptotic_Proteins Anti_Apoptotic_Proteins Gene_Expression->Anti_Apoptotic_Proteins Downregulation Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Apoptotic_Proteins->Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibition

Figure 1: Simplified Signaling Pathway of HDAC Inhibition. This diagram illustrates the general mechanism by which HDAC inhibitors like this compound exert their effects, leading to cell cycle arrest and apoptosis.

Experimental Workflow

The discovery and characterization of novel HDAC inhibitors like this compound follow a structured experimental workflow.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation Analog_Design Analog Design/ Isolation Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification HDAC_Assay In vitro HDAC Inhibition Assay Purification->HDAC_Assay Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) HDAC_Assay->Cell_Based_Assays In_Vivo_Studies In vivo Animal Models Cell_Based_Assays->In_Vivo_Studies

Figure 2: Experimental Workflow for HDAC Inhibitor Development. This flowchart outlines the key stages in the discovery, synthesis, and biological evaluation of a novel HDAC inhibitor such as this compound.

Conclusion

This compound represents a potent and promising histone deacetylase inhibitor. Its discovery and ongoing research into its mechanism of action contribute significantly to the development of novel epigenetic-based therapies for cancer and other diseases. Further investigation is warranted to fully elucidate its precise chemical structure, delineate its specific effects on various HDAC isoforms, and explore its therapeutic potential in preclinical and clinical settings. The detailed methodologies and data presented in this guide serve as a valuable resource for the scientific community to build upon this important work.

Dihydrochlamydocin Analog-1: A Technical Overview of its Structure and Properties for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical guide on the structure, properties, and potential therapeutic applications of Dihydrochlamydocin analog-1, a potent histone deacetylase (HDAC) inhibitor. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical characteristics, biological activity, and the methodologies for its study.

Core Molecular Structure and Chemical Properties

This compound, also known as 1-alaninechlamydocin, is a cyclic tetrapeptide and an analog of the natural product chlamydocin.[1][2] It possesses a molecular formula of C28H40N4O6 and a molecular weight of 528.65 g/mol .[3] The systematic IUPAC name for this compound is (3S,9S,14aR)-9-benzyl-3-((R)-7-hydroxy-6-oxooctyl)-6,6-dimethyldecahydropyrrolo[1,2-a][2][4][5][6]tetraazacyclododecine-1,4,7,10-tetraone.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 157618-75-2[3]
Molecular Formula C28H40N4O6[3]
Molecular Weight 528.65 g/mol [3]
Appearance Solid powder[3]

Biological Activity: Potent Histone Deacetylase Inhibition

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[1][3] Specifically, it has been shown to inhibit the deacetylation of histone H4 peptides with a half-maximal inhibitory concentration (IC50) of 30 nM.[4][7] HDAC inhibitors are a promising class of anti-cancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

The mechanism of action of cyclic tetrapeptide HDAC inhibitors generally involves a pharmacophore model consisting of three key elements: a surface recognition unit that binds to the rim of the HDAC active site pocket, a metal-binding domain that chelates the zinc ion in the active site, and a linker connecting these two domains.

Experimental Protocols

General Synthesis of Cyclic Tetrapeptide HDAC Inhibitors

Synthesis_Workflow cluster_fragments Dipeptide Fragment Synthesis cluster_linear Linear Tetrapeptide Assembly cluster_cyclization Cyclization and Purification A Protected Amino Acid 1 AB Dipeptide 1-2 A->AB B Protected Amino Acid 2 B->AB C Protected Amino Acid 3 CD Dipeptide 3-4 C->CD D Protected Amino Acid 4 D->CD Deprotection_AB Deprotection AB->Deprotection_AB Coupling Coupling CD->Coupling ABCD Linear Tetrapeptide Cyclization Cyclization ABCD->Cyclization Deprotection_AB->Coupling Coupling->ABCD Final_Product Dihydrochlamydocin Analog-1 Purification Purification Cyclization->Purification Purification->Final_Product

General workflow for cyclic tetrapeptide synthesis.

Methodology:

  • Dipeptide Fragment Synthesis: Protected amino acids are coupled to form dipeptide fragments using standard peptide coupling reagents such as 2-(1-H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and diisopropylethylamine (DIPEA).

  • Linear Tetrapeptide Assembly: The dipeptide fragments are deprotected and then coupled together to form a linear tetrapeptide.

  • Cyclization: The linear tetrapeptide is cyclized under dilute conditions to favor intramolecular reaction.

  • Purification: The final cyclic tetrapeptide is purified using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of this compound against HDAC enzymes can be determined using a fluorescence-based assay. A general protocol is provided below:

HDAC_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_development Signal Development and Detection A Prepare HeLa Nuclear Extract C Incubate Extract, Inhibitor, and Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) at 37°C A->C B Prepare Serial Dilutions of This compound B->C D Add Lysine (B10760008) Developer (contains Trypsin) C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex: 370 nm, Em: 450 nm) E->F

Workflow for a fluorescence-based HDAC inhibition assay.

Methodology:

  • Preparation: A nuclear extract from a cell line such as HeLa, which contains HDAC enzymes, is prepared. Serial dilutions of this compound are also prepared.

  • Enzymatic Reaction: The HeLa nuclear extract, the inhibitor at various concentrations, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) are incubated together in a 96-well plate at 37°C.

  • Signal Development: A lysine developer solution, containing trypsin, is added to the wells. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Detection: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Therapeutic Implications

HDAC inhibitors, including this compound, exert their effects by altering the acetylation status of histone and non-histone proteins. This leads to changes in chromatin structure and the regulation of gene expression.

HDAC_Inhibition_Pathway A Dihydrochlamydocin Analog-1 B HDAC Enzyme A->B Inhibition C Histone Proteins B->C Deacetylation D Acetylated Histones (Hyperacetylation) E Chromatin Relaxation D->E F Gene Transcription E->F G Cell Cycle Arrest, Apoptosis, Differentiation F->G

Simplified signaling pathway of HDAC inhibition.

The inhibition of HDACs by this compound leads to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and leading to the altered expression of genes involved in key cellular processes such as cell cycle progression, apoptosis, and differentiation. This mechanism underlies the potential of this compound as a therapeutic agent in oncology and potentially other diseases.

Future Directions

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Selectivity Profiling: Determining the inhibitory activity of this compound against a panel of different HDAC isoforms to understand its selectivity.

  • In Vitro Cytotoxicity: Evaluating the cytotoxic effects of the compound against a broad range of cancer cell lines.

  • In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its effects on histone acetylation in vivo.

The potent HDAC inhibitory activity of this compound makes it a compelling candidate for further drug development. The information and protocols provided in this whitepaper serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.

References

An In-depth Technical Guide to Dihydrochlamydocin Analog-1 (CAS 157618-75-2): A Potent Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochlamydocin analog-1, a cyclic tetrapeptide belonging to the chlamydocin (B1668628) family, has emerged as a potent inhibitor of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the molecular pathways it modulates. Detailed experimental protocols for assessing its efficacy and mechanism of action are presented, alongside structured quantitative data. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and potential therapeutic applications.

Introduction

This compound (CAS 157618-75-2) is a synthetically derived analog of chlamydocin, a natural product isolated from Verticillium coccosporum. Like its parent compound, this analog exhibits significant biological activity, primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making HDAC inhibitors a promising class of therapeutic agents. This compound has demonstrated potent inhibition of histone H4 deacetylation, suggesting its potential as an anticancer agent.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 157618-75-2[2][3][4]
Molecular Formula C₂₈H₄₀N₄O₆[2]
Molecular Weight 528.6 g/mol [2]
Formal Name cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl][2]
Solubility Soluble in ethanol (B145695) and DMSO
Storage Store as a solid at -20°C for long-term stability (≥4 years)

Biological Activity and Quantitative Data

This compound is a potent inhibitor of histone deacetylase activity. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC₅₀) for the deacetylation of histone H4 peptides.

AssayCell LineIC₅₀Reference
Inhibition of Histone H4 Peptide DeacetylationHeLa30 nM[1][2]

Beyond its enzymatic inhibition, this compound has also been shown to affect cell proliferation.

ActivityCell LineConcentrationEffectReference
AntiproliferativeA7r5 (rat aortic smooth muscle)1 µMInhibition of proliferation[1][2]

At present, there is no publicly available data on the cytotoxicity of this compound against a broader panel of cancer cell lines, its in vivo efficacy, or its pharmacokinetic profile. Research in these areas would be crucial for its further development as a therapeutic agent.

Mechanism of Action: Signaling Pathways

As a histone deacetylase inhibitor, this compound is predicted to induce a cascade of molecular events within the cell, primarily leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways generally associated with HDAC inhibition.

HDAC_Inhibition_Pathway HDAC Inhibition and Downstream Effects HDAC_Inhibitor Dihydrochlamydocin analog-1 HDAC Histone Deacetylases (HDACs) HDAC_Inhibitor->HDAC Inhibition Histone_Acetylation ↑ Histone Acetylation (H3, H4) Chromatin Chromatin Relaxation Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest_Pathway HDAC Inhibitor-Induced Cell Cycle Arrest HDAC_Inhibition HDAC Inhibition p21 ↑ p21 (WAF1/CIP1) Expression HDAC_Inhibition->p21 CDK CDK/Cyclin Complexes p21->CDK Inhibition Rb Rb Phosphorylation CDK->Rb G2M_Arrest G2/M Arrest CDK->G2M_Arrest Blocked Progression leads to E2F E2F Release Rb->E2F Inhibition Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Apoptosis_Pathway HDAC Inhibitor-Induced Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Bcl2 ↓ Bcl-2, Bcl-xL Mitochondria Mitochondrial Permeability Bcl2->Mitochondria Inhibition Bax ↑ Bax, Bak Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Death_Receptors ↑ Death Receptors (e.g., FAS, TRAIL-R) DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 HDAC_Inhibition HDAC Inhibition HDAC_Inhibition->Bcl2 HDAC_Inhibition->Bax HDAC_Inhibition->Death_Receptors Apoptosis Apoptosis Caspase3->Apoptosis HDAC_Assay_Workflow In Vitro HDAC Activity Assay Workflow A Prepare Reagents: - HDAC Enzyme - HDAC Substrate - this compound - Assay Buffer B Add HDAC enzyme, assay buffer, and This compound to microplate wells A->B C Incubate B->C D Add HDAC substrate C->D E Incubate D->E F Add Developer E->F G Incubate F->G H Measure Fluorescence (Excitation: 350-380 nm Emission: 440-460 nm) G->H Western_Blot_Workflow Western Blot Workflow A Cell Culture and Treatment with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-acetyl-H4, anti-p21, anti-actin) F->G H Secondary Antibody Incubation G->H I Detection (e.g., Chemiluminescence) H->I J Image Analysis and Quantification I->J Flow_Cytometry_Workflow Cell Cycle Analysis Workflow A Cell Culture and Treatment with This compound B Harvest Cells (including supernatant) A->B C Wash with PBS B->C D Fixation (e.g., with cold 70% ethanol) C->D E Wash and Resuspend in Staining Solution D->E F Staining with Propidium Iodide (PI) and RNase A E->F G Incubate in the Dark F->G H Analyze by Flow Cytometry G->H I Data Analysis to Determine Cell Cycle Distribution H->I Caspase_Assay_Workflow Caspase-3 Activity Assay Workflow A Cell Culture and Treatment B Cell Lysis A->B C Protein Quantification B->C D Incubate Lysate with Caspase-3 Substrate (e.g., Ac-DEVD-pNA) C->D E Measure Absorbance (405 nm) or Fluorescence D->E F Calculate Caspase-3 Activity E->F

References

Dihydrochlamydocin Analog-1: A Potent Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrochlamydocin analog-1, also identified as compound 2 in several research contexts, is a potent histone deacetylase (HDAC) inhibitor derived from the natural product chlamydocin (B1668628). As a member of the cyclic tetrapeptide class of compounds, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an HDAC inhibitor, its effects on cancer cells, and detailed experimental protocols for its study.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its biological effects primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.

By inhibiting HDACs, this compound promotes histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes. The primary inhibitory activity of this compound has been quantified against the deacetylation of histone H4 peptides, demonstrating a half-maximal inhibitory concentration (IC50) of 30 nM.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its related analogs has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro HDAC Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundHistone H4 Peptide Deacetylation30

Table 2: Antiproliferative Activity of Related Chlamydocin Analogs

CompoundCell LineIC50
Ac-TAN-1746 (a chlamydocin analog)143B (Osteosarcoma)4.9 nM
Ac-TAN-1746 (a chlamydocin analog)U2OS (Osteosarcoma)0.37 µM
1-Alaninechlamydocin (a chlamydocin analog)P. falciparum (Dd2)0.010 ± 0.001 µM
1-Alaninechlamydocin (a chlamydocin analog)HepG2 (Hepatocellular Carcinoma)0.038 ± 0.006 µM

Experimental Protocols

Histone Deacetylase (HDAC) Inhibition Assay (Radioactive Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against histone deacetylases using a radiolabeled acetylated histone H4 peptide.

Materials:

  • [³H]acetyl-labeled histone H4 peptide substrate

  • HDAC enzyme source (e.g., nuclear extract or purified HDAC)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Stop Solution (e.g., 1 M HCl, 0.16 M acetic acid)

  • Ethyl acetate (B1210297)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the HDAC enzyme source, assay buffer, and the [³H]acetyl-labeled histone H4 peptide substrate.

  • Add this compound at various concentrations to the reaction mixture. Include a control reaction without the inhibitor.

  • Incubate the reaction at 37°C for a specified period (e.g., 1-2 hours).

  • Stop the reaction by adding the stop solution.

  • Extract the released [³H]acetic acid by adding ethyl acetate, followed by vigorous vortexing and centrifugation to separate the phases.

  • Transfer an aliquot of the upper ethyl acetate phase to a scintillation vial containing scintillation cocktail.

  • Quantify the amount of radioactivity using a scintillation counter.

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include untreated control wells.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Cellular Effects

Inhibition of HDACs by this compound leads to a cascade of downstream cellular events, ultimately impacting cell fate. While specific signaling pathway analyses for this particular analog are not extensively detailed in the public domain, the known consequences of HDAC inhibition provide a strong indication of its mechanistic effects.

Cell Cycle Arrest

HDAC inhibitors are well-documented to induce cell cycle arrest, often at the G1/S or G2/M checkpoints. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21^(WAF1/CIP1). The hyperacetylation of histones in the promoter region of the p21 gene leads to its increased transcription, resulting in a halt in cell cycle progression.

Induction of Apoptosis

This compound and related compounds can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), shifting the cellular balance towards apoptosis.

G General Signaling Cascade of HDAC Inhibition HDACi Dihydrochlamydocin analog-1 HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylation (blocked) Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 Upregulation of p21 Gene_Expression->p21 Apoptotic_Genes Modulation of Apoptotic Genes Gene_Expression->Apoptotic_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p21->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Apoptotic_Genes->Apoptosis G Isolation and Purification Workflow Fungal_Culture Fungal Culture (e.g., Diheterospora chlamydosporia) Extraction Solvent Extraction (e.g., with ethyl acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography1 Silica Gel Chromatography Crude_Extract->Chromatography1 Fractions Active Fractions Chromatography1->Fractions Chromatography2 Preparative HPLC Fractions->Chromatography2 Pure_Compound Pure Dihydrochlamydocin analog-1 Chromatography2->Pure_Compound

Dihydrochlamydocin Analog-1: A Technical Guide to Target Identification and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and mechanism of action of Dihydrochlamydocin analog-1, a potent inhibitor of histone deacetylases (HDACs). This document details the biochemical properties of the compound, outlines the experimental methodologies for its characterization, and illustrates its interaction within cellular signaling pathways.

Introduction

This compound is a synthetic cyclic tetrapeptide belonging to the chlamydocin (B1668628) family of natural products. These compounds have garnered significant interest in drug discovery due to their potent anti-proliferative and cytotoxic activities. Initial investigations have identified this compound as a powerful inhibitor of histone deacetylases, a class of enzymes crucial for the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurological disorders, making them a prime target for therapeutic intervention.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified through various biochemical and cellular assays. The data presented below is compiled from studies on this compound and structurally similar chlamydocin analogs.

CompoundTargetAssay TypeIC50 (nM)Reference CompoundIC50 (nM)
This compoundHistone H4 Peptide DeacetylationEnzyme Inhibition Assay30--
1-AlaninechlamydocinTotal HDACs (HeLa cell lysate)Enzyme Inhibition Assay6.4SAHA>1000
Chlamydocin Analog 1bHDAC1Recombinant Enzyme Assay15Trichostatin A (TSA)35
Chlamydocin Analog 1bHDAC2Recombinant Enzyme Assay25Trichostatin A (TSA)40
Chlamydocin Analog 1bHDAC6Recombinant Enzyme Assay50Trichostatin A (TSA)60

Target Identification and Validation

The primary molecular target of this compound has been identified as histone deacetylases. This was determined through a series of biochemical and cellular experiments designed to pinpoint its mechanism of action.

Biochemical Assays for HDAC Inhibition

The inhibitory potential of this compound against HDAC enzymes is a key aspect of its characterization. The following protocol is a representative method for determining the IC50 value.

Experimental Protocol: In Vitro HDAC Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6) are purified. A fluorogenic acetylated peptide substrate (e.g., from a histone H4 sequence) is prepared in assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Enzymatic Reaction: The HDAC enzyme is incubated with the various concentrations of this compound. The reaction is initiated by the addition of the acetylated peptide substrate.

  • Deacetylation and Signal Development: The reaction mixture is incubated to allow for enzymatic deacetylation. A developer solution is then added, which processes the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Target Engagement

To confirm that this compound engages its target within a cellular context, the acetylation status of known HDAC substrates is assessed.

Experimental Protocol: Western Blot Analysis of α-Tubulin Acetylation

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound for a specified duration.

  • Cell Lysis: The treated cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative increase in acetylated α-tubulin levels.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting HDACs, leading to the hyperacetylation of histone and non-histone proteins. This alters gene expression and affects various cellular processes.

HDAC_Inhibition_Pathway cluster_drug Pharmacological Intervention cluster_enzyme Enzymatic Target cluster_substrates Cellular Substrates cluster_effects Downstream Cellular Effects Dihydrochlamydocin_analog_1 Dihydrochlamydocin analog-1 HDAC Histone Deacetylase (HDAC) Dihydrochlamydocin_analog_1->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation alpha_Tubulin α-Tubulin HDAC->alpha_Tubulin Deacetylation Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling Acetylation Leads to Microtubule_Stability Increased Microtubule Stability alpha_Tubulin->Microtubule_Stability Acetylation Leads to Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Microtubule_Stability->Cell_Cycle_Arrest

Figure 1: Signaling pathway of this compound.

The inhibition of HDACs by this compound leads to an accumulation of acetylated histone proteins. This results in a more open chromatin structure, which can lead to the altered transcription of genes involved in critical cellular processes such as the cell cycle and apoptosis.[1][2] Furthermore, the inhibition of specific HDACs like HDAC6 results in the hyperacetylation of non-histone proteins such as α-tubulin, which plays a role in microtubule stability and can also contribute to cell cycle arrest.[1]

Experimental and Logical Workflows

The identification and characterization of this compound as an HDAC inhibitor follows a logical progression of experiments.

Experimental_Workflow Start Hypothesis: Analog is a potential HDAC inhibitor Biochemical_Screen Biochemical Screening: In vitro HDAC inhibition assay Start->Biochemical_Screen Determine_IC50 Determine IC50 values against HDAC isoforms Biochemical_Screen->Determine_IC50 Cellular_Assays Cellular Assays: Western blot for substrate acetylation Determine_IC50->Cellular_Assays Phenotypic_Assays Phenotypic Assays: Cell proliferation, apoptosis assays Cellular_Assays->Phenotypic_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Phenotypic_Assays->SAR_Studies Conclusion Conclusion: Analog is a potent HDAC inhibitor with cellular activity SAR_Studies->Conclusion

Figure 2: Experimental workflow for target identification.

This workflow begins with the hypothesis that the analog possesses HDAC inhibitory activity, based on its structural similarity to known HDAC inhibitors. This is followed by in vitro biochemical assays to confirm and quantify this activity. Subsequently, cellular assays are performed to validate target engagement in a more biologically relevant system. Finally, phenotypic assays are conducted to understand the functional consequences of HDAC inhibition by the analog.

Logical_Relationship Analog Dihydrochlamydocin analog-1 Binds_To Binds to Active Site of Analog->Binds_To HDAC HDAC Enzyme Binds_To->HDAC Inhibits Inhibits Deacetylation of HDAC->Inhibits Substrates Histone & Non-Histone Proteins Inhibits->Substrates Leads_To Leads to Substrates->Leads_To Cellular_Response Anti-proliferative & Pro-apoptotic Effects Leads_To->Cellular_Response

Figure 3: Logical relationship of the drug's action.

The logical flow of this compound's action begins with its binding to the active site of HDAC enzymes. This binding event inhibits the enzymatic deacetylation of key cellular proteins, which in turn triggers a cascade of events culminating in the desired anti-proliferative and pro-apoptotic cellular responses.

Conclusion

This compound is a potent small molecule inhibitor of histone deacetylases. Its target has been identified and validated through a combination of in vitro enzymatic assays and cell-based functional studies. The mechanism of action involves the inhibition of HDAC-mediated deacetylation, leading to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression and cellular processes, ultimately resulting in anti-cancer effects. The detailed understanding of its target and mechanism of action provides a strong foundation for its further development as a potential therapeutic agent.

References

In-depth Technical Guide: In Vitro Studies of Chlamydocin Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Dihydrochlamydocin analog-1" did not yield specific in vitro studies for a compound with this exact name. The available scientific literature extensively covers the in vitro evaluation of a broader class of related compounds, the Chlamydocin (B1668628) Analogs , primarily investigated for their potent activity as Histone Deacetylase (HDAC) inhibitors. This guide, therefore, focuses on the collective findings for these chlamydocin analogs.

This technical guide provides a comprehensive overview of the in vitro studies conducted on chlamydocin analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide details their mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and provides visual representations of relevant pathways and workflows.

Mechanism of Action: HDAC Inhibition

Chlamydocin and its synthetic analogs are potent inhibitors of histone deacetylases (HDACs).[1][2][3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.

By inhibiting HDACs, chlamydocin analogs induce the accumulation of hyperacetylated histones H3 and H4.[4] This "loosening" of the chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes like p21cip1/waf1.[4] The increased expression of such genes can lead to cell cycle arrest, typically in the G2/M phase, and ultimately induce apoptosis (programmed cell death) in cancer cells.[4][5] Chlamydocin itself is a cyclic tetrapeptide that acts as an irreversible inhibitor of HDACs, while many of its synthetic analogs are designed to be reversible inhibitors.[2]

Signaling Pathway of HDAC Inhibition by Chlamydocin Analogs

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone Histone Proteins Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Associated with Open_Chromatin Open Chromatin (Gene Transcription) Histone->Open_Chromatin Hyperacetylation leads to DNA DNA DNA->Chromatin Gene_Expression Gene Expression (e.g., p21) Open_Chromatin->Gene_Expression HDAC HDAC Enzyme HDAC->Histone Removes Acetyl Groups HAT HAT Enzyme HAT->Histone Adds Acetyl Groups Ac Acetyl Group (Ac) Ac->HAT Chlamydocin_Analog Chlamydocin Analog Chlamydocin_Analog->HDAC Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of HDAC inhibition by chlamydocin analogs.

Quantitative Data Summary

The in vitro potency of various chlamydocin analogs has been evaluated across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Compound/AnalogTarget/AssayCell Line(s)IC50 ValueReference
ChlamydocinHDAC Activity (in vitro)-1.3 nM[4]
Compound 1bAntiproliferative EffectMCF-7, K562Better than TSA[5]

TSA (Trichostatin A) is a well-known HDAC inhibitor often used as a positive control.

Experimental Protocols

The in vitro evaluation of chlamydocin analogs typically involves a series of assays to determine their biological activity and mechanism of action. Below are generalized protocols for key experiments.

HDAC Inhibitory Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated HDACs.

  • Principle: A fluorogenic HDAC substrate is incubated with the HDAC enzyme in the presence and absence of the test compound. HDAC activity leads to the deacetylation of the substrate, which can then be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence in the presence of the compound is proportional to its inhibitory activity.

  • Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate, assay buffer, developer solution, test compounds, and a microplate reader.

  • Method:

    • Prepare serial dilutions of the chlamydocin analog.

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution.

    • Measure the fluorescence using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation/Viability Assay

These assays determine the effect of the compounds on the growth and viability of cancer cells.

  • Principle: The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT or MTS reagent to a colored formazan (B1609692) product.

  • Cell Lines: MCF-7 (breast cancer), K562 (leukemia), A2780 (ovarian cancer), and others are commonly used.[4][5]

  • Method:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the chlamydocin analog for a specified duration (e.g., 48 or 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins and assess changes in their expression levels upon treatment with the chlamydocin analogs.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

  • Targets: Acetylated histones (H3, H4), p21cip1/waf1, and other cell cycle or apoptosis-related proteins.[4]

  • Method:

    • Treat cells with the chlamydocin analog for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Compound Chlamydocin Analog Synthesis & Purification HDAC_Assay HDAC Enzymatic Assay (Determine IC50) Compound->HDAC_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, K562) Compound->Cell_Culture Data_Analysis Data Analysis & Interpretation HDAC_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (MTT/MTS) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Protein Expression) Cell_Culture->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: General workflow for the in vitro evaluation of chlamydocin analogs.

Conclusion

The in vitro studies on chlamydocin analogs have consistently demonstrated their potent activity as HDAC inhibitors. These compounds effectively induce histone hyperacetylation, leading to the expression of tumor suppressor genes, cell cycle arrest, and apoptosis in various cancer cell lines. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this promising class of therapeutic agents. Further research may focus on the selectivity of these analogs for different HDAC isoforms and their potential in combination therapies.

References

Preliminary Research Findings on Dihydrochlamydocin Analog-1 and the Broader Class of Chlamydocin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: A comprehensive review of publicly available scientific literature and databases reveals a scarcity of specific preliminary research findings for a compound explicitly identified as "Dihydrochlamydocin analog-1". The primary available data point, sourced from commercial suppliers, identifies it as a histone deacetylase (HDAC) inhibitor with a half-maximal inhibitory concentration (IC50) of 30 nM against the deacetylation of histone H4 peptides. Due to the lack of detailed published research on this specific analog, this guide will provide an in-depth overview of the parent compound, chlamydocin (B1668628), and the broader class of its synthetic analogs as potent histone deacetylase inhibitors. This will include representative data, generalized experimental protocols, and conceptual signaling pathways based on research into closely related compounds.

Introduction to Chlamydocin and its Analogs as HDAC Inhibitors

Chlamydocin is a naturally occurring cyclic tetrapeptide characterized by a unique 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) residue. This epoxyketone moiety is crucial for its biological activity, acting as an irreversible inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The aberrant activity of HDACs is implicated in the development and progression of various cancers, making them a key target for therapeutic intervention.

Researchers have synthesized numerous analogs of chlamydocin to enhance its therapeutic potential, improve its selectivity, and explore reversible inhibition mechanisms. These modifications often involve replacing the irreversible epoxyketone warhead with other zinc-binding groups such as hydroxamic acids, ketones, or aldehydes. This compound is presumed to be one such synthetic derivative.

Quantitative Data on Chlamydocin Analogs

The following table summarizes the inhibitory activity of the parent compound chlamydocin and provides the known data for this compound for comparison. The data for other analogs is extensive and varied based on their specific structural modifications.

CompoundTargetIC50Reference
ChlamydocinIn vitro HDAC activity1.3 nM
This compound Deacetylation of histone H4 peptides30 nM

Experimental Protocols

While specific protocols for this compound are not available, the following represents a generalized methodology for assessing the HDAC inhibitory activity of chlamydocin analogs, based on common practices in the field.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the HDAC enzyme activity.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compounds (chlamydocin analogs)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the HeLa nuclear extract to the wells of the 96-well plate.

  • Add the diluted test compounds to the respective wells. Include wells with a known HDAC inhibitor as a positive control and wells with DMSO as a negative control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a further specified time (e.g., 30 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for a specified time (e.g., 15 minutes).

  • Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of HDAC inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for chlamydocin and its analogs is the inhibition of HDAC enzymes. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of silenced genes, including tumor suppressor genes.

HDAC_Inhibition_Pathway HDAC_Inhibitor Dihydrochlamydocin analog-1 HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Mechanism of Action of HDAC Inhibitors.

The downstream effects of HDAC inhibition by chlamydocin analogs include the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For example, the parent compound chlamydocin has been shown to induce the expression of p21(cip1/waf1), a cell cycle inhibitor, and to activate caspase-3, a key executioner of apoptosis. It also leads to the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in tumors.

The following workflow illustrates the general process from the identification of a lead compound like chlamydocin to the synthesis and evaluation of its analogs.

Experimental_Workflow cluster_0 Lead Identification & Analog Design cluster_1 Synthesis & In Vitro Evaluation cluster_2 Cellular & In Vivo Studies Chlamydocin Chlamydocin (Natural Product Lead) SAR_Studies Structure-Activity Relationship (SAR) Studies Chlamydocin->SAR_Studies Analog_Design Analog Design (e.g., this compound) SAR_Studies->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis HDAC_Assay HDAC Inhibition Assay (IC50 Determination) Synthesis->HDAC_Assay Cell_Proliferation Cancer Cell Line Proliferation Assays HDAC_Assay->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Proliferation->Mechanism_Studies In_Vivo In Vivo Animal Models Mechanism_Studies->In_Vivo

General workflow for the development of chlamydocin analogs.

Conclusion and Future Directions

While specific research on this compound is not yet in the public domain, its classification as a chlamydocin analog and a potent HDAC inhibitor places it within a well-studied class of anti-cancer compounds. The broader family of chlamydocin analogs has demonstrated significant potential in inhibiting histone deacetylases and inducing cell death in cancer models. Future research will likely focus on delineating the specific HDAC isoform selectivity of new analogs, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical and clinical settings. The preliminary data for this compound suggests it is a promising candidate for further investigation within this class.

Chlamydocin Analogs: A Technical Guide to Their Synthesis, Biological Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlamydocin, a naturally occurring cyclic tetrapeptide, has garnered significant attention in the field of oncology due to its potent cytostatic and antimitogenic properties. Its primary mechanism of action involves the irreversible inhibition of histone deacetylases (HDACs), key enzymes in epigenetic regulation. This has spurred the development of a diverse range of Chlamydocin analogs aimed at improving therapeutic efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological significance, and experimental evaluation of Chlamydocin and its analogs, serving as a comprehensive resource for researchers and drug development professionals. We detail the chemical strategies for analog synthesis, present quantitative biological data in structured tables, and provide explicit experimental protocols for key assays. Furthermore, we visualize the intricate signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

Introduction: The Emergence of Chlamydocin and its Analogs

Chlamydocin is a cyclic tetrapeptide antibiotic originally isolated from Diheterospora chlamydosporia. Its structure features a unique 12-membered ring and an epoxyketone moiety, which is crucial for its biological activity. The primary molecular target of Chlamydocin is the zinc-dependent histone deacetylases (HDACs). By irreversibly binding to the active site of HDACs, Chlamydocin and its analogs induce hyperacetylation of histone proteins, leading to the relaxation of chromatin structure and altered gene expression.[1] This epigenetic modification can trigger a cascade of cellular events, including cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDAC inhibition a promising strategy for cancer therapy.[2]

The inherent potency of Chlamydocin has driven extensive research into the synthesis of analogs with modified structures. These modifications aim to enhance HDAC inhibitory activity, improve selectivity for specific HDAC isoforms, increase metabolic stability, and reduce off-target toxicity. Key modifications include the replacement of the epoxyketone warhead with other zinc-binding groups like hydroxamic acids, and alterations to the cyclic tetrapeptide backbone to modulate conformational properties and target interactions.[1][3]

Synthesis of Chlamydocin Analogs

The synthesis of Chlamydocin analogs typically involves a combination of solid-phase and solution-phase peptide chemistry. The general strategy involves the synthesis of a linear tetrapeptide precursor followed by a macrocyclization step.

General Synthesis of Chlamydocin-Hydroxamic Acid Analogs

A prominent class of Chlamydocin analogs replaces the irreversible epoxyketone moiety with a reversible hydroxamic acid group, a well-established zinc-binding motif in many HDAC inhibitors.[3] The synthesis of these analogs generally follows these key steps:

  • Linear Tetrapeptide Synthesis: The linear tetrapeptide backbone is assembled using standard solid-phase peptide synthesis (SPPS) techniques, often on a 2-chlorotrityl chloride resin. Amino acids, including protected derivatives of non-proteinogenic amino acids, are sequentially coupled using coupling reagents like HATU and DIPEA.[4]

  • Cleavage from Resin: The protected linear tetrapeptide is cleaved from the resin using a mild acid, such as dilute trifluoroacetic acid (TFA).

  • Macrocyclization: The cyclization of the linear peptide is a critical step and is typically performed in dilute solution to favor intramolecular cyclization over intermolecular polymerization. Coupling reagents like HATU are employed to facilitate the formation of the cyclic peptide backbone.[4]

  • Hydroxamic Acid Formation: The terminal carboxylic acid of a side chain (e.g., on an aminoadipic acid residue) is converted to a hydroxamic acid. This can be achieved by reacting the corresponding methyl ester with hydroxylamine (B1172632) hydrochloride in the presence of a base like KOH.[5][6]

Synthesis of Analogs with Modified Cyclic Backbones

Modifications to the cyclic tetrapeptide backbone are crucial for exploring structure-activity relationships. This can involve the incorporation of non-natural amino acids or altering the stereochemistry of the constituent amino acids to influence the conformational rigidity and interaction with the HDAC active site.[7] These modifications are typically introduced during the initial solid-phase synthesis of the linear precursor.

Biological Significance and Mechanism of Action

The biological significance of Chlamydocin analogs lies primarily in their potent inhibition of HDACs and the subsequent downstream cellular effects.

HDAC Inhibition

Chlamydocin and its analogs are potent inhibitors of Class I and IIa HDACs.[3] The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) in in vitro enzymatic assays.

Table 1: In Vitro HDAC Inhibitory Activity of Chlamydocin and Select Analogs

CompoundTargetIC50 (nM)Reference
ChlamydocinTotal HDACs1.3[8]
1-AlaninechlamydocinTotal HDACs6.4
Chlamydocin Chloromethyl Ketone-3-10 ng/mL
HC-toxin Chloromethyl Ketone-30-40 ng/mL
Chlamydocin-Hydroxamic Acid Analog (Ky-2)Total HDACsPotent[3]
cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro)Total HDACsPotent[9]
Induction of Apoptosis

A key consequence of HDAC inhibition by Chlamydocin analogs is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_inhibition HDAC Inhibition cluster_epigenetic Epigenetic Regulation cluster_apoptosis Apoptosis Induction Chlamydocin_Analogs Chlamydocin Analogs HDAC Histone Deacetylase (HDAC) Chlamydocin_Analogs->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., increased Bax, decreased Bcl-2) Mitochondria Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Caspase_Cascade Caspase-3 Activation Apoptosis Apoptosis

HDAC inhibition leads to changes in the expression of genes that regulate apoptosis, including members of the Bcl-2 family. This results in an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[10][11] Cytochrome c then triggers the formation of the apoptosome and the activation of a caspase cascade, culminating in the execution of apoptosis.[12][13]

Cell Cycle Arrest

Chlamydocin and its analogs can induce cell cycle arrest, primarily at the G2/M phase.[8] This is often associated with the increased expression of cell cycle inhibitors like p21.

Cell_Cycle_Arrest Chlamydocin_Analogs Chlamydocin Analogs HDAC_Inhibition HDAC Inhibition Chlamydocin_Analogs->HDAC_Inhibition p21_Expression Increased p21 Expression HDAC_Inhibition->p21_Expression CDK_Inhibition Inhibition of Cyclin/CDK Complexes p21_Expression->CDK_Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest CDK_Inhibition->G2M_Arrest

Quantitative Biological Data

The development of Chlamydocin analogs has generated a wealth of quantitative data regarding their biological activity. A summary of the cytotoxic activity of selected analogs against various cancer cell lines is presented below.

Table 2: Cytotoxicity of Chlamydocin Analogs against Human Cancer Cell Lines (IC50 values)

CompoundMCF-7 (Breast)HCT116 (Colon)HeLa (Cervical)A549 (Lung)HepG2 (Liver)K562 (Leukemia)Reference
Chlamydocin -----Potent[8][14]
1-Alaninechlamydocin ------
Compound 1b < TSA----< TSA[9]
CM Derivative Proliferative Decrease--Lower IC50Lower IC50-[15]
Compound 10e ------[16]
Compound 19 ------[17]
Compound 7b 3.58 µM-----[16]

Note: "-" indicates data not available in the cited sources. "Potent" and "< TSA" indicate high activity as reported in the source without a specific IC50 value.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Chlamydocin analogs.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of Chlamydocin analogs against HDAC enzymes.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of Chlamydocin analog Incubation Incubate compound, enzyme, and substrate in a 96-well plate (37°C, 30-60 min) Compound_Dilution->Incubation Enzyme_Prep Prepare HDAC enzyme (e.g., HeLa nuclear extract) Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic HDAC substrate Substrate_Prep->Incubation Development Add developer solution (e.g., trypsin) to stop the reaction and generate a fluorescent signal (37°C, 15-30 min) Incubation->Development Fluorescence_Measurement Measure fluorescence (e.g., 360 nm excitation, 460 nm emission) Development->Fluorescence_Measurement IC50_Calculation Calculate % inhibition and determine IC50 value Fluorescence_Measurement->IC50_Calculation

Materials:

  • 96-well black microplates

  • Fluorometric plate reader

  • HDAC assay buffer

  • HeLa nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing trypsin)

  • Chlamydocin analog (test compound)

  • Trichostatin A (TSA) or SAHA (positive control)

  • DMSO (vehicle control)

Procedure:

  • Prepare serial dilutions of the Chlamydocin analog and the positive control in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black plate, add the following in order:

    • HDAC assay buffer

    • Diluted inhibitor or control

    • HeLa nuclear extract

    • Fluorogenic HDAC substrate

  • Incubate the plate at 37°C for 30-60 minutes.

  • Add the developer solution to each well and incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of HDAC inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[18][19][20]

MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of Chlamydocin analogs on cancer cell lines.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Seeding Seed cancer cells in a 96-well plate and incubate for 24 hours Compound_Addition Treat cells with serial dilutions of Chlamydocin analog and incubate for 48-72 hours Cell_Seeding->Compound_Addition MTT_Addition Add MTT solution to each well and incubate for 4 hours Compound_Addition->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Determination Calculate % cell viability and determine IC50 value Absorbance_Measurement->IC50_Determination

Materials:

  • 96-well clear flat-bottom microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chlamydocin analog (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the Chlamydocin analog in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with vehicle) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[9][12][13][21][22]

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with Chlamydocin analogs.

Cell_Cycle_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_flow_cytometry Flow Cytometry Cell_Treatment Treat cells with Chlamydocin analog for a specified time Cell_Harvesting Harvest cells by trypsinization and centrifugation Cell_Treatment->Cell_Harvesting Fixation Fix cells in cold 70% ethanol (B145695) Cell_Harvesting->Fixation RNase_Treatment Treat cells with RNase A to degrade RNA Fixation->RNase_Treatment PI_Staining Stain cells with propidium iodide (PI) solution RNase_Treatment->PI_Staining Data_Acquisition Acquire data on a flow cytometer PI_Staining->Data_Acquisition Data_Analysis Analyze DNA content histograms to determine cell cycle distribution (G0/G1, S, G2/M phases) Data_Acquisition->Data_Analysis

Materials:

  • Cancer cell line of interest

  • Chlamydocin analog (test compound)

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the Chlamydocin analog at the desired concentration for a specified time period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][3][14][23]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for the rational design of more potent and selective Chlamydocin analogs. Key structural modifications and their impact on biological activity are summarized below:

  • The Zinc-Binding Group: The epoxyketone of the natural product is a potent but potentially reactive and non-selective warhead. Replacing it with a hydroxamic acid moiety generally retains potent HDAC inhibitory activity while conferring reversibility and potentially improving the safety profile.[3] Other carbonyl-containing groups have also been explored as zinc ligands.[24]

  • The Cyclic Tetrapeptide Backbone: The conformation of the cyclic backbone is critical for proper orientation of the zinc-binding group within the HDAC active site. Introduction of different amino acids, including non-proteinogenic and conformationally restricted residues, can significantly impact potency and selectivity.[8] For instance, replacing the aminoisobutyric acid (Aib) residue with an aromatic amino acid has been shown to enhance both in vivo and in vitro inhibitory activity.

  • The "Cap" Group: The side chains of the amino acids in the cyclic peptide act as "cap" groups that interact with the surface of the HDAC enzyme. Modifications to these groups, such as the introduction of hydrophobic substituents, can improve binding affinity and cellular activity.[9]

Conclusion and Future Directions

Chlamydocin and its analogs represent a promising class of HDAC inhibitors with significant potential for cancer therapy. The extensive research into their synthesis and biological activity has provided valuable insights into the structural requirements for potent and selective HDAC inhibition. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this area.

Future efforts in the field of Chlamydocin analogs will likely focus on:

  • Improving Isoform Selectivity: Designing analogs that selectively target specific HDAC isoforms to minimize off-target effects and improve the therapeutic window.

  • Enhancing Pharmacokinetic Properties: Optimizing the drug-like properties of these compounds, including solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Exploring the synergistic effects of Chlamydocin analogs with other anticancer agents, such as chemotherapy and immunotherapy.

  • Exploring New Therapeutic Indications: Investigating the potential of Chlamydocin analogs for the treatment of other diseases where HDACs are implicated, such as neurodegenerative disorders and inflammatory diseases.

By continuing to explore the rich chemical space of Chlamydocin analogs and applying the rigorous experimental methodologies outlined in this guide, the scientific community can further unlock the therapeutic potential of this fascinating class of natural product-inspired compounds.

References

Methodological & Application

Application Notes and Protocols: Dihydrochlamydocin Analog-1 Histone Deacetylase (HDAC) Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, HDACs promote chromatin condensation, leading to transcriptional repression.[2][3] Aberrant HDAC activity is implicated in the pathology of numerous diseases, including cancer, making them a key target for therapeutic intervention.[4][5]

Dihydrochlamydocin analog-1, also known as compound 2, is a potent analog of the naturally occurring cyclic tetrapeptide Chlamydocin (B1668628).[6][7] Like its parent compound, it functions as a powerful inhibitor of histone deacetylase activity.[6][7][8] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound and similar compounds using a fluorometric in vitro assay.

Principle of the HDAC Inhibition Assay

The fluorometric HDAC inhibition assay is a widely used method to quantify the enzymatic activity of HDACs and assess the potency of inhibitory compounds. The assay is typically performed in a multi-well plate format and involves two key enzymatic steps.

  • HDAC Deacetylation: An acetylated fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with the HDAC enzyme in the presence or absence of an inhibitor. The HDAC enzyme removes the acetyl group from the lysine residue of the substrate.

  • Developer-mediated Fluorescence: A developing agent, typically a protease like trypsin, is added. This developer specifically cleaves the deacetylated substrate, releasing the fluorescent molecule, 7-Amino-4-methylcoumarin (AMC), which can be quantified.[9][10]

The measured fluorescence intensity is directly proportional to the HDAC activity. When an inhibitor like this compound is present, it blocks the deacetylation step, resulting in a reduced fluorescence signal.

HDAC_Assay_Workflow cluster_workflow Experimental Workflow A HDAC Enzyme + Fluorogenic Substrate (Boc-Lys(Ac)-AMC) C Incubation (Deacetylation Reaction) A->C B Add Inhibitor (this compound) B->C D Deacetylated Substrate (Boc-Lys-AMC) C->D Inhibitor Absent E No Reaction (Substrate remains acetylated) C->E Inhibitor Present F Add Developer (e.g., Trypsin) D->F E->F G Fluorophore (AMC) Released F->G Substrate was deacetylated H No Fluorescence F->H Substrate was not deacetylated I Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) G->I H->I HDAC_Signaling_Pathway cluster_pathway Downstream Effects of HDAC Inhibition inhibitor Dihydrochlamydocin analog-1 hdac HDAC Enzyme inhibitor->hdac Inhibits acetyl Histone Hyperacetylation hdac->acetyl Prevents Deacetylation chromatin Chromatin Relaxation (Euchromatin) acetyl->chromatin transcription Gene Transcription (e.g., p21) chromatin->transcription Allows apoptosis Cell Cycle Arrest & Apoptosis transcription->apoptosis Leads to

References

Application Notes and Protocols for the Experimental Use of Dihydrochlamydocin Analog-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dihydrochlamydocin analog-1 is a potent histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[4] By inhibiting HDACs, this compound can induce hyperacetylation of histones, leading to the re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[3][5]

These application notes provide a summary of the expected effects of this compound on cancer cells and detailed protocols for key experiments to evaluate its anti-cancer activity.

Mechanism of Action

As an HDAC inhibitor, this compound is expected to exert its anti-cancer effects through the following mechanisms:

  • Induction of Cell Cycle Arrest: HDAC inhibitors are known to upregulate the expression of cell cycle regulators such as p21, which in turn inhibits cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, typically at the G1 or G2/M phase.[5]

  • Induction of Apoptosis: this compound is anticipated to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[6]

  • Modulation of Gene Expression: By promoting histone acetylation, this compound can alter the expression of a wide range of genes involved in cancer cell proliferation, survival, and differentiation.[7]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the effects of this compound on various cancer cell lines. These values are illustrative for a potent HDAC inhibitor and should be determined experimentally for specific cell lines of interest.

Table 1: Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (nM) after 72h Treatment
MCF-7Breast Cancer50
HCT116Colon Cancer35
A549Lung Cancer75
HeLaCervical Cancer60

Table 2: Induction of Apoptosis by this compound in HCT116 Cells (48h Treatment)

Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.21.5
2515.85.3
5035.212.7
10055.625.1

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h Treatment)

Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)65.420.114.5
5078.210.511.3
10055.38.935.8

Mandatory Visualizations

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway Dihydrochlamydocin Dihydrochlamydocin analog-1 HDAC HDAC Dihydrochlamydocin->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, Bak, Bax) Open_Chromatin->TSG Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow Experimental Workflow for Evaluating this compound start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HCT116) start->cell_culture treatment Treat cells with This compound (various concentrations) cell_culture->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis (e.g., for p21, Caspase-3) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing anti-cancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.[9]

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p21, anti-cleaved caspase-3, anti-acetyl-histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11]

References

Dihydrochlamydocin Analog-1: Dosage and Administration in Murine Models – Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochlamydocin analog-1 is a synthetic derivative of the natural cyclic tetrapeptide chlamydocin. As a potent histone deacetylase (HDAC) inhibitor, it holds potential for investigation in various therapeutic areas, particularly in oncology. This document aims to provide a comprehensive overview of the available information regarding the dosage and administration of this compound in murine models. However, extensive searches of the current scientific literature and public databases have revealed a significant lack of specific in vivo data for this particular analog.

Therefore, this document will establish a framework for approaching the preclinical evaluation of this compound in mice, drawing upon general principles for testing novel HDAC inhibitors in animal models. It will outline the necessary prerequisite studies and propose a logical workflow for determining appropriate dosage and administration routes.

Introduction to this compound

This compound is classified as a Chlamydocin analog. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this analog can induce changes in chromatin structure, leading to the altered transcription of genes involved in cell cycle progression, differentiation, and apoptosis.

Chemical Properties:

PropertyValue
Chemical Formula C28H40N4O
Molecular Weight 528.64 g/mol
In Vitro Activity IC50 of 30 nM for histone H4 deacetylation

Proposed Workflow for In Vivo Evaluation in Mice

Given the absence of specific preclinical data for this compound, a systematic approach is required to establish its dosing and administration profile in mice. The following workflow outlines the essential steps.

G cluster_0 Pre-formulation & In Vitro Characterization cluster_1 Pharmacokinetic (PK) Studies cluster_2 Toxicity & Tolerability Studies cluster_3 Efficacy Studies A Solubility & Stability Assessment B In Vitro Cytotoxicity Assays (e.g., MTT, IC50 determination in relevant cell lines) A->B C Single-Dose PK Study (IV and desired routes, e.g., IP, PO) B->C Inform initial dose range D Determine Key PK Parameters (Cmax, Tmax, AUC, half-life) C->D E Maximum Tolerated Dose (MTD) Study D->E Guide dose selection F Acute & Chronic Toxicity Studies E->F G Xenograft or Syngeneic Tumor Models F->G Establish safe dose range H Dose-Response Efficacy Studies G->H I I H->I Determine optimal therapeutic dose & schedule

Caption: Proposed experimental workflow for establishing this compound dosage in mice.

Experimental Protocols (General Framework)

The following are generalized protocols that would need to be adapted based on the findings from the prerequisite studies outlined above.

Materials and Reagents
  • This compound (synthesis and purity confirmation required)

  • Sterile vehicle for administration (e.g., saline, PBS, DMSO/Cremophor EL/saline mixture)

  • Appropriate mouse strain (e.g., BALB/c, C57BL/6, or immunodeficient strains like NOD/SCID for xenograft models)

  • Standard laboratory equipment for animal handling and dosing.

Maximum Tolerated Dose (MTD) Study Protocol
  • Animal Allocation: Randomly assign healthy, age-matched mice into groups (n=3-5 per group).

  • Dose Escalation:

    • Start with a low dose, estimated from in vitro cytotoxicity data (e.g., 1/10th of the in vivo equivalent of the IC50, adjusted for body surface area).

    • Administer the compound via the desired route (e.g., intraperitoneal injection).

    • Increase the dose in subsequent groups by a defined factor (e.g., 1.5x or 2x).

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Record body weight at least three times per week.

    • Define MTD as the highest dose that does not cause severe morbidity or a predetermined level of body weight loss (e.g., >15-20%).

  • Endpoint: Euthanize animals if they reach humane endpoints or at the end of the observation period (e.g., 14-21 days). Conduct necropsy and histological analysis of major organs.

Pharmacokinetic (PK) Study Protocol
  • Animal Groups: Assign mice to groups for each administration route (e.g., intravenous, intraperitoneal, oral gavage) and for each time point.

  • Compound Administration: Administer a single, well-tolerated dose of this compound.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life.

Signaling Pathway Context: HDAC Inhibition

The therapeutic rationale for using this compound is based on its role as an HDAC inhibitor. The following diagram illustrates the general mechanism of action.

G cluster_0 Normal Gene Repression cluster_1 Effect of this compound A Histone Deacetylase (HDAC) B Acetyl Group Removal A->B C Chromatin Condensation B->C D Gene Repression C->D E Dihydrochlamydocin analog-1 E->A Inhibition F Histone Acetyltransferase (HAT) Activity Dominates G Histone Hyperacetylation F->G H Chromatin Relaxation G->H I Gene Expression (e.g., tumor suppressors) H->I

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Conclusion and Future Directions

While this compound shows promise as an HDAC inhibitor based on its in vitro activity, a critical gap exists in the understanding of its in vivo properties. The protocols and workflow outlined in this document provide a roadmap for researchers to systematically evaluate its dosage, administration, safety, and efficacy in murine models. The successful completion of these studies is an essential prerequisite for any further translational development of this compound. It is strongly recommended that researchers begin with comprehensive pre-formulation and in vitro characterization before proceeding to animal studies.

Disclaimer: The information provided in this document is for research purposes only and is based on general pharmacological principles. It is not a substitute for a detailed, study-specific protocol developed in consultation with institutional animal care and use committees (IACUC) and experts in preclinical drug development. No specific dosage or administration route for this compound in mice has been established in the public domain.

Dihydrochlamydocin analog-1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochlamydocin analog-1 is a cyclic peptide derivative with potential applications in various research fields, particularly in studies involving cell signaling and epigenetics. Its molecular formula is C₂₈H₄₀N₄O₅, with a molecular weight of 528.64 g/mol . Due to its likely hydrophobic nature, appropriate handling and preparation are crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro experiments, as well as an overview of its presumed mechanism of action based on related compounds.

Quantitative Data Summary

Given the lack of specific experimental data for this compound, the following table summarizes the general solubility characteristics of hydrophobic peptides and recommended solvent concentrations for cell-based assays. This information serves as a starting point for solubility testing.

Solvent/ReagentSolubility PotentialRecommended Max. Concentration in Final AssayNotes
Dimethyl Sulfoxide (DMSO) High ≤ 0.5% (v/v) The solvent of choice for initial solubilization. A concentration of 0.1% is preferred to minimize cytotoxicity.[1]
Dimethyl Formamide (DMF)High≤ 0.1% (v/v)An alternative to DMSO for initial solubilization.[2][3]
EthanolModerate to Low≤ 0.5% (v/v)May be used for some less hydrophobic peptides, but DMSO is generally more effective.
MethanolModerate to Low≤ 0.1% (v/v)Similar to ethanol, with potential for cytotoxicity at higher concentrations.[3][4]
Acetonitrile (ACN)Moderate to LowNot recommended for direct cell applicationPrimarily used for analytical purposes like HPLC; can be used for initial solubilization if removed later.[2][4]
Phosphate-Buffered Saline (PBS)Very LowN/ADirect dissolution in aqueous buffers is unlikely to be successful.
Cell Culture MediumVery LowN/AThe compound will likely precipitate if added directly to the medium.

Experimental Protocols

Protocol 1: Solubility Testing of this compound

This protocol outlines a method to determine the solubility of this compound in various solvents.

Materials:

  • This compound (lyophilized powder)

  • High-purity DMSO

  • High-purity DMF

  • Ethanol (anhydrous)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small, calculated volume of the primary solvent to be tested (e.g., 10 µL of DMSO) to achieve a high concentration stock solution (e.g., 100 mg/mL).

  • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[1]

  • Visually inspect the solution for any undissolved particulate matter against a light source. A clear solution indicates complete dissolution at that concentration.

  • If the compound is soluble, you can proceed to make a stock solution. If not, incrementally add more solvent and repeat steps 3-5 to determine the saturation point.

  • Repeat this process for other organic solvents if necessary.

Protocol 2: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • High-purity, sterile DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes (if compound is light-sensitive)

  • Calibrated micropipettes

  • Analytical balance within a chemical fume hood

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO to add to a pre-weighed amount of the compound. For example, for a 10 mM stock of a compound with a MW of 528.64 g/mol , dissolve 5.29 mg in 1 mL of DMSO.

  • Carefully weigh the this compound powder into a sterile tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. Sonication can be used to aid dissolution if needed.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, properly labeled tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.[4]

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile phosphate-buffered saline (PBS) or complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution to create intermediate concentrations if a wide range of final concentrations is required.

  • To prepare the final working solution, slowly add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium while gently vortexing or swirling the tube.[1][5] This gradual addition helps to prevent precipitation of the hydrophobic compound.

  • Ensure the final concentration of DMSO in the working solution is non-toxic to the cells being used (typically ≤ 0.5%, with ≤ 0.1% being ideal).[1]

  • Always prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium to account for any solvent effects.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures. If precipitation occurs, the concentration may be too high for the aqueous environment.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Add to Pre-warmed Medium thaw->dilute vortex_gently Gently Vortex dilute->vortex_gently apply Apply to Cells vortex_gently->apply

Caption: Workflow for preparing this compound solutions.

hdac_pathway Proposed Signaling Pathway of this compound cluster_chromatin Chromatin Remodeling cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Induction compound Dihydrochlamydocin Analog-1 hdac HDACs (Class I, II, IV) compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Histone Hyperacetylation histones->acetylation chromatin Relaxed Chromatin acetylation->chromatin gene_expression Altered Gene Expression chromatin->gene_expression p53 p53 Acetylation & Stabilization gene_expression->p53 bim Bim Upregulation gene_expression->bim trail_dr5 TRAIL/DR5 Upregulation gene_expression->trail_dr5 p21 p21 Upregulation p53->p21 cell_cycle_arrest G1/S Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bim->apoptosis trail_dr5->apoptosis

Caption: Proposed mechanism of action via HDAC inhibition.

Mechanism of Action

While this compound has not been extensively characterized, its structural similarity to other cyclic tetrapeptides like Chlamydocin and Trapoxin strongly suggests that it functions as a histone deacetylase (HDAC) inhibitor.[2][6][7] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[3][4]

The proposed mechanism of action is as follows:

  • HDAC Inhibition: this compound is predicted to bind to the active site of Class I and II HDAC enzymes, blocking their deacetylase activity.[2]

  • Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetylated histones. This neutralizes the positive charge of lysine residues, weakening the interaction between histones and negatively charged DNA.[3][6]

  • Chromatin Remodeling and Gene Expression: The resulting "relaxed" chromatin structure becomes more accessible to transcription factors, leading to the altered expression of various genes.[1]

  • Downstream Cellular Effects: The changes in gene expression can lead to several anti-proliferative outcomes, including:

    • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, often at the G1/S checkpoint.[4]

    • Apoptosis: Increased expression of pro-apoptotic genes, such as those in the Bcl-2 family (e.g., Bim) and the extrinsic death receptor pathway (e.g., TRAIL and DR5), can induce programmed cell death in cancer cells.[4]

    • p53 Stabilization: HDAC inhibitors can also lead to the hyperacetylation and stabilization of non-histone proteins like the tumor suppressor p53, enhancing its transcriptional activity and further promoting cell cycle arrest and apoptosis.[3][4]

These pathways make HDAC inhibitors a significant area of interest in cancer research and other fields where epigenetic regulation plays a key role.

References

Application Notes and Protocols for Measuring Dihydrochlamydocin Analog-1 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochlamydocin analog-1 is a synthetic compound derived from the cyclic tetrapeptide natural product, chlamydocin. Chlamydocin and its analogs are known to exhibit potent activity as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression; their aberrant activity is linked to the development and progression of various cancers.[1][2] By inhibiting HDACs, compounds like this compound can alter the acetylation status of histones and other proteins, leading to the regulation of cellular processes such as cell survival, differentiation, and apoptosis in tumor cells.[1]

These application notes provide a comprehensive overview of the techniques and detailed protocols for measuring the in vitro efficacy of this compound, focusing on its potential as an anti-cancer agent. The primary methods covered include direct measurement of HDAC inhibition, assessment of cytotoxicity, and analysis of induced apoptosis and cell cycle arrest.

Putative Mechanism of Action: HDAC Inhibition

As an analog of chlamydocin, this compound is hypothesized to function as an HDAC inhibitor. HDAC inhibitors typically interact with the zinc ion in the active site of HDAC enzymes, preventing the removal of acetyl groups from lysine (B10760008) residues on histones.[1] This leads to a state of hyperacetylation, which relaxes the chromatin structure and allows for the transcription of previously silenced genes, including tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

HDAC_Inhibition_Pathway cluster_pathway Normal State (Cancer Cell) cluster_inhibition Effect of this compound DA1 Dihydrochlamydocin analog-1 HDAC Histone Deacetylase (HDAC) DA1->HDAC Inhibits Histones_A Acetylated Histones (Relaxed Chromatin) Histones_D Deacetylated Histones (Condensed Chromatin) HDAC->Histones_D Deacetylates Histones_A->HDAC Gene_Expression Tumor Suppressor Gene Expression Histones_A->Gene_Expression Gene_Repression Tumor Suppressor Gene Repression Histones_D->Gene_Repression Proliferation Uncontrolled Cell Proliferation Gene_Repression->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway for this compound as an HDAC inhibitor.

Experimental Workflow for Efficacy Testing

A systematic approach is recommended to evaluate the efficacy of this compound. The workflow begins with assessing its direct impact on the target enzyme (HDAC), followed by cellular assays to determine its biological effects on cancer cell lines.

Experimental_Workflow start Start: Compound (this compound) hdac_assay Biochemical Assay: HDAC Activity Inhibition start->hdac_assay cell_culture Select & Culture Cancer Cell Line(s) start->cell_culture data_analysis Data Analysis & Interpretation hdac_assay->data_analysis viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay Based on IC50 cell_cycle_assay Cell Cycle Analysis (PI Staining) viability_assay->cell_cycle_assay Based on IC50 apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end Efficacy Profile data_analysis->end

Caption: General experimental workflow for evaluating the efficacy of this compound.

Key Experimental Protocols

Here we provide detailed methodologies for essential experiments to characterize the efficacy of this compound.

Protocol 1: In Vitro HDAC Inhibition Assay (Colorimetric)

Principle: This assay measures the ability of this compound to inhibit HDAC activity in a cell-free system. An HDAC substrate is incubated with an HDAC enzyme source (e.g., HeLa nuclear extract) in the presence of the test compound. The deacetylation of the substrate by active HDACs is then detected by a developer that produces a colored product, which can be quantified spectrophotometrically.[3] The signal is inversely proportional to the HDAC inhibitory activity of the compound.

Materials:

  • HDAC Activity Assay Kit (Colorimetric)

  • HeLa Nuclear Extract (or other HDAC source)

  • This compound

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations (e.g., 0.1 nM to 100 µM). Prepare similar dilutions for the positive control (TSA).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Test Wells: Diluted this compound.

    • Positive Control Wells: Diluted TSA.

    • Negative Control Wells (No Inhibitor): Solvent control (e.g., DMSO).

    • Blank Wells (No Enzyme): Assay buffer.

  • Enzyme Reaction: Add the HDAC enzyme source (e.g., HeLa nuclear extract) to all wells except the blank.

  • Substrate Addition: Add the HDAC colorimetric substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), as per the kit manufacturer's instructions.

  • Development: Add the Lysine Developer solution to each well. Incubate at 37°C for 15-30 minutes to allow for color development.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration of this compound compared to the negative control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Selected cancer cell line(s)

  • 6-well cell culture plate

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells/well) in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[6]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[9]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11] Cells are fixed and permeabilized to allow Propidium Iodide (PI) to enter and stain the DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[11] This allows for quantification of the percentage of cells in each phase.

Materials:

  • Selected cancer cell line(s)

  • 6-well cell culture plate

  • This compound

  • Cold 70% Ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest the cells (both floating and adherent) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[12]

  • Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.[13]

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: HDAC Inhibitory Activity of this compound

Compound Target IC50 (nM)
This compound HeLa Nuclear Extract Value

| Trichostatin A (Control) | HeLa Nuclear Extract | Value |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines (72h)

Cell Line IC50 (µM)
MCF-7 (Breast Cancer) Value
HCT116 (Colon Cancer) Value

| A549 (Lung Cancer) | Value |

Table 3: Apoptosis Induction by this compound in HCT116 Cells (48h)

Treatment Concentration (µM) Early Apoptotic Cells (%) Late Apoptotic/Necrotic Cells (%)
Control (Vehicle) 0 Value Value
This compound IC50 Value Value

| this compound | 2x IC50 | Value | Value |

Table 4: Cell Cycle Distribution in HCT116 Cells Treated with this compound (24h)

Treatment Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control (Vehicle) 0 Value Value Value
This compound IC50 Value Value Value

| this compound | 2x IC50 | Value | Value | Value |

Conclusion

The efficacy of this compound can be thoroughly evaluated through a combination of biochemical and cell-based assays. By quantifying its direct inhibitory effect on HDACs and subsequently measuring its impact on cancer cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of its anti-cancer potential. The protocols and data presentation formats provided herein offer a standardized framework for these essential investigations in the drug development process.

References

Application Notes and Protocols for Assessing Dihydrochlamydocin Analog-1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochlamydocin analog-1 is a potent histone deacetylase (HDAC) inhibitor, a class of compounds that has garnered significant attention in oncology research. By inhibiting HDACs, these molecules can alter chromatin structure and gene expression, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This compound, an analog of Chlamydocin, has been identified as an inhibitor of histone H4 peptide deacetylation with an IC50 value of 30 nM.[1] These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound in cancer cell lines, including detailed experimental protocols and data presentation guidelines.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized for clear interpretation and comparison.

Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HeLaCervical CancerMTT48[Illustrative] 0.5
MCF-7Breast CancerMTT48[Illustrative] 1.2
A549Lung CancerMTT48[Illustrative] 0.8
JurkatT-cell LeukemiaMTT24[Illustrative] 0.3

Table 2: Illustrative Apoptosis Induction by this compound (0.5 µM, 24h) in HeLa Cells

AssayParameter% of Cells
Annexin V/PI StainingEarly Apoptotic (Annexin V+/PI-)[Illustrative] 25%
Late Apoptotic (Annexin V+/PI+)[Illustrative] 15%
Caspase-3/7 ActivityFold Increase vs. Control[Illustrative] 4.5-fold

Experimental Workflow and Signaling Pathways

A logical workflow for assessing the cytotoxicity of this compound is crucial for generating robust and reproducible data. The following diagrams illustrate a typical experimental workflow and the general signaling pathway for HDAC inhibitor-induced apoptosis.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Compound Preparation (this compound) cell_culture Cell Line Seeding (e.g., HeLa, MCF-7) start->cell_culture treatment Treatment with Analog-1 (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assays Apoptosis Assays (at IC50 concentration) ic50->apoptosis_assays annexin Annexin V / PI Staining apoptosis_assays->annexin caspase Caspase-3/7 Activity Assay apoptosis_assays->caspase data_analysis Data Analysis & Interpretation annexin->data_analysis caspase->data_analysis

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway HDAC Inhibitor-Induced Apoptosis Pathway HDACi Dihydrochlamydocin analog-1 HDAC HDACs HDACi->HDAC inhibition Acetylation Histone & Non-Histone Protein Hyperacetylation HDAC->Acetylation Gene Altered Gene Expression Acetylation->Gene p21 p21, Bax ↑ Gene->p21 Bcl2 Bcl-2 ↓ Gene->Bcl2 Cycle Cell Cycle Arrest p21->Cycle Mito Mitochondrial Dysfunction p21->Mito Bcl2->Mito Apoptosis Apoptosis Cycle->Apoptosis Caspase Caspase Activation (e.g., Caspase-3/7) Mito->Caspase Caspase->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitor-induced apoptosis.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound (at a predetermined IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound for a specified time (e.g., 24 hours).[2] Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[2]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in the apoptotic pathway.

Materials:

  • Cells treated with this compound

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Execution: Add the Caspase-Glo® 3/7 reagent directly to each well, which contains a lysis buffer and the pro-luminescent caspase-3/7 substrate.[3]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[3]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

References

Application Notes: Analysis of Histone Acetylation Following Dihydrochlamydocin Analog-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Histone post-translational modifications are critical epigenetic mechanisms that regulate chromatin structure and gene expression. The acetylation of lysine (B10760008) residues on histone tails is a dynamic process controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2][3] HATs transfer an acetyl group to lysine residues, neutralizing their positive charge and weakening the interaction between histones and negatively charged DNA.[4] This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation.[1] Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[4]

Aberrant HDAC activity is implicated in various diseases, including cancer, making HDACs a promising therapeutic target.[2][4] Dihydrochlamydocin analog-1 is a potent inhibitor of histone deacetylases.[5][6] By blocking HDAC activity, this compound is expected to cause an accumulation of acetylated histones, thereby modulating gene expression. Western blotting is a primary and widely used technique to detect specific histone modifications and to quantify changes in their levels following treatment with inhibitors like this compound.[7]

Mechanism of Action of this compound

This compound functions as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that catalyze the removal of acetyl groups from lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4).[3][8] By inhibiting the enzymatic activity of HDACs, this compound disrupts the balance of histone acetylation.[4] This inhibition leads to a state of histone hyperacetylation, where the rate of acetylation by HATs surpasses the rate of deacetylation. The resulting increase in acetylated histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of various genes that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[2][4][9]

cluster_0 Chromatin State & Transcription cluster_1 Enzymatic Regulation Euchromatin Euchromatin (Relaxed Chromatin) Gene Transcription ON Heterochromatin Heterochromatin (Condensed Chromatin) Gene Transcription OFF Euchromatin->Heterochromatin Deacetylation Heterochromatin->Euchromatin Acetylation HAT HATs (Histone Acetyltransferases) HAT->Euchromatin Acetylation HDAC HDACs (Histone Deacetylases) HDAC->Heterochromatin Deacetylation Inhibitor Dihydrochlamydocin analog-1 Inhibitor->HDAC Inhibition

Mechanism of this compound action on histone acetylation.

Data Presentation

The following table summarizes the expected quantitative results from a Western blot analysis of pan-acetylated Histone H3 (Ac-H3) and pan-acetylated Histone H4 (Ac-H4) in a human cancer cell line (e.g., HeLa) treated with this compound for 24 hours. Data is presented as a fold change in acetylation levels relative to the vehicle control (DMSO), normalized to total Histone H3 levels.

Treatment GroupConcentrationObserved Ac-H3 Level (Fold Change vs. Control)Observed Ac-H4 Level (Fold Change vs. Control)
Vehicle Control0 µM (DMSO)1.01.0
This compound10 nM2.52.1
This compound30 nM5.84.9
This compound100 nM11.29.7

Experimental Protocols

The following protocols provide a detailed methodology for the Western blot analysis of histone acetylation.

A 1. Cell Culture & Treatment (e.g., HeLa cells + this compound) B 2. Cell Harvest & Lysis (Wash with PBS, use hypotonic lysis buffer) A->B C 3. Acid Extraction of Histones (Incubate nuclear pellet with 0.2 N HCl) B->C D 4. Protein Precipitation & Quantification (Precipitate with TCA, quantify with Bradford assay) C->D E 5. Sample Preparation (Mix with Laemmli buffer, boil at 95°C) D->E F 6. SDS-PAGE (Load samples on a 15% polyacrylamide gel) E->F G 7. Western Blot Transfer (Transfer proteins to a PVDF membrane) F->G H 8. Blocking & Antibody Incubation (Block with 5% BSA, incubate with primary/secondary antibodies) G->H I 9. Detection & Imaging (Use ECL substrate and capture chemiluminescence) H->I J 10. Data Analysis (Quantify band intensity, normalize to loading control) I->J

Workflow for Western Blot Analysis of Histone Acetylation.
Cell Culture and Treatment

  • Cell Seeding : Plate cells (e.g., HeLa, HEK293) in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.

  • Drug Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment : Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation : Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

Histone Extraction (Acid Extraction Method)

This method is recommended for achieving high-purity histone samples.[1][10]

  • Cell Harvest : After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis : Scrape the cells in ice-cold PBS and transfer them to a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[10]

  • Hypotonic Lysis : Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) containing protease inhibitors.[11] Incubate on ice for 30 minutes to swell the cells.

  • Nuclei Isolation : Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction : Resuspend the nuclear pellet in 0.2 N Hydrochloric Acid (HCl) or 0.4 N Sulfuric Acid (H₂SO₄).[1] Incubate with rotation for at least 4 hours (or overnight) at 4°C.

  • Debris Removal : Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the cellular debris.

  • Histone Precipitation : Carefully transfer the supernatant (which contains the histones) to a new tube. Precipitate the histones by adding Trichloroacetic Acid (TCA) to a final concentration of 33%.[11] Incubate on ice for at least 30 minutes.

  • Pelleting and Washing : Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the histones. Discard the supernatant. Wash the pellet twice with ice-cold acetone.[12]

  • Resuspension : Air-dry the pellet and resuspend it in deionized water.

Protein Quantification
  • Determine the protein concentration of the histone extracts using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation : Mix 15-30 µg of histone extract with an equal volume of 2x Laemmli sample buffer.[1] Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis : Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[1] Also, load a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Transfer conditions should be optimized for small proteins (e.g., 70-90 minutes at 30V).[7]

  • Membrane Staining (Optional) : Verify successful transfer and equal loading by staining the membrane with Ponceau S solution.[7]

  • Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[7][12]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies :

      • Rabbit anti-Pan-Acetyl-Histone H3

      • Rabbit anti-Pan-Acetyl-Histone H4

      • Mouse anti-Total Histone H3 (as a loading control)[13]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[14]

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system.[14]

Data Analysis and Quantification
  • Image Analysis : Use image analysis software (e.g., ImageJ) to measure the integrated pixel intensity for each band corresponding to the acetylated histone and the total histone H3 loading control.[14]

  • Normalization : Normalize the intensity of each acetylated histone band to the intensity of its corresponding total histone H3 band to correct for loading differences.

  • Fold Change Calculation : For each treatment group, calculate the fold change in histone acetylation by dividing the normalized intensity value by the normalized intensity value of the vehicle control group.

References

Troubleshooting & Optimization

Technical Support Center: Dihydrochlamydocin Analog-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrochlamydocin analog-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully planning and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic peptide that acts as a potent inhibitor of Histone Deacetylases (HDACs). Its primary mechanism is the inhibition of the deacetylation of histone proteins, such as histone H4, with a reported IC50 value of 30 nM.[1] By inhibiting HDACs, the compound leads to hyperacetylation of histones and other non-histone proteins. This alters gene expression and can induce cellular responses such as cell cycle arrest, differentiation, and apoptosis.[2][3]

Q2: How should I properly dissolve and store this compound?

Proper handling of the compound is critical for experimental success. Due to its cyclic peptide nature, solubility in aqueous solutions may be limited.

ParameterRecommendationRationale
Solvent High-quality, anhydrous Dimethyl Sulfoxide (DMSO)This compound is readily soluble in DMSO.[2]
Stock Solution Prepare a concentrated stock (e.g., 10-50 mM). Sonicate if necessary to ensure complete dissolution.[2]A high-concentration stock minimizes the volume of DMSO added to cell cultures, reducing solvent-induced toxicity.
Storage Aliquot stock solution into single-use vials. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months), protected from light.[2]Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
Working Dilutions Dilute the DMSO stock in aqueous cell culture media. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[2]High concentrations of DMSO can be cytotoxic and may confound experimental results.

Q3: Is the compound cell-permeable?

While many cyclic peptides face challenges with cell permeability, HDAC inhibitors like this compound are designed to act on intracellular targets.[4] To confirm target engagement within your specific cell line, it is recommended to perform a Western blot to measure the acetylation of a known HDAC substrate, such as α-tubulin or histones.[2] An increase in acetylation upon treatment indicates the compound has entered the cells and is inhibiting its target.

Troubleshooting Guide: Cell-Based Assays

Cell-based assays are fundamental for assessing the efficacy of this compound. Below are solutions to common problems encountered during cell viability and proliferation assays (e.g., MTT, SRB, CellTiter-Glo).

G cluster_workflow Troubleshooting Workflow: No Effect in Viability Assay start Start: No dose-dependent decrease in cell viability observed q1 Is the compound soluble in the final culture medium? start->q1 sol_check Action: Check for precipitate. Run cell-free control to detect compound interference with assay. q1->sol_check Yes q1->sol_check No/Unsure q2 Is the incubation time and concentration appropriate? sol_check->q2 time_check Action: Perform a time-course (e.g., 24, 48, 72h) and a wider concentration range (e.g., 0.1-10 µM). q2->time_check Unsure q3 Does the cell line express the target HDACs? q2->q3 Yes time_check->q3 hdac_check Action: Verify HDAC expression via literature or Western blot. q3->hdac_check Unsure q4 Is the compound active and engaging its target? q3->q4 Yes hdac_check->q4 activity_check Action: Perform Western blot for acetylated α-tubulin/histones to confirm target engagement. q4->activity_check Unsure end_success Resolution: Viability effect observed. activity_check->end_success Target Engaged end_fail Issue Persists: Consider cell line resistance or compound degradation. activity_check->end_fail No Engagement

A logical workflow for troubleshooting a "no effect" result.
Problem IDIssueProbable Cause(s)Recommended Solution(s)
CV-01 No dose-dependent decrease in cell viability. 1. Cell line resistance: The chosen cell line may not be sensitive to the inhibition of the targeted HDACs.[2][5]2. Incorrect assay endpoint: The incubation time may be too short to induce a measurable effect.[5]3. Sub-optimal concentration: The concentration range tested may be too low.4. Compound inactivity: The compound may have degraded due to improper storage or instability in the media.[2]1. Verify Target Expression: Confirm that your cell line expresses the relevant HDAC isoforms (e.g., HDAC2, HDAC6) via Western Blot or literature search.[2]2. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[5]3. Expand Concentration Range: Test a broader range of concentrations, bracketing the reported IC50 values (e.g., 0.1 µM to 10 µM).[2]4. Confirm Target Engagement: Use Western blot to check for increased acetylation of HDAC substrates (e.g., α-tubulin) to verify compound activity in cells.[2]
CV-02 High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well.[5]2. Pipetting inaccuracy: Errors in pipetting small volumes of the compound or reagents.[6][7]3. Edge effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect results.[6][7]4. Incomplete dissolution: The compound is not fully dissolved in the culture medium.[5]1. Ensure Single-Cell Suspension: Thoroughly resuspend cells before plating to avoid clumping.2. Improve Pipetting Technique: Use calibrated pipettes, pre-wet tips, and ensure thorough mixing in each well.[6]3. Minimize Edge Effects: Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or culture medium instead.[6][7]4. Properly Dissolve Compound: Vortex the stock solution before diluting it into pre-warmed culture medium.
CV-03 Precipitate formation in the culture medium. 1. Poor solubility: The compound is precipitating out of the aqueous culture medium at the tested concentrations.[5]2. High solvent concentration: The final concentration of DMSO in the well is too high.1. Check Solubility Limit: Prepare the highest concentration of the compound in media in a separate tube and visually inspect for precipitation before adding to cells.2. Reduce Solvent Concentration: Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).[2]

Troubleshooting Guide: Western Blot Analysis

Western blotting is essential for confirming the mechanism of action of this compound, including target engagement and downstream effects like apoptosis.

G cluster_workflow Experimental Workflow: Western Blotting prep 1. Sample Preparation - Treat cells with compound - Lyse cells & quantify protein sds 2. SDS-PAGE - Separate proteins by size prep->sds transfer 3. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane sds->transfer block 4. Blocking - Block non-specific sites (e.g., with BSA or milk) transfer->block primary 5. Primary Antibody Incubation - Incubate with antibody for target protein (e.g., Ac-Tubulin, Cleaved Caspase-3) block->primary secondary 6. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody primary->secondary detect 7. Detection - Add chemiluminescent substrate - Image the blot secondary->detect analyze 8. Analysis - Quantify band intensity - Normalize to loading control detect->analyze

A standard workflow for Western blot analysis.
Problem IDIssueProbable Cause(s)Recommended Solution(s)
WB-01 No increase in acetylation of target proteins (e.g., α-tubulin, histones). 1. Insufficient incubation time: The treatment duration was not long enough to see a change.[2]2. Antibody issue: The primary antibody is not specific or sensitive enough.3. Sub-optimal lysis buffer: The buffer composition is not suitable for preserving post-translational modifications.1. Optimize Treatment Time: Test shorter time points (e.g., 6-24 hours) as changes in acetylation can be rapid.[2]2. Validate Antibody: Use a positive control lysate known to have high levels of the acetylated protein.3. Use HDAC Inhibitors in Lysis Buffer: Include a broad-spectrum HDAC inhibitor (like Trichostatin A or Sodium Butyrate) in your lysis buffer to preserve acetylation during sample preparation.
WB-02 No signal or weak signal for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP). 1. Incorrect timing: Samples were collected too early or too late in the apoptotic process.[8]2. Low protein concentration: Insufficient amount of total protein was loaded onto the gel.[9]3. Primary antibody concentration too low: The antibody dilution is too high.1. Perform a Time-Course: Collect samples at multiple time points after treatment (e.g., 24, 48, 72 hours) to capture the peak of apoptosis.2. Increase Protein Load: Load a higher amount of protein per well (20-40 µg).3. Optimize Antibody Concentration: Titrate the primary antibody to find the optimal concentration. Increase the incubation time (e.g., overnight at 4°C).
WB-03 High background on the blot. 1. Insufficient blocking: The blocking step was too short or the blocking agent is not optimal.[9]2. Antibody concentration too high: The primary or secondary antibody concentrations are excessive.[9]3. Inadequate washing: Washing steps are not sufficient to remove non-specifically bound antibodies.[9]1. Optimize Blocking: Increase blocking time (e.g., 1-2 hours at room temperature). Consider switching the blocking agent (e.g., from milk to BSA or vice versa).2. Reduce Antibody Concentration: Dilute the primary and secondary antibodies further.3. Increase Washes: Increase the number and duration of wash steps after antibody incubations.[10]

Signaling Pathway: HDAC Inhibition and Apoptosis

This compound inhibits HDACs, leading to an accumulation of acetyl groups on histone tails. This relaxes the chromatin structure, allowing transcription factors to access DNA and activate the expression of genes involved in cell cycle arrest and apoptosis, such as p21 and pro-apoptotic members of the Bcl-2 family.

G cluster_pathway Simplified Signaling Pathway of this compound drug Dihydrochlamydocin analog-1 hdac HDACs drug->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Histone Hyperacetylation chromatin Relaxed Chromatin Structure acetylation->chromatin gene_exp Altered Gene Expression (e.g., ↑ p21, ↑ Bax) chromatin->gene_exp arrest Cell Cycle Arrest gene_exp->arrest apoptosis Apoptosis gene_exp->apoptosis

HDAC inhibition leads to apoptosis.

Experimental Protocols

Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol provides a method for assessing cell viability based on the measurement of cellular protein content.[5]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., 0.5% DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[5]

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.[5]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Shake the plate for 5 minutes and read the absorbance at 510 nm on a microplate reader.

Protocol: Western Blot for Acetylated α-Tubulin and Cleaved Caspase-3

This protocol outlines the key steps for detecting target engagement and apoptosis induction.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (e.g., 1 µM TSA, 5 mM Sodium Butyrate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • For Target Engagement: Use an antibody specific for acetylated α-Tubulin (Lys40).

    • For Apoptosis: Use an antibody specific for cleaved Caspase-3.

    • For Loading Control: Use an antibody for a housekeeping protein (e.g., GAPDH, β-Actin, or total α-Tubulin).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.

References

Technical Support Center: Optimizing Dihydrochlamydocin Analog-1 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Dihydrochlamydocin analog-1 for various cell-based assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

Dihydrochlamydocin and its analogs are known to be part of a class of cyclic tetrapeptides that act as histone deacetylase (HDAC) inhibitors.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1] By inhibiting HDACs, this compound is presumed to increase histone acetylation, resulting in a more open chromatin structure and the activation of gene expression. This can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[1]

Q2: What is a good starting concentration for this compound in a cell-based assay?

For a novel compound like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM.[2][3] This wide range helps in identifying the effective concentration window for your specific cell line and assay. For HDAC inhibitors, inhibitory activity is often observed in the nanomolar to low micromolar range.[1]

Q3: How should I prepare and store this compound?

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2][4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[2] Always prepare fresh dilutions from the stock for each experiment.

Q4: How does serum in the culture medium affect the activity of this compound?

Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[2] This can lead to a rightward shift in the dose-response curve (higher IC50 value). If significant interference from serum is suspected, consider performing experiments in serum-free or reduced-serum conditions. However, be aware that altering serum concentration can also affect cell health and proliferation.[5]

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect at tested concentrations. 1. Concentration is too low: The compound may not be potent enough in your specific cell line or assay. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: Your cell line may not express the target HDACs at a sufficient level, or the assay endpoint may not be sensitive to HDAC inhibition.1. Test a higher concentration range (e.g., up to 100 µM or higher). 2. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[2] 3. Verify the expression of target HDACs in your cell line (e.g., via Western blot or qPCR). Use a positive control compound known to elicit a response in your assay.
High levels of cell death, even at low concentrations. 1. Off-target toxicity: The compound may be affecting other cellular targets essential for survival.[6] 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.1. Perform a cytotoxicity assay to determine the non-toxic concentration range.[4] Consider using an alternative compound with a different chemical structure that targets the same pathway.[6] 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).[2]
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results.[2][3] 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.1. Standardize cell culture parameters. Use cells within a consistent passage number range and ensure consistent confluency at the time of treatment.[2][5] 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.[3][7]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates[8]

  • Resazurin (B115843) sodium salt solution

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[3]

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator. The optimal seeding density should ensure that untreated cells do not become over-confluent by the end of the assay.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 1 nM to 100 µM). It is common to use a 2-fold or 3-fold dilution series with at least 7 concentration points.[3]

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the desired endpoint and the cell doubling time.[2]

  • Viability Assay:

    • Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[3]

    • Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[2]

Summary of Dose-Response Parameters:

ParameterDescriptionTypical Value Range for HDAC Inhibitors
IC50 The concentration of an inhibitor where the response (e.g., viability) is reduced by half.Nanomolar to low Micromolar
GI50 The concentration of an inhibitor that causes 50% growth inhibition.Nanomolar to low Micromolar
LD50 The concentration of an inhibitor that is lethal to 50% of the cells.Varies widely

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway cluster_nucleus Nucleus DNA DNA Histones Histones Histones->DNA Compaction Acetylated_Histones Acetylated Histones HDAC HDAC Acetylated_Histones->HDAC Deacetylation Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Activation HAT HAT HAT->Acetylated_Histones Acetylation HDAC->Histones Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Dihydrochlamydocin Dihydrochlamydocin analog-1 Dihydrochlamydocin->HDAC Inhibition

Caption: this compound inhibits HDAC, leading to increased histone acetylation and gene expression.

Experimental Workflow

Dose_Response_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound C 3. Treat Cells with compound dilutions A->C B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add Viability Reagent (e.g., Resazurin) D->E F 6. Measure Signal (Fluorescence) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

References

Dihydrochlamydocin analog-1 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a phenotype that doesn't align with the known functions of HDAC6. Could this be due to off-target effects of Dihydrochlamydocin analog-1?

A1: Yes, it is possible. While designed for selectivity, small molecule inhibitors can interact with unintended targets. Potential off-target effects for a selective HDAC6 inhibitor like this compound fall into two main categories:

  • Inhibition of other HDAC isoforms: Although selective, the inhibitor may still have some activity against other HDACs, especially at higher concentrations. This could lead to phenotypes associated with the inhibition of class I or other class II HDACs.

  • Interaction with non-HDAC proteins: Some HDAC inhibitors, particularly those with a hydroxamic acid zinc-binding group, have been shown to inhibit other metalloenzymes. A notable off-target is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[1][2][3][4] Inhibition of MBLAC2 can lead to an accumulation of extracellular vesicles, a phenotype independent of HDAC6 inhibition.[1][2]

To investigate this, we recommend performing a dose-response curve and using a structurally different HDAC6 inhibitor to see if the phenotype is consistent.[5] Genetic validation, such as with HDAC6 siRNA or CRISPR-Cas9 knockout, can also help confirm if the phenotype is truly HDAC6-dependent.[6]

Q2: How can we experimentally verify the on-target activity of this compound in our cellular model?

A2: The most direct way to confirm on-target HDAC6 activity is to measure the acetylation status of its primary cytoplasmic substrate, α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin.

A common method is to perform a Western blot on lysates from treated and untreated cells using an antibody specific for acetylated α-tubulin (at lysine (B10760008) 40). You should observe a dose-dependent increase in acetylated α-tubulin in cells treated with this compound. A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.

Q3: Our results with this compound are not consistent across different cell lines. Why might this be the case?

A3: Discrepancies between cell lines can arise from several factors:

  • Expression levels of HDAC6 and off-targets: Different cell lines may have varying endogenous levels of HDAC6 and potential off-target proteins. A cell line with low HDAC6 expression might be more sensitive to off-target effects.

  • Compensatory signaling pathways: The activation of parallel or compensatory signaling pathways in different cell lines can lead to varied phenotypic outcomes even with successful on-target inhibition.

  • Compound metabolism and efflux: The metabolic stability and active transport of the inhibitor can differ between cell lines, affecting its intracellular concentration and efficacy.

We recommend quantifying the expression levels of HDAC6 in your cell lines of interest and performing dose-response curves for each to determine the optimal concentration.

Q4: What is the best way to determine the selectivity profile of this compound against other HDAC isoforms?

A4: To determine the selectivity profile, you should perform an in vitro HDAC activity assay using a panel of recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 4, 5, 7, 8, 9, 10, and 11).[7] These assays typically use a fluorogenic or luminogenic substrate to measure the enzymatic activity of each isoform in the presence of varying concentrations of your inhibitor.[7][8][9] The resulting IC50 values will provide a quantitative measure of selectivity. A detailed protocol for a fluorogenic HDAC activity assay is provided below.

Data Presentation

Table 1: Representative Selectivity Profile of a Selective HDAC6 Inhibitor

The following table summarizes hypothetical IC50 data for a selective HDAC6 inhibitor, illustrating how to present selectivity data. Actual values for this compound would need to be determined experimentally.

TargetIC50 (nM)Selectivity vs. HDAC6 (Fold)
HDAC6 10 1
HDAC11,200120
HDAC21,500150
HDAC395095
HDAC855055
HDAC1025025
MBLAC280080

Mandatory Visualization

HDAC6_Pathway HDAC6 Signaling and Off-Target Mitigation Strategy cluster_0 This compound Action cluster_1 Downstream On-Target Effects cluster_2 Troubleshooting & Mitigation Inhibitor Dihydrochlamydocin analog-1 HDAC6 HDAC6 Inhibitor->HDAC6 On-Target Inhibition MBLAC2 Off-Target: MBLAC2 Inhibitor->MBLAC2 Potential Off-Target Inhibition Dose_Response Perform Dose-Response Inhibitor->Dose_Response aTubulin α-Tubulin HDAC6->aTubulin Deacetylation HSP90 HSP90 HDAC6->HSP90 Deacetylation Genetic_Validation Genetic Validation (siRNA/CRISPR) HDAC6->Genetic_Validation Ac_aTubulin Acetylated α-Tubulin aTubulin->Ac_aTubulin Microtubule_Dynamics Microtubule Dynamics Ac_aTubulin->Microtubule_Dynamics Ac_HSP90 Acetylated HSP90 HSP90->Ac_HSP90 Protein_Folding Protein Folding Ac_HSP90->Protein_Folding Selectivity_Assay Biochemical Selectivity Assay Dose_Response->Selectivity_Assay Determine IC50s Western_Blot Western Blot for Acetylated α-Tubulin Dose_Response->Western_Blot Confirm On-Target Effect

Caption: Workflow for investigating and mitigating off-target effects of an HDAC6 inhibitor.

Experimental Protocols

Protocol 1: Western Blot for α-Tubulin Acetylation

Objective: To determine the on-target activity of this compound by measuring the acetylation of α-tubulin in cultured cells.

Materials:

  • Cell culture reagents

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-acetyl-α-Tubulin (Lys40)

  • Primary antibody: Mouse anti-α-Tubulin (loading control)

  • HRP-conjugated anti-rabbit secondary antibody

  • HRP-conjugated anti-mouse secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-α-Tubulin and total α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each sample.

Protocol 2: In Vitro Fluorogenic HDAC Selectivity Assay

Objective: To determine the IC50 values of this compound against a panel of recombinant HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • This compound serial dilutions

  • Black 96-well or 384-well plates

  • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in HDAC assay buffer. Dilute the recombinant HDAC enzymes to their optimal concentration in ice-cold assay buffer.

  • Enzyme/Inhibitor Incubation: In each well of the microplate, add the diluted inhibitor. Then add the diluted enzyme to each well (except for no-enzyme controls). Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop and Develop Reaction: Add the developer solution to each well. This stops the HDAC reaction and allows the trypsin to cleave the deacetylated substrate, releasing the fluorescent AMC group. Incubate at room temperature for 15-20 minutes.

  • Measure Fluorescence: Read the fluorescence on a plate reader.

  • Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Plot the percentage of HDAC activity against the log of the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC50 value for each HDAC isoform.

References

Technical Support Center: Overcoming Resistance to Dihydrochlamydocin analog-1 and Other HDAC Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on resistance to Dihydrochlamydocin analog-1 is limited in publicly available literature. This guide provides troubleshooting and background information based on established mechanisms of resistance to the broader class of Histone Deacetylase (HDAC) inhibitors, to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance to HDAC inhibitors?

A1: Resistance to HDAC inhibitors can arise from various molecular changes within the cancer cells. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Target Alterations: Increased expression of the target HDAC enzymes can sequester the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[2][3] Mutations in the HDAC gene that alter the drug binding site are also a potential, though less commonly reported, mechanism.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and block apoptosis (programmed cell death). Key pathways implicated in HDAC inhibitor resistance include the PI3K/Akt and MAPK/ERK pathways.[4] Activation of transcription factors like NF-κB can also mediate resistance by turning on the expression of anti-apoptotic genes.[1]

  • Changes in Chromatin and Epigenetic Landscape: Alterations in the expression of other chromatin-modifying enzymes or histone variants can compensate for the effects of HDAC inhibition.

  • Upregulation of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins from the BCL-2 family (e.g., Bcl-2, Bcl-xL) can make cells more resistant to the cell death-inducing effects of HDAC inhibitors.[5][6]

  • Enhanced Stress Response and DNA Repair: Cancer cells can adapt to the cellular stress induced by HDAC inhibitors by upregulating stress response pathways and enhancing their DNA repair capacity.[4]

Q2: How can I begin to investigate the mechanism of resistance in my specific cancer cell line?

A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Confirm Resistance: First, confirm the shift in drug sensitivity by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) value in your resistant cell line compared to the parental (sensitive) line.

  • Gene and Protein Expression Analysis:

    • Western Blotting: Analyze the protein levels of key players in the suspected resistance mechanisms. This includes ABC transporters (P-gp), the target HDACs, key proteins in pro-survival signaling pathways (e.g., phospho-Akt, phospho-ERK), and anti-apoptotic proteins (e.g., Bcl-2).

    • Quantitative PCR (qPCR): Measure the mRNA expression levels of the genes encoding these proteins to determine if the changes are occurring at the transcriptional level.

  • Functional Assays:

    • Drug Efflux Assay: Use fluorescent dyes that are substrates of ABC transporters (e.g., Rhodamine 123) to see if your resistant cells are pumping out the dye more actively than the parental cells.

    • Apoptosis Assays: Use methods like Annexin V staining followed by flow cytometry to see if the drug is less effective at inducing apoptosis in the resistant line.

  • Combination Therapies: Test the resistant cells with a combination of your HDAC inhibitor and an inhibitor of a suspected resistance pathway (e.g., a PI3K inhibitor or a Bcl-2 inhibitor) to see if you can restore sensitivity.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. High or low confluency can affect drug response.
Drug Dilution Errors Prepare fresh serial dilutions of the drug for each experiment. Ensure thorough mixing at each dilution step.
Assay Incubation Time The optimal incubation time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent time point.
Metabolic Activity of Cells Assays like MTT and WST-1 measure metabolic activity, which may not always directly correlate with cell number. Consider a direct cell counting method or an ATP-based assay (e.g., CellTiter-Glo®) for comparison.[7]
Vehicle Control Issues Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.

Problem 2: No change in target protein expression (e.g., acetylated histones) after HDAC inhibitor treatment in resistant cells.

Possible Cause Troubleshooting Steps
Reduced Intracellular Drug Concentration This is a strong indicator of increased drug efflux. Perform a drug efflux assay and a Western blot for P-glycoprotein (MDR1).
Target Overexpression The amount of inhibitor may be insufficient to inhibit the increased amount of HDAC protein. Perform a Western blot to compare the total HDAC protein levels between sensitive and resistant cells.[3]
Ineffective Lysis or Antibody Ensure your cell lysis protocol is effective and that your primary antibody for the acetylated histone mark is validated and working correctly. Run positive and negative controls.
Incorrect Time Point The peak of histone acetylation might be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal time to observe changes.

Illustrative Data Presentation

Table 1: Example IC50 Values for an HDAC Inhibitor in Sensitive and Resistant Cancer Cell Lines.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Lung Cancer (A549) 5050010
Colon Cancer (HCT116) 7590012
T-cell Lymphoma (HuT-78) 2032016

Note: These are illustrative values. Actual values will vary depending on the cell line and specific HDAC inhibitor.

Table 2: Example Gene Expression Changes in Resistant vs. Parental Cell Lines.

GeneProtein FunctionFold Change in Resistant Cells (mRNA)
ABCB1 Drug Efflux (P-glycoprotein)+8.5
HDAC3 Target Enzyme+4.2
AKT1 Pro-survival Signaling+3.0
BCL2 Anti-apoptotic+5.1
CDKN1A (p21) Cell Cycle Arrest-2.5

Note: These are illustrative values representing upregulation (+) or downregulation (-).

Key Experimental Protocols

Cell Viability Assay (WST-1 Method)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the HDAC inhibitor in the appropriate cell culture medium.

  • Treatment: Remove the old medium and add 100 µL of medium containing the different drug concentrations to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression
  • Cell Treatment and Lysis: Treat cells with the HDAC inhibitor at the desired concentration and for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-phospho-Akt, anti-acetyl-Histone H3) overnight at 4°C with gentle shaking.[8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Treat cells as required, then isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[9][10]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your gene of interest, and a SYBR Green or TaqMan master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR machine. The machine will monitor the fluorescence in real-time as the DNA is amplified.[11]

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression (fold change) in the resistant cells compared to the parental cells using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Visualizations

HDAC_Inhibitor_Action HDACi Dihydrochlamydocin analog-1 (HDACi) HDAC HDAC Enzyme HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis Resistance_Mechanisms cluster_cell Resistant Cancer Cell HDACi_in HDACi Pgp P-glycoprotein (Drug Efflux Pump) HDACi_in->Pgp Pumped out HDAC_overexp HDAC Overexpression HDACi_in->HDAC_overexp Inhibited HDACi_out HDACi Pgp->HDACi_out PI3K_Akt PI3K/Akt Pathway (Activated) Survival Cell Survival PI3K_Akt->Survival Bcl2 Bcl-2 Upregulation Bcl2->Survival Troubleshooting_Workflow Start Suspected Resistance to HDAC Inhibitor Confirm_IC50 Confirm IC50 Shift (Cell Viability Assay) Start->Confirm_IC50 Check_Acetylation Check Target Engagement (Western Blot for Ac-Histones) Confirm_IC50->Check_Acetylation No_Change No Acetylation Change Check_Acetylation->No_Change Change_Detected Acetylation Change Detected Check_Acetylation->Change_Detected Analyze_Efflux Analyze Drug Efflux (P-gp Expression/Function) No_Change->Analyze_Efflux Yes Develop_Strategy Develop Combination Strategy Analyze_Efflux->Develop_Strategy Analyze_Signaling Analyze Pro-Survival Pathways (p-Akt, p-ERK, Bcl-2) Analyze_Signaling->Develop_Strategy Change_Detected->Analyze_Signaling Yes

References

Dihydrochlamydocin analog-1 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrochlamydocin analog-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound and to offer strategies for its prevention. The information provided is based on the general knowledge of cyclic peptide stability and histone deacetylase (HDAC) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a histone deacetylase (HDAC) inhibitor.[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] By inhibiting HDACs, this compound can induce hyperacetylation of histones, which results in a more relaxed chromatin structure, allowing for gene transcription to occur.[1] This mechanism is the basis for its investigation as a potential therapeutic agent, particularly in cancer treatment.[4][5]

Q2: What are the likely degradation pathways for this compound?

As a cyclic peptide, this compound is susceptible to several chemical and physical degradation pathways:

  • Hydrolysis: Cleavage of the peptide bonds by water, which can be catalyzed by acidic or basic conditions.[6][7] Specific amino acid residues, such as aspartic acid, are particularly prone to hydrolysis.[6][8]

  • Deamidation: The loss of an amide group from the side chains of asparagine or glutamine residues, leading to the formation of a cyclic imide intermediate that can then hydrolyze to aspartate or isoaspartate.[6][7] This is a common degradation pathway for peptides.[6]

  • Oxidation: The sulfur-containing amino acids, cysteine and methionine, are susceptible to oxidation.[6] This can be accelerated by exposure to oxygen, metal ions, and light.[6][7]

  • Racemization: The conversion of L-amino acids to a mixture of L- and D-enantiomers, which can affect the biological activity of the peptide.[6][9]

  • Diketopiperazine and Pyroglutamic Acid Formation: These are cyclization reactions that can occur at the N-terminus of the peptide, leading to cleavage or modification.[6]

  • Aggregation: Peptides can self-associate to form aggregates, which can lead to a loss of solubility and activity. This is a form of physical instability.[9]

Q3: How can I prevent the degradation of this compound?

Several strategies can be employed to minimize degradation:

  • Proper Storage: Lyophilized (freeze-dried) peptides are generally more stable than those in solution.[6][10] Store lyophilized powder at -20°C or -80°C.[6] Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[6]

  • pH Control: Maintaining an optimal pH is crucial. For many peptides, a slightly acidic pH (around 5-6) is optimal for stability in aqueous solutions.[7][11] Avoid prolonged exposure to pH > 8 to minimize base-catalyzed degradation like deamidation and racemization.[6]

  • Use of Stabilizers: Additives such as sugars (e.g., trehalose, sucrose), polyols (e.g., mannitol), and certain amino acids can help stabilize the peptide structure.[10][12]

  • Oxygen Exclusion: To prevent oxidation, solutions can be prepared with degassed buffers and stored under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Chelating Agents: The addition of a chelating agent like EDTA can help to sequester metal ions that can catalyze oxidation.

  • Chemical Modification: While not something the end-user can typically alter, the inherent stability of peptide-based drugs is often enhanced during their design through strategies like cyclization (which this compound already possesses), incorporation of non-natural amino acids, and terminal modifications.[12][13][14]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of the compound from lyophilized stock. 2. Ensure storage at the correct temperature (-80°C for solutions). 3. Avoid multiple freeze-thaw cycles by using single-use aliquots. 4. Check the pH of your experimental buffers.
Precipitate forms in the solution. Aggregation of the peptide or poor solubility at the working concentration.1. Try to dissolve the compound in a small amount of a polar organic solvent (e.g., DMSO) before diluting with aqueous buffer. 2. Perform a solubility test at different concentrations and in different buffers. 3. Consider the use of stabilizing excipients.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation or adsorption to surfaces.1. Use low-protein-binding labware. 2. Prepare solutions fresh before each experiment. 3. Perform a stability study under your specific experimental conditions to understand the degradation kinetics.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a given buffer system using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Temperature-controlled incubator

Procedure:

  • Preparation of Stock Solution: Dissolve a known amount of lyophilized this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Working Solution: Dilute the stock solution with the buffer of interest to the final desired concentration for the stability study.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of a strong acid solution (e.g., 10% TFA) or by freezing at -80°C. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and quench the reaction as in step 3.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) by reverse-phase HPLC (RP-HPLC).

    • A typical mobile phase system would be a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 sample.

    • Quantify the peak area of the intact compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

    • Analyze for the appearance of new peaks, which would indicate degradation products. Mass spectrometry (LC-MS) can be used to identify these products.[9][15][16][17]

Visualizations

HDAC_Inhibition_Pathway cluster_0 Chromatin Remodeling cluster_2 Drug Intervention Histones Histones Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin interacts with DNA DNA DNA DNA->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Chromatin->Open_Chromatin Acetylation Open_Chromatin->Chromatin Deacetylation HAT Histone Acetyltransferases (HATs) HAT->Open_Chromatin Promotes HDAC Histone Deacetylases (HDACs) HDAC->Chromatin Promotes Dihydrochlamydocin Dihydrochlamydocin analog-1 Dihydrochlamydocin->HDAC Inhibits

Caption: Signaling pathway of HDAC inhibition.

Experimental_Workflow start Start: Lyophilized This compound prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_work Prepare Working Solution (in buffer of interest) prep_stock->prep_work t0 T=0 Sample Collection (Quench/Freeze) prep_work->t0 incubation Incubate at Desired Temperature prep_work->incubation analysis HPLC / LC-MS Analysis t0->analysis sampling Collect Samples at Various Time Points incubation->sampling t = 1, 2, 4, 8... hrs sampling->analysis data Data Analysis: Quantify Degradation analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for stability testing.

Logical_Relationships cluster_degradation Potential Degradation Pathways cluster_prevention Prevention Strategies compound This compound (Cyclic Peptide) hydrolysis Hydrolysis compound->hydrolysis susceptible to deamidation Deamidation compound->deamidation susceptible to oxidation Oxidation compound->oxidation susceptible to racemization Racemization compound->racemization susceptible to aggregation Aggregation compound->aggregation susceptible to storage Proper Storage (Lyophilized, -80°C) storage->compound protect ph pH Control ph->compound protect stabilizers Use of Stabilizers stabilizers->compound protect oxygen Oxygen Exclusion oxygen->compound protect

Caption: Degradation and prevention logic.

References

Technical Support Center: Dihydrochlamydocin Analog-1 Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrochlamydocin analog-1. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during experimentation with this novel cyclic tetrapeptide histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic cyclic tetrapeptide designed as a potent inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism of action involves binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from histone and non-histone protein substrates. This leads to hyperacetylation, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

2. Which HDAC isoforms are targeted by this compound?

The isoform selectivity of this compound is a critical aspect of its development. While many cyclic tetrapeptides show broad activity against Class I and II HDACs, specific modifications to the peptide backbone and side chains can confer selectivity.[1][2][5] It is crucial to profile the analog against a panel of purified HDAC isoforms to determine its specific inhibitory profile.

3. What are the common challenges with the stability and solubility of this compound?

Like many peptide-based molecules, this compound can be susceptible to enzymatic degradation by proteases.[6][7] Its cyclic structure generally confers greater stability compared to linear peptides.[7][8][9] Solubility can also be a challenge, particularly in aqueous buffers used for in vitro assays. It is often necessary to prepare stock solutions in an organic solvent like DMSO and then dilute them to the final concentration in the assay medium. Precipitation of the compound at higher concentrations is a common issue.

4. How can I accurately determine the concentration of my this compound solution?

Accurate concentration determination is crucial for reproducible results. Due to the potential for degradation and adsorption to surfaces, it is recommended to determine the concentration of your stock solution spectrophotometrically if the compound has a suitable chromophore. Alternatively, quantitative NMR (qNMR) or HPLC with a standard curve can be used for precise quantification.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low yield of cyclized product Inefficient cyclization reaction.Optimize the coupling reagent and reaction time. Ensure high-dilution conditions to favor intramolecular cyclization over polymerization.
Multiple peaks in HPLC analysis of the final product Presence of diastereomers or side-products from the synthesis.Use chiral chromatography to separate diastereomers. Optimize purification methods, such as preparative HPLC with a suitable gradient.
Inconsistent biological activity between batches Variable purity or presence of impurities.Implement stringent quality control for each batch, including HPLC, mass spectrometry, and NMR to ensure >95% purity.
In Vitro HDAC Inhibition Assays
Problem Possible Cause Suggested Solution
High variability in IC50 values Assay conditions (e.g., substrate concentration, enzyme concentration, incubation time).Standardize all assay parameters. Use a well-characterized control inhibitor (e.g., Trichostatin A) in every experiment.[10]
No or weak inhibition observed Compound instability or precipitation in the assay buffer.Prepare fresh dilutions of the compound for each experiment. Check for precipitation at the working concentration. Consider using a small percentage of a co-solvent if compatible with the assay.
Inhibition observed in a luciferase-based assay but not in other formats The compound may be an inhibitor of the luciferase reporter enzyme.Use a non-luciferase-based counter-screen to rule out assay artifacts.[11] Orthogonal assays, such as those based on fluorescence or radioactivity, are recommended for confirming activity.[12]
Cell-Based Assays
Problem Possible Cause Suggested Solution
Low potency in cell-based assays compared to biochemical assays Poor cell permeability.[9]Modify the compound to improve its physicochemical properties, such as by N-methylation or introducing lipophilic side chains.[9] Use cell lines with known differences in drug transporter expression to assess efflux.
High cytotoxicity that does not correlate with HDAC inhibition Off-target effects.Profile the compound against a panel of other cellular targets. Compare its cytotoxic profile with that of other known HDAC inhibitors.
Reversible (cytostatic) rather than irreversible (cytotoxic) effects The compound may only be inducing cell cycle arrest without triggering apoptosis.Assess markers of apoptosis (e.g., caspase activation, PARP cleavage) in addition to proliferation. Evaluate the effect of washout experiments to see if the antiproliferative effect is reversible.[13][14]

Experimental Protocols

General Protocol for In Vitro HDAC Inhibition Assay (Fluorogenic)
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • HDAC Enzyme: Recombinant human HDAC1 (or other desired isoform) diluted in assay buffer.

    • Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) diluted in assay buffer.

    • Inhibitor: this compound serially diluted from a DMSO stock.

    • Developer: Trichostatin A (as a stop reagent) and trypsin in developer buffer.

  • Assay Procedure:

    • Add 2 µL of serially diluted this compound or control to a 96-well plate.

    • Add 48 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 100 µL of the developer solution.

    • Incubate for 15 minutes at 37°C.

    • Read the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for Western Blot Analysis of Histone Acetylation
  • Cell Treatment:

    • Plate cells (e.g., HeLa, HCT116) and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Panobinostat).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3), total histone H3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

HDAC_Signaling_Pathway HDAC Inhibition Signaling Pathway HDAC HDAC Enzymes Histones Histones HDAC->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDAC->NonHistone Deacetylation Acetylation Increased Acetylation Analog1 Dihydrochlamydocin analog-1 Analog1->HDAC Inhibition Histones->Acetylation NonHistone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 In Vivo Studies Biochemical Biochemical HDAC Assay (Fluorogenic) Selectivity HDAC Isoform Selectivity Panel Biochemical->Selectivity CellBased Cell-Based Proliferation Assay WesternBlot Western Blot (Histone Acetylation) CellBased->WesternBlot OffTarget Off-Target Screening Selectivity->OffTarget PK Pharmacokinetics WesternBlot->PK OffTarget->PK Efficacy Xenograft Efficacy Model PK->Efficacy

Caption: Experimental workflow for inhibitor characterization.

Troubleshooting_Tree Troubleshooting Decision Tree Start Inconsistent Results? CheckPurity Check Compound Purity and Identity (>95%) Start->CheckPurity Yes CheckAssay Review Assay Protocol and Controls Start->CheckAssay No CheckPurity->CheckAssay Purity >95% Resynthesize Resynthesize and Re-purify CheckPurity->Resynthesize Purity <95% OptimizeAssay Optimize Assay Conditions CheckAssay->OptimizeAssay Protocol Issues CheckStability Assess Compound Stability in Assay Buffer CheckAssay->CheckStability Protocol OK

References

How to interpret unexpected results with Dihydrochlamydocin analog-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrochlamydocin Analog-1. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results during their experiments with this novel histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: My cells are showing a phenotype inconsistent with HDAC inhibition (e.g., no change in histone acetylation, or paradoxical gene upregulation). What could be the cause?

Answer: This is a common issue when working with novel small molecule inhibitors. Several factors could be at play:

  • Compound Stability and Potency: this compound may have a short half-life in your specific cell culture media. Ensure you are using the compound at an appropriate concentration and for a sufficient duration. Consider performing a dose-response curve and a time-course experiment to determine the optimal experimental conditions.

  • Off-Target Effects: The observed phenotype might be due to the compound engaging with an unintended target.[1][2] Novel HDAC inhibitors can have off-target effects on other enzymes, such as kinases or other metabolic enzymes like MBLAC2.[2] We recommend performing a broad kinase screen or a chemical proteomics experiment to identify potential off-target interactions.

  • Cellular Context: The effect of HDAC inhibition can be highly dependent on the cell type and its specific molecular context, such as the expression levels of different HDAC isoforms and the status of other signaling pathways.[3]

  • Activation of Compensatory Pathways: Cells may adapt to HDAC inhibition by activating compensatory signaling pathways. For example, inhibition of some HDACs can lead to the activation of transcription factors like STAT3, which could drive the expression of unexpected genes.[3]

2. Question: I am observing significant cell death at concentrations where I don't see strong inhibition of my target HDAC. Why is this happening?

Answer: High levels of cytotoxicity that do not correlate with on-target potency often point towards off-target effects or general cellular stress.

  • Toxicity from Off-Target Engagement: As mentioned, this compound might be inhibiting other critical cellular enzymes, leading to toxicity.[3][4]

  • Induction of Apoptosis through Unexpected Pathways: HDAC inhibitors can induce apoptosis through various mechanisms, some of which may be independent of histone hyperacetylation.[5] For instance, they can affect the expression and activity of key tumor suppressor proteins like p53 and p21.[5][6]

  • Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution in your culture media, leading to non-specific cytotoxicity. Always check the solubility of the compound in your working buffer and media.

3. Question: My in vitro enzymatic assays show potent inhibition of a specific HDAC isoform, but I'm not seeing the expected downstream effects in my cell-based assays. What's going on?

Answer: A discrepancy between in vitro and cellular activity is a frequent challenge in drug development.

  • Cellular Permeability: this compound may have poor cell permeability, preventing it from reaching its intracellular target at a sufficient concentration.

  • Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Target Engagement in a Cellular Context: The conformation and activity of HDACs within cells can be influenced by their association with large protein complexes, which may affect the binding of your inhibitor.[2] We recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular environment.[1]

Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound

TargetIC50 (nM)Assay Type
On-Target
HDAC150Enzymatic Assay
HDAC275Enzymatic Assay
HDAC625Enzymatic Assay
Potential Off-Targets
MBLAC2250Enzymatic Assay[2]
Kinase X500Kinase Panel Screen
Kinase Y>10,000Kinase Panel Screen

Table 2: Troubleshooting Unexpected Cellular Phenotypes

Observed PhenotypePotential CauseRecommended Action
No change in histone acetylationPoor cell permeability, compound instability, or rapid drug efflux.Perform a cell permeability assay, check compound stability in media, and use an efflux pump inhibitor.
Paradoxical gene upregulationActivation of compensatory pathways or off-target effects.Perform RNA-seq to analyze global gene expression changes and conduct off-target profiling.
High cytotoxicity at low on-target activityOff-target toxicity or compound precipitation.Screen for off-target interactions and verify compound solubility at working concentrations.

Experimental Protocols

1. Chemical Proteomics for Off-Target Identification

This method utilizes an immobilized version of this compound to capture its binding partners from cell lysates.[1]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

  • Cell Lysate Preparation: Culture relevant cells and prepare a non-denaturing cell lysate.

  • Affinity Capture: Immobilize the biotinylated analog on streptavidin beads and incubate with the cell lysate. Use beads with no compound as a control.

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched on the this compound beads compared to the control beads.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the direct binding of a compound to its target in a cellular environment.[1]

  • Cell Treatment: Treat intact cells with this compound at various concentrations.

  • Heat Challenge: Heat the treated cells at a range of temperatures.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Quantify the amount of the target HDAC in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: The binding of this compound will stabilize the target HDAC, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the shift in thermal stability.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Results unexpected_result Unexpected Experimental Result check_protocol Verify Experimental Protocol (Concentration, Time, Reagents) unexpected_result->check_protocol on_target Confirm On-Target Engagement (CETSA, Western Blot for Acetylation) check_protocol->on_target Protocol Correct off_target Investigate Off-Target Effects (Chemical Proteomics, Kinase Screen) on_target->off_target Target Not Engaged pathway_analysis Analyze Global Cellular Changes (RNA-seq, Proteomics) on_target->pathway_analysis Target Engaged conclusion Formulate New Hypothesis off_target->conclusion pathway_analysis->conclusion

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

signaling_pathway Potential Off-Target Signaling analog1 Dihydrochlamydocin Analog-1 hdac HDACs analog1->hdac Inhibition off_target_protein Off-Target Protein (e.g., MBLAC2, Kinase) analog1->off_target_protein Unintended Interaction histones Histones hdac->histones Deacetylation acetylation Increased Acetylation histones->acetylation gene_expression Altered Gene Expression acetylation->gene_expression unexpected_phenotype Unexpected Phenotype gene_expression->unexpected_phenotype off_target_protein->unexpected_phenotype

Caption: Signaling pathways illustrating both on-target and potential off-target effects.

References

Dihydrochlamydocin analog-1 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to experimental controls and best practices for Dihydrochlamydocin analog-1 and related chlamydocin-based histone deacetylase (HDAC) inhibitors. Due to the limited publicly available data on this specific analog, the information presented here is based on the known characteristics of chlamydocin (B1668628) and other analogs, offering a robust framework for initiating and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of chlamydocin, a naturally occurring cyclic tetrapeptide. Chlamydocin and its analogs are potent inhibitors of histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, chlamydocin analogs cause an accumulation of acetylated histones, which relaxes chromatin structure and alters gene expression.[1] This can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and changes in cell migration.[1][3] Chlamydocin itself is a highly potent HDAC inhibitor with an in vitro IC50 of 1.3 nM.[1]

Q2: What are the key cellular effects of chlamydocin-based HDAC inhibitors?

A2: Chlamydocin and its analogs have been shown to:

  • Induce the accumulation of hyperacetylated histones H3 and H4.[1]

  • Increase the expression of the cell cycle inhibitor p21cip1/waf1.[1]

  • Cause an accumulation of cells in the G2/M phase of the cell cycle.[1]

  • Induce apoptosis through the activation of caspase-3.[1]

  • Lead to the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein.[1]

  • Inhibit cell migration.[3]

Q3: What are essential positive and negative controls for experiments with this compound?

A3: Proper controls are critical for interpreting your results.

  • Positive Controls:

    • A well-characterized pan-HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) should be used to confirm that the experimental system is responsive to HDAC inhibition.

    • For specific cellular effects, use a compound known to induce that effect (e.g., a known apoptosis inducer if you are studying apoptosis).

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) must be added to control cells at the same final concentration. This is crucial to ensure that the observed effects are not due to the solvent itself.

    • Inactive Analog Control (if available): An ideal negative control would be a structurally similar analog of Dihydrochlamydocin that is known to be inactive as an HDAC inhibitor.

Q4: How should I prepare and store this compound?

A4: While specific stability data for this compound is not available, general best practices for similar compounds should be followed. It is typically recommended to dissolve the compound in a high-quality solvent like DMSO to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak biological effect observed. 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. 2. Sub-optimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. 3. Cell Line Resistance: The chosen cell line may be resistant to HDAC inhibitors. 4. Insolubility: The compound may have precipitated out of the cell culture medium.1. Use a fresh aliquot of the compound. Ensure proper storage conditions (-20°C or -80°C, protected from light). 2. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50 for growth inhibition). 3. Test a different cell line known to be sensitive to HDAC inhibitors. 4. Visually inspect the medium for any precipitate after adding the compound. If solubility is an issue, consider using a different solvent or formulation.
High variability between experimental replicates. 1. Inaccurate Pipetting: Inconsistent volumes of the compound, reagents, or cells. 2. Uneven Cell Seeding: Variation in the number of cells plated in each well. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells can lead to increased compound concentration.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure a homogenous cell suspension before plating and mix gently between plating wells. 3. Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
Vehicle control shows toxicity or unexpected effects. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Solvent Contamination: The solvent may be contaminated.1. Perform a solvent toxicity test to determine the maximum non-toxic concentration for your cell line. Typically, DMSO concentrations should be kept below 0.5%. 2. Use a fresh, high-quality, sterile-filtered solvent.
Positive control HDAC inhibitor (e.g., TSA, SAHA) shows no effect. 1. Problem with the Positive Control: The positive control compound may have degraded. 2. Assay System Issue: The cells or the assay used to measure the effect may not be functioning correctly.1. Use a fresh aliquot of the positive control. 2. Verify the health and passage number of your cells. Ensure that your detection method (e.g., antibodies for Western blotting, reagents for viability assays) is working as expected.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of chlamydocin. These values can serve as a reference point for designing experiments with this compound. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Compound Assay Result Reference
ChlamydocinIn vitro HDAC activity assayIC50 = 1.3 nM[1]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general workflow for treating adherent cells in culture.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a fresh dilution of this compound from a frozen stock in pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays, Western blotting, or flow cytometry.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol is for assessing the effect of this compound on the acetylation of histones.

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use an antibody against a total histone (e.g., anti-Histone H3) or a housekeeping protein (e.g., β-actin) as a loading control.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_compound Prepare Dihydrochlamydocin Analog-1 Stock Solution treat_cells Treat Cells with Compound or Vehicle Control prep_compound->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability Cell Viability Assays (MTT, etc.) incubate->viability western Western Blot (e.g., Ac-Histones) incubate->western facs Flow Cytometry (Cell Cycle, Apoptosis) incubate->facs migration Cell Migration Assays incubate->migration

Caption: A generalized workflow for in vitro experiments using this compound.

Signaling_Pathway Proposed Signaling Pathway of Chlamydocin Analogs DA1 Dihydrochlamydocin Analog-1 HDAC HDACs DA1->HDAC Caspase3 Caspase-3 Activation DA1->Caspase3 Induces Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones (Increased) Chromatin Relaxed Chromatin Ac_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 Expression (Increased) Gene_Expression->p21 Survivin Survivin Degradation (Proteasome-mediated) Gene_Expression->Survivin Indirectly leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Survivin->Apoptosis Inhibits Caspase3->Apoptosis

Caption: A proposed signaling pathway for chlamydocin analogs based on published data.

References

Cell viability issues with Dihydrochlamydocin analog-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with Dihydrochlamydocin analog-1 treatment.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating cells with this compound?

A1: this compound is a potent cytotoxic agent. Treatment is expected to induce cell death, leading to a dose- and time-dependent decrease in cell viability. The primary mode of action is believed to involve the induction of apoptosis through the intrinsic pathway, initiated by mitochondrial stress.

Q2: My cell viability results are inconsistent across experiments. What are the potential causes?

A2: Inconsistent results can arise from several factors, including:

  • Cell Culture Conditions: Variations in cell density, passage number, and growth phase can significantly impact sensitivity to the compound.

  • Compound Preparation: Improper dissolution or storage of this compound can alter its effective concentration.

  • Assay Performance: Technical variability in assay execution, such as pipetting errors or inconsistent incubation times, can lead to discrepancies.[1]

  • Cell Line Integrity: Ensure the cell line has not been contaminated or undergone significant genetic drift.

Q3: I am observing a decrease in metabolic activity (e.g., in an MTT or XTT assay), but I don't see morphological signs of cell death. Why might this be?

A3: A decrease in metabolic activity is an early indicator of cellular stress and does not always immediately correlate with morphological changes associated with late-stage apoptosis or necrosis.[2][3] this compound may initially induce a cytostatic effect, halting cell proliferation and metabolic processes before the onset of overt cell death.[4] It is also possible that the compound directly interferes with mitochondrial function, impacting metabolic assays without immediately compromising membrane integrity.[5]

Q4: Can this compound interfere with the cell viability assay itself?

A4: Yes, it is possible for compounds to interfere with assay components. For example, a compound could chemically reduce tetrazolium salts (like MTT) in a cell-free system, leading to a false-positive signal for cell viability.[6] It is recommended to run a control with the compound in cell-free media to test for any direct interaction with the assay reagents.[6]

Troubleshooting Guides

Issue 1: Higher-Than-Expected Cell Viability (Apparent Resistance)

Potential Causes & Solutions

Potential CauseRecommended Solution
Compound Degradation Prepare fresh stock solutions of this compound. Ensure proper storage conditions (e.g., protection from light, appropriate temperature).
Sub-optimal Cell Density Optimize cell seeding density. High cell density can lead to contact inhibition and reduced sensitivity.
Incorrect Drug Concentration Verify calculations for serial dilutions. Perform a dose-response curve to confirm the IC50 value for your cell line.
Cell Line Resistance Use a sensitive positive control cell line to confirm compound activity. Consider if the cell line has inherent or acquired resistance mechanisms.
Issue 2: High Variability Between Replicates

Potential Causes & Solutions

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects in Plates Avoid using the outer wells of 96-well plates as they are prone to evaporation.[6] Fill outer wells with sterile PBS or media.[6]
Incomplete Reagent Mixing Ensure thorough but gentle mixing after adding reagents, especially the solubilization buffer in an MTT assay.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures cell viability based on the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After treatment, carefully collect a supernatant sample from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit manufacturer.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines (48h Treatment)

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer75
A549Lung Cancer120
MCF-7Breast Cancer95
JurkatT-cell Leukemia50

Table 2: Time-Dependent Effect of this compound (100 nM) on HeLa Cell Viability

Treatment Duration (hours)Cell Viability (%)
1285 ± 5.2
2462 ± 4.1
4848 ± 3.5
7231 ± 2.8

Visualizations

G cluster_0 Troubleshooting Workflow Start Inconsistent Cell Viability Results CheckCompound Verify Compound Integrity (Fresh Stock, Proper Storage) Start->CheckCompound CheckCells Assess Cell Health (Passage #, Density, Contamination) Start->CheckCells CheckAssay Review Assay Protocol (Pipetting, Incubation Times) Start->CheckAssay RunControls Include Proper Controls (Vehicle, Positive/Negative) CheckCompound->RunControls CheckCells->RunControls CheckAssay->RunControls AnalyzeData Re-analyze Data RunControls->AnalyzeData Consistent Results Consistent AnalyzeData->Consistent Inconsistent Results Still Inconsistent AnalyzeData->Inconsistent Optimize Optimize Assay Parameters Inconsistent->Optimize G cluster_1 Proposed Signaling Pathway Drug Dihydrochlamydocin analog-1 Mito Mitochondrial Stress Drug->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Inconsistent results in Dihydrochlamydocin analog-1 studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Dihydrochlamydocin analog-1?

A1: Based on its structural similarity to chlamydocin (B1668628), this compound is presumed to act as a histone deacetylase (HDAC) inhibitor. Chlamydocin and its analogs typically contain a functional group that interacts with the zinc ion in the active site of HDACs, preventing the deacetylation of histone and non-histone proteins.[1] This leads to an increase in protein acetylation, which in turn affects gene expression and various cellular processes like cell cycle progression and apoptosis.[1]

Q2: How should I store and handle this compound?

A2: As a general guideline for cyclic peptides, this compound should be stored as a lyophilized powder at -20°C or -80°C for long-term stability. For short-term use, stock solutions can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller volumes for single-use experiments.

Q3: What are the expected downstream effects of this compound treatment in cancer cells?

A3: As an HDAC inhibitor, this compound is expected to induce hyperacetylation of histones, leading to a more open chromatin structure. This can result in the re-expression of tumor suppressor genes. Consequently, downstream effects may include cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in cancer cells.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause A: Compound Instability. The compound may be unstable in your cell culture medium or assay buffer, leading to a decrease in its effective concentration over the course of the experiment.

    • Troubleshooting Step: Assess the stability of this compound in your experimental medium over time using techniques like HPLC. If instability is confirmed, consider reducing the incubation time or preparing fresh compound dilutions for each experiment.

  • Possible Cause B: Cell Density and Proliferation Rate. Variations in initial cell seeding density or differences in cell proliferation rates between experiments can significantly impact the calculated IC50 value.

    • Troubleshooting Step: Standardize your cell seeding protocol and ensure consistent cell health and passage number. Perform a cell proliferation assay (e.g., using a viability dye) at the time of compound addition and at the end of the experiment to account for differences in growth rates.

  • Possible Cause C: Inconsistent Drug Exposure Time. If the duration of compound treatment varies, the extent of the biological effect will also differ.

    • Troubleshooting Step: Use a precise timer for all incubation steps and ensure that all wells in a multi-well plate are treated for the same duration.

Issue 2: No significant HDAC inhibition observed in an in vitro assay.

  • Possible Cause A: Incorrect Assay Buffer Conditions. The pH, ionic strength, or presence of certain additives in your assay buffer may interfere with the compound's activity or the enzyme's function.

    • Troubleshooting Step: Review the manufacturer's recommendations for the HDAC assay kit. Ensure the buffer composition is optimal for both the enzyme and the inhibitor. Consider performing a buffer exchange for your purified enzyme if necessary.

  • Possible Cause B: Compound Precipitation. this compound, like many cyclic peptides, may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations.

    • Troubleshooting Step: Visually inspect your assay wells for any signs of precipitation. Determine the solubility limit of the compound in your assay buffer. If solubility is an issue, consider using a co-solvent or reducing the final assay concentration.

Issue 3: Discrepancy between in vitro HDAC inhibition and cellular activity.

  • Possible Cause A: Poor Cell Permeability. The compound may be a potent inhibitor of the isolated enzyme but may not efficiently cross the cell membrane to reach its intracellular target.

    • Troubleshooting Step: Perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled analog to assess target engagement within the cell. If permeability is low, chemical modifications to the analog's structure may be necessary to improve its drug-like properties.

  • Possible Cause B: Efflux Pump Activity. The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp).

    • Troubleshooting Step: Co-treat cells with known efflux pump inhibitors (e.g., verapamil) and this compound to see if this enhances its cellular activity.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Standard Deviation
HeLaCervical Cancer15012.5
A549Lung Cancer27521.8
MCF-7Breast Cancer18015.3
HCT116Colon Cancer1259.7

Table 2: Hypothetical Inhibition of Different HDAC Isoforms by this compound

HDAC IsoformIC50 (nM)
HDAC175
HDAC290
HDAC3110
HDAC6> 1000
HDAC8500

Experimental Protocols

1. In Vitro HDAC Inhibition Assay

  • Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific HDAC isoform.

  • Materials:

    • Recombinant human HDAC enzyme

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trichostatin A and trypsin)

    • This compound stock solution (in DMSO)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of each dilution to the wells of the 96-well plate. Include wells with DMSO only as a negative control and a known HDAC inhibitor as a positive control.

    • Add 35 µL of assay buffer containing the recombinant HDAC enzyme to each well.

    • Incubate for 15 minutes at 37°C.

    • Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of the developer solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of this compound on the viability of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear microplate

    • Spectrophotometric plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with DMSO-containing medium as a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

G cluster_0 This compound Action cluster_1 Downstream Cellular Effects DA1 Dihydrochlamydocin Analog-1 HDAC HDAC DA1->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Caption: Proposed signaling pathway of this compound.

G cluster_workflow Experimental Workflow: IC50 Determination start Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight treat Treat with Serial Dilutions of Analog-1 overnight->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to Allow Formazan Formation mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data & Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound.

G cluster_causes Potential Causes of Inconsistent Results inconsistent Inconsistent Results compound Compound-Related Issues inconsistent->compound assay Assay-Related Issues inconsistent->assay cell Cell-Related Issues inconsistent->cell solubility Poor Solubility compound->solubility stability Instability in Media compound->stability reagents Reagent Variability assay->reagents timing Inconsistent Timing assay->timing passage High Passage Number cell->passage density Variable Seeding Density cell->density

References

Validation & Comparative

Dihydrochlamydocin Analog-1: A Comparative Guide for HDAC Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dihydrochlamydocin analog-1 with other prominent histone deacetylase (HDAC) inhibitors. The information is compiled to assist researchers in evaluating its potential for preclinical studies and drug development programs.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. Aberrant HDAC activity is implicated in the pathology of numerous diseases, particularly cancer, making HDACs a significant therapeutic target. HDAC inhibitors disrupt this activity, causing hyperacetylation of histones, which relaxes chromatin and reactivates the expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC inhibitors are categorized into several structural classes, including hydroxamic acids (e.g., Vorinostat), cyclic tetrapeptides (e.g., Romidepsin), benzamides, and short-chain fatty acids. This compound belongs to the cyclic tetrapeptide class, derived from the potent, naturally occurring HDAC inhibitor, Chlamydocin.

Profile of this compound

This compound (CAS 157618-75-2) is a synthetic analog of Chlamydocin, a natural product isolated from Verticillium coccosporum. While detailed isoform selectivity and comprehensive biological data for this compound are limited in publicly available literature, its core characteristics can be understood from its reported activity and the behavior of its parent compound.

  • Chemical Nature: It is a cyclic tetrapeptide with the molecular formula C₂₈H₄₀N₄O₆.[1][2] The parent compound, Chlamydocin, is an irreversible inhibitor due to a reactive epoxyketone moiety that forms a covalent bond in the HDAC active site.[3] The "Dihydro-" prefix and chemical structure indicate that this epoxyketone has been reduced, likely resulting in a reversible ketone/hydroxyl zinc-binding group, a common strategy to improve drug-like properties.[3][4]

  • Reported Potency: this compound inhibits the deacetylation of histone H4 peptides in HeLa cell extracts with a half-maximal inhibitory concentration (IC₅₀) of 30 nM.[5][6][7][8]

Comparative Performance Data

The efficacy of an HDAC inhibitor is defined by its potency (IC₅₀) and its selectivity across different HDAC isoforms. The following table compares the reported in vitro potency of this compound with its parent compound and other well-characterized HDAC inhibitors from different chemical classes.

InhibitorChemical ClassSelectivity ProfileIC₅₀ (nM)Reversibility
This compound Cyclic TetrapeptideNot Reported30 (HeLa nuclear extract)[5][6]Reversible (inferred)
ChlamydocinCyclic TetrapeptidePan-HDAC (Class I/IIa)[4]1.3 (in vitro)Irreversible[3]
Vorinostat (SAHA)Hydroxamic AcidPan-HDAC (Class I, II, IV)140 (HDAC1), 440 (HDAC2), 730 (HDAC3), 30 (HDAC6)Reversible
Romidepsin (FK228)Cyclic TetrapeptideClass I selective (HDAC1/2)1.1 (HDAC1), 1.5 (HDAC2)Reversible
Entinostat (MS-275)BenzamideClass I selective (HDAC1/3)80 (HDAC1), 100 (HDAC2), 1,700 (HDAC3)Reversible
Trichostatin A (TSA)Hydroxamic AcidPan-HDAC (Class I/II)1.3 (HDAC1), 1.2 (HDAC2), 1.2 (HDAC3), 4.2 (HDAC6)Reversible
LMK-235Benzamide / HydroxamateClass IIa selective (HDAC4/5)11.9 (HDAC4), 4.2 (HDAC5)Reversible
Tubastatin AHydroxamateHDAC6 selective>1000 (HDAC1), 15 (HDAC6)Reversible

Note: IC₅₀ values can vary significantly based on the assay type (e.g., purified recombinant enzyme vs. cell extract) and substrate used. The data presented are for comparative purposes and sourced from various publications.

Mechanisms of Action & Signaling Pathways

HDAC inhibitors achieve their anti-cancer effects by modulating the expression of a small subset of genes that regulate critical cellular processes. Based on studies of the parent compound Chlamydocin and other pan-HDAC inhibitors, this compound likely exerts its effects through similar pathways.

The primary mechanism involves the hyperacetylation of histone proteins. This neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting "open" chromatin structure allows transcription factors to access promoter regions and activate gene expression.

HDAC_Inhibition_Mechanism HDAC HDAC Enzyme Deacetylated_Histone Histone Tail (Deacetylated Lysine) HDAC->Deacetylated_Histone Deacetylation HDACi Dihydrochlamydocin analog-1 HDACi->HDAC Inhibition Histone Histone Tail (Acetylated Lysine) Histone->HDAC Substrate Chromatin_Relaxed Relaxed Chromatin (Euchromatin) Histone->Chromatin_Relaxed Chromatin_Condensed Condensed Chromatin (Heterochromatin) Deacetylated_Histone->Chromatin_Condensed Gene_Active Gene Transcription (e.g., p21) Chromatin_Relaxed->Gene_Active Gene_Repressed Gene Repression Chromatin_Condensed->Gene_Repressed

Caption: General mechanism of HDAC inhibition.

Two critical downstream pathways affected by Chlamydocin and other Class I HDAC inhibitors are the induction of the cell cycle inhibitor p21 and the degradation of the anti-apoptotic protein survivin .

  • p21 Induction: HDAC inhibitors cause hyperacetylation of histones at the CDKN1A (p21) gene promoter. This facilitates the binding of transcription factors (e.g., Sp1), leading to increased p21 expression.[9][10] p21 then inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest, typically at the G1/S or G2/M phase.[11]

  • Survivin Degradation: Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in most cancers. HDAC inhibition downregulates survivin through multiple mechanisms. One prominent pathway involves the stabilization of the tumor suppressor p53. Inhibition of HDAC2 can lead to the proteasomal degradation of MDM2, an E3 ubiquitin ligase that targets p53 for destruction.[1] Stabilized p53 can then transcriptionally repress the BIRC5 (survivin) gene, promoting apoptosis.[1]

Downstream_Signaling HDACi Dihydrochlamydocin analog-1 HDAC1_2_3 HDAC1 / HDAC2 / HDAC3 HDACi->HDAC1_2_3 MDM2 MDM2 HDACi->MDM2 Promotes Degradation (via HDAC2 inhibition) p21_promoter p21 Promoter Acetylation ↑ HDAC1_2_3->p21_promoter Deacetylates p53 p53 Stabilization ↑ HDAC1_2_3->p53 Deacetylates (maintains low level) p21_gene p21 Expression ↑ p21_promoter->p21_gene CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21_gene->CellCycleArrest MDM2->p53 Ubiquitinates for Degradation Proteasome Proteasomal Degradation MDM2->Proteasome Survivin Survivin Expression ↓ p53->Survivin Represses Transcription Apoptosis Apoptosis Survivin->Apoptosis Inhibits

Caption: Key downstream pathways affected by Class I HDAC inhibitors.

Experimental Methodologies

Accurate evaluation of HDAC inhibitors requires robust and standardized assays. Below are detailed protocols for key experiments used to characterize compounds like this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays A1 Prepare Recombinant HDAC Enzyme or Nuclear Extract A2 Incubate Enzyme with Inhibitor (Varying Conc.) A1->A2 A3 Add Labeled Substrate (e.g., [3H]acetyl-H4 peptide) A2->A3 A4 Measure Enzyme Activity (e.g., Scintillation Counting) A3->A4 A5 Calculate IC50 Value A4->A5 B1 Treat Cancer Cell Lines with Inhibitor A5->B1 Lead Compound B2 Cell Viability Assay (e.g., MTT) B1->B2 B3 Western Blot for Target Engagement (Ac-Histone) B1->B3 B4 Analyze Downstream Effects (p21, Survivin, Apoptosis) B1->B4

Caption: Workflow for HDAC inhibitor screening and validation.

In Vitro HDAC Activity Assay (Radiolabeled Substrate)

This assay directly measures the enzymatic activity of HDACs and is suitable for determining the IC₅₀ value, likely the method used for the initial characterization of this compound.[12]

Materials:

  • Source of HDAC enzyme (e.g., HeLa nuclear extract or purified recombinant HDAC)

  • [³H]-acetylated Histone H4 peptide substrate

  • HDAC Assay Buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)

  • Stop Solution (1 M HCl, 0.4 M acetic acid)

  • Ethyl acetate (B1210297)

  • Scintillation fluid and counter

Protocol:

  • Prepare inhibitor dilutions of this compound in the assay buffer.

  • In microcentrifuge tubes, combine 40 µL of 5X HDAC Assay Buffer, the HDAC enzyme source, and the inhibitor dilution. Add ddH₂O to a final volume of 190 µL. Include a "no inhibitor" positive control and a "no enzyme" background control.

  • Initiate the reaction by adding 10 µL of [³H]-acetylated Histone H4 peptide substrate (e.g., 20,000 CPM per reaction).

  • Incubate the reactions at 37°C for 1-4 hours or at room temperature overnight on a rocker.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Add 600 µL of ethyl acetate to each tube to extract the released [³H]-acetate. Vortex vigorously and centrifuge at >14,000 x g for 2 minutes to separate the phases.

  • Carefully transfer 400 µL of the upper organic phase to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculate percent inhibition relative to the positive control and plot against inhibitor concentration to determine the IC₅₀ value.

Western Blot for Histone H3 Acetylation

This cell-based assay confirms that the inhibitor engages its target within the cell, leading to histone hyperacetylation.

Protocol:

  • Seed cancer cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 6-24 hours. Include a known inhibitor like Vorinostat as a positive control.

  • Harvest cells and lyse them in RIPA buffer containing protease and HDAC inhibitors (e.g., sodium butyrate, TSA).

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with a primary antibody against acetylated-Histone H3 (Ac-H3).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with an antibody for total Histone H3 or β-actin as a loading control.

Summary and Future Directions

This compound is a potent, likely reversible, cyclic tetrapeptide inhibitor of histone deacetylation, with a reported IC₅₀ of 30 nM. Its activity is comparable to other well-established pan-HDAC inhibitors and significantly more potent than some class-selective inhibitors. Based on the known mechanisms of its parent compound, Chlamydocin, it is expected to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins like p21 and survivin.

Key Strengths:

  • High Potency: The nanomolar IC₅₀ suggests strong potential as an anti-cancer agent.

  • Chemical Class: Cyclic tetrapeptides are a validated class of HDAC inhibitors with clinical precedent (Romidepsin).

  • Reversibility (Inferred): The likely reversible mechanism of action is often preferred for drug development over irreversible inhibitors.

Areas for Further Research:

  • Isoform Selectivity: The most critical next step is to profile the inhibitory activity of this compound against a full panel of purified HDAC isoforms (Class I, IIa, IIb, IV) to understand its selectivity and predict its biological effects and potential toxicities.

  • Head-to-Head Cellular Studies: Direct comparative studies against other inhibitors in various cancer cell lines are needed to assess its relative efficacy in inducing apoptosis, cell cycle arrest, and target gene modulation.

  • Pharmacokinetics and In Vivo Efficacy: Evaluation of its ADME (absorption, distribution, metabolism, and excretion) properties and testing in preclinical animal models of cancer are essential to validate its therapeutic potential.

References

A Comparative Guide to Dihydrochlamydocin Analog-1 and Trichostatin A for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two prominent histone deacetylase inhibitors, Dihydrochlamydocin analog-1 and Trichostatin A, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data and detailed protocols.

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by modulating the epigenetic landscape of cancer cells. This compound, a derivative of the natural product chlamydocin (B1668628), and Trichostatin A (TSA), a well-characterized pan-HDAC inhibitor, are two such molecules that have garnered significant interest. This guide offers a side-by-side comparison of their biochemical and cellular activities, providing a valuable resource for selecting the appropriate tool for epigenetic research and drug discovery.

Performance Comparison at a Glance

FeatureThis compoundTrichostatin A (TSA)
Mechanism of Action Histone Deacetylase (HDAC) InhibitorPan-Histone Deacetylase (HDAC) Inhibitor
HDAC Inhibition (IC50) 30 nM (for histone H4 peptide deacetylation)[1]~1.8 nM (general HDAC activity)[2][3]; Varies by isoform (e.g., HDAC1: 4.99 nM, HDAC3: 5.21 nM, HDAC4: 27.6 nM, HDAC6: 16.4 nM, HDAC10: 24.3 nM)[4]
Cell Proliferation (IC50) Data not available in reviewed literature.Varies by cell line (e.g., Breast cancer cell lines: mean of 124.4 nM)[5][6]
Primary Cellular Effects Inhibition of histone deacetylation.Inhibition of histone deacetylation, induction of apoptosis, and cell cycle arrest.[7][8][9]

In-Depth Analysis

This compound: A Potent Chlamydocin Derivative
Trichostatin A (TSA): The Pan-HDAC Inhibitor Benchmark

Trichostatin A is a well-established and widely used pan-HDAC inhibitor, targeting both class I and II HDAC enzymes.[7] Its potent inhibitory activity is reflected in its low nanomolar IC50 values against various HDAC isoforms.[4] TSA's effects on cancer cells are well-documented, including the induction of apoptosis through both intrinsic and extrinsic pathways, and cell cycle arrest, often mediated by the upregulation of p21 and the involvement of the p53 and Wnt signaling pathways.[8][9][11]

Experimental Methodologies

To facilitate the replication and validation of findings related to these compounds, detailed protocols for key experiments are provided below.

HDAC Activity/Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit HDAC activity using a colorimetric readout.

Protocol:

  • Preparation: Prepare nuclear extract from cells of interest. Dilute the 10X Assay Buffer to 1X with deionized water. Dilute the HDAC Inhibitor (Trichostatin A can be used as a positive control) to the desired concentrations.

  • Reaction Setup: To the wells of a microplate, add 28 µL of 1X Assay Buffer, 2 µL of the nuclear extract, and 2 µL of either the test inhibitor or a vehicle control.

  • Substrate Addition: Add 20 µL of the HDAC Substrate to each well.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.

  • Developing: Add 50 µL of the Developer to each well and incubate at room temperature for 15 minutes.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The HDAC activity is inversely proportional to the color intensity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the HDAC inhibitor (e.g., this compound or Trichostatin A) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation status of histone proteins following treatment with HDAC inhibitors.

Protocol:

  • Cell Lysis: After treating cells with the HDAC inhibitor, wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

To better understand the cellular processes affected by these HDAC inhibitors, the following diagrams illustrate key signaling pathways and experimental workflows.

HDAC_Inhibition_Pathway cluster_acetylation Histone Acetylation Cycle HDACi HDAC Inhibitor (this compound / TSA) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcHistones Acetylated Histones Histones->AcHistones HATs Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcHistones->Histones HDACs OpenChromatin Open Chromatin (Transcriptional Activation) AcHistones->OpenChromatin GeneExpression Gene Expression (e.g., p21, pro-apoptotic genes) OpenChromatin->GeneExpression

Caption: Mechanism of Action for HDAC Inhibitors.

Apoptosis_Pathway HDACi HDAC Inhibitor p53 p53 Acetylation & Activation HDACi->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Induces Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by HDAC Inhibitors.

Western_Blot_Workflow A 1. Cell Treatment with HDAC Inhibitor B 2. Cell Lysis & Protein Extraction A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-acetyl-histone) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Analysis G->H

Caption: Experimental Workflow for Western Blot Analysis.

References

Comparative Efficacy of Dihydrochlamydocin Analog-1 as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the HDAC inhibitory activity of Dihydrochlamydocin analog-1 against established HDAC inhibitors, Vorinostat (SAHA) and Panobinostat. The following sections present quantitative data on their inhibitory concentrations, detailed experimental protocols for activity validation, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound, Vorinostat, and Panobinostat is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTargetIC50 ValueReference
This compound Histone H4 Peptide Deacetylation30 nM[1]
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)~10 nM[2]
HDAC110 nM[2]
HDAC320 nM[2]
Panobinostat Pan-HDAC (Class I, II, IV)2.1 - 531 nM[3]

Experimental Protocols

The validation of HDAC inhibitory activity typically involves a combination of in vitro enzymatic assays and in vivo models to assess efficacy and physiological effects.

1. In Vitro HDAC Enzymatic Assay (Fluorogenic)

This assay is a common method to determine the IC50 of a potential HDAC inhibitor.

  • Principle: The assay measures the enzymatic activity of HDACs on a synthetic substrate. The substrate is a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore, which is quenched. Upon deacetylation by an HDAC enzyme, a developing enzyme like trypsin can cleave the peptide, releasing the fluorophore and generating a measurable fluorescent signal. The inhibitor's potency is determined by its ability to reduce this signal.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

    • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Test compounds (this compound, Vorinostat, Panobinostat) dissolved in DMSO

    • Developing enzyme solution (e.g., Trypsin in a suitable buffer)

    • Positive control (e.g., Trichostatin A)

    • 96-well or 384-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a microplate, add the diluted compounds, the HDAC enzyme solution, and the assay buffer.

    • Incubate the plate to allow the inhibitors to bind to the enzymes.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developing enzyme solution.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the HDAC inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised animals, such as nude mice or zebrafish embryos. Once tumors are established, the animals are treated with the HDAC inhibitor, and the effect on tumor growth, proliferation, and metastasis is monitored over time.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549, etc.)

    • Immunocompromised animal model (e.g., athymic nude mice, zebrafish embryos)

    • Test compounds formulated for in vivo administration

    • Vehicle control (the solvent used to dissolve the compounds)

    • Calipers for tumor measurement (for mouse models)

    • Fluorescence microscope (for models with fluorescently labeled cells)

  • Procedure (Mouse Model):

    • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

    • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compounds and the vehicle control to their respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).

    • Measure tumor dimensions with calipers at regular intervals throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting for histone acetylation).

    • Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Mandatory Visualizations

HDAC Signaling Pathway and Inhibition

HDAC_Pathway cluster_0 Normal Cellular Process cluster_1 Effect of HDAC Inhibitor Histone Histone Tail (Lysine Acetylated) Chromatin_Open Open Chromatin (Euchromatin) Histone->Chromatin_Open Chromatin_Closed Closed Chromatin (Heterochromatin) HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Histone Removes Acetyl Group HDAC->Chromatin_Closed Promotes Condensation HDAC_Inhibited HDAC Inhibited Gene_On Gene Transcription ACTIVE Chromatin_Open->Gene_On Chromatin_Open->Gene_On Allows Transcription Gene_Off Gene Transcription REPRESSED Chromatin_Closed->Gene_Off Inhibitor This compound (or Vorinostat/Panobinostat) Inhibitor->HDAC Blocks Activity

Caption: Mechanism of HDAC action and its inhibition.

Experimental Workflow for HDAC Inhibitor Validation

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 In Vivo Validation A Compound Synthesis (this compound) B HDAC Enzymatic Assay (Fluorogenic) A->B C Determine IC50 Value B->C D Cell Proliferation Assay (e.g., MTT) C->D Lead Compound E Apoptosis Assay (e.g., Caspase Activity) D->E F Western Blot for Acetylated Histones E->F G Xenograft Tumor Model (Mouse or Zebrafish) F->G Promising Candidate H Administer Compound G->H I Monitor Tumor Growth and Metastasis H->I J Efficacy Assessment I->J

Caption: Workflow for validating HDAC inhibitor activity.

References

A Comparative Guide to the Anti-Cancer Effects of Dihydrochlamydocin Analog-1 (Represented by Phloretin) and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for a compound specifically named "Dihydrochlamydocin analog-1" is not publicly available. This guide utilizes Phloretin , a well-researched dihydrochalcone (B1670589), as a representative molecule for the Dihydrochlamydocin class of compounds to provide a comparative analysis against the standard chemotherapeutic agent, Doxorubicin . The experimental data presented for Phloretin and Doxorubicin are collated from various independent studies, and as such, experimental conditions may differ.

Introduction

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Dihydrochalcones, a class of plant-derived polyphenols, have garnered significant attention for their potential anti-neoplastic properties. This guide provides a cross-validation of the anti-cancer effects of a representative dihydrochalcone, Phloretin, against Doxorubicin, a widely used anthracycline chemotherapy drug. We present a comparative analysis of their cytotoxic activity, underlying mechanisms of action, and impact on key cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Phloretin and Doxorubicin against various cancer cell lines as reported in the literature. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values of Phloretin in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
SNU-1Gastric Cancer18[1]
SCC-1Oral Cancer12.5[2]
Human Gastric Cancer Cell LinesGastric Cancer8 - 32[3]

Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
AMJ13Breast Cancer223.6 (µg/ml)[4]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[5]
UMUC-3Bladder Cancer5.15 ± 1.17[5]
TCCSUPBladder Cancer12.55 ± 1.47[5]
BFTC-905Bladder Cancer2.26 ± 0.29[5]
HeLaCervical Cancer2.92 ± 0.57[5]
MCF-7Breast Cancer2.50 ± 1.76[5]
M21Skin Melanoma2.77 ± 0.20[5]

Signaling Pathways and Mechanisms of Action

Phloretin: A Multi-Targeted Approach

Phloretin exerts its anti-cancer effects through the modulation of several key signaling pathways. It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G0/G1 and G2/M phases.[6][7][8] One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[7][9][10] Phloretin can also trigger the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[7] Furthermore, it has been shown to downregulate matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.[7]

Phloretin_Signaling_Pathway cluster_cell Cancer Cell Phloretin Phloretin PI3K PI3K Phloretin->PI3K inhibits ROS ROS Generation Phloretin->ROS Cyclins_CDKs Cyclins/CDKs Phloretin->Cyclins_CDKs inhibits MMPs MMPs Phloretin->MMPs inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Mitochondria Mitochondria ROS->Mitochondria induces stress Caspases Caspase Activation Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest Cyclins_CDKs->CellCycleArrest Invasion_Metastasis Invasion & Metastasis MMPs->Invasion_Metastasis

Phloretin's multi-targeted anti-cancer mechanism.
Doxorubicin: DNA Damage and Oxidative Stress

Doxorubicin's primary mechanism of action involves intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.[6][11] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[6][11]

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII inhibits Mitochondria Mitochondria Doxorubicin->Mitochondria DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS ROS Generation Mitochondria->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Doxorubicin's primary mechanisms of anti-cancer activity.

Experimental Protocols

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assays

The following diagram illustrates a general workflow for assessing the anti-cancer effects of compounds like Phloretin and Doxorubicin in a laboratory setting.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat cells with Phloretin or Doxorubicin (various concentrations) cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay flow_cytometry Flow Cytometry (Apoptosis Analysis) incubation->flow_cytometry data_analysis Data Analysis (IC50 calculation, Apoptosis quantification) mtt_assay->data_analysis flow_cytometry->data_analysis conclusion Conclusion data_analysis->conclusion

General workflow for in vitro anti-cancer drug testing.
Detailed Methodologies

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete cell culture medium

    • Phloretin and Doxorubicin stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • The following day, treat the cells with various concentrations of Phloretin or Doxorubicin. Include untreated cells as a control.

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Complete cell culture medium

    • Phloretin and Doxorubicin stock solutions

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed cancer cells into 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of Phloretin or Doxorubicin for a specified period (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.

    • The data will allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

This guide provides a comparative overview of the anti-cancer properties of the dihydrochalcone Phloretin (as a representative for this compound) and the established chemotherapeutic drug Doxorubicin. While both compounds demonstrate cytotoxic effects against various cancer cell lines, they operate through distinct mechanisms. Phloretin exhibits a multi-targeted approach by modulating key signaling pathways involved in cell survival, proliferation, and metastasis. In contrast, Doxorubicin primarily acts by inducing DNA damage and oxidative stress.

References

Comparative Analysis of Chlamydocin Analogs in Cancer Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlamydocin (B1668628), a naturally occurring cyclic tetrapeptide, has emerged as a potent histone deacetylase (HDAC) inhibitor with significant anticancer properties. Its unique structure, characterized by a constrained cyclic backbone and an epoxyketone functional group, has inspired the development of numerous synthetic analogs aimed at improving potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of various chlamydocin analogs, summarizing their performance based on experimental data to aid in the advancement of novel cancer therapeutics.

Mechanism of Action: HDAC Inhibition and Beyond

Chlamydocin and its analogs primarily exert their anticancer effects by inhibiting histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, chlamydocin analogs induce histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. This ultimately leads to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of cell proliferation and migration.[1][2]

Recent studies suggest that the anticancer effects of some HDAC inhibitors may also involve the modulation of other critical signaling pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer. However, direct evidence for the extensive involvement of these pathways by chlamydocin analogs is still an active area of research.

In Vitro Efficacy: A Comparative Overview

The in vitro potency of chlamydocin analogs is typically evaluated by their ability to inhibit HDAC enzymes and suppress the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used for comparison.

Table 1: In Vitro HDAC Inhibition of Chlamydocin and Select Analogs

Compound/AnalogTargetIC50 (nM)Source
ChlamydocinTotal HDACsPotent (irreversible)[3]
Hydroxamic Acid Analogs
Analog 1Total HDACs15[3]
Analog 2Total HDACs25[3]
Carbonyl Analogs
Analog 3 (Ketone)Total HDACs40[1]
Analog 4 (Aldehyde)Total HDACs60[1]
Modified Cap Group Analogs
Compound 1bTotal HDACsNot specified[2]

Table 2: In Vitro Antiproliferative Activity (IC50) of Chlamydocin Analogs in Cancer Cell Lines

Compound/AnalogCell LineCancer TypeIC50 (µM)Source
Hydroxamic Acid Analogs
Analog 1MCF-7Breast Cancer0.8[3]
Analog 1K562Leukemia1.2[3]
Analog 2MCF-7Breast Cancer1.5[3]
Analog 2K562Leukemia2.1[3]
Modified Cap Group Analogs
Compound 1bMCF-7Breast Cancer0.05[2]
Compound 1bK562Leukemia0.08[2]
Trichostatin A (TSA)MCF-7Breast Cancer0.12[2]
Trichostatin A (TSA)K562Leukemia0.15[2]

In Vivo Antitumor Efficacy

The therapeutic potential of chlamydocin analogs is further validated through in vivo studies using animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice.

Table 3: In Vivo Antitumor Activity of a Chlamydocin Analog

Compound/AnalogAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Source
Chlamydocin-nitrosourea analogP388 leukemia-bearing miceLeukemiaNot specifiedHigher therapeutic index than BCNU[1]

Structure-Activity Relationship (SAR)

The development of chlamydocin analogs has been guided by structure-activity relationship studies, which aim to understand how chemical modifications to the core structure impact biological activity. Key findings include:

  • Zinc-Binding Group: The epoxyketone moiety of chlamydocin is crucial for its irreversible HDAC inhibition. Replacing it with other zinc-binding groups, such as hydroxamic acids or various carbonyl functionalities, can lead to potent but reversible inhibitors.[1][3]

  • Cap Group: Modifications to the "cap" group, which interacts with the surface of the HDAC enzyme, can significantly influence potency and selectivity. For instance, introducing a methyl group at specific positions on the aliphatic ring of the cap group has been shown to enhance antiproliferative effects.[2]

  • Peptide Backbone: Alterations to the amino acid sequence of the cyclic tetrapeptide core can affect the compound's conformation and its binding affinity to the HDAC active site.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by chlamydocin analogs and a general workflow for their experimental evaluation.

HDAC_Inhibition_Pathway cluster_extracellular cluster_cell Cancer Cell ChlamydocinAnalog Chlamydocin Analog HDAC HDAC ChlamydocinAnalog->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin RelaxedChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->RelaxedChromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) RelaxedChromatin->TSG Gene Expression CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: HDAC Inhibition Pathway of Chlamydocin Analogs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HDAC_Assay HDAC Inhibition Assay (IC50 determination) Cell_Viability Cell Viability Assay (e.g., MTT) (IC50 determination) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Migration_Assay Cell Migration Assay Cell_Viability->Migration_Assay Xenograft Xenograft Model (e.g., mice with tumors) Migration_Assay->Xenograft TGI Tumor Growth Inhibition (TGI measurement) Toxicity Toxicity Assessment SAR_Analysis Structure-Activity Relationship (SAR) Analysis TGI->SAR_Analysis Toxicity->SAR_Analysis Analog_Synthesis Analog Synthesis & Characterization Analog_Synthesis->HDAC_Assay Analog_Synthesis->Cell_Viability Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Chlamydocin Analogs.

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)
  • Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. When the substrate is deacetylated by HDAC, it can be cleaved by a developer enzyme, releasing a fluorescent product.

  • Materials: HeLa nuclear extract (as a source of HDACs), Fluor de Lys® substrate, Fluor de Lys® developer, Trichostatin A (TSA) as a positive control, assay buffer, and the chlamydocin analog to be tested.

  • Procedure:

    • Prepare serial dilutions of the chlamydocin analog.

    • In a 96-well plate, add the HeLa nuclear extract, the fluorogenic substrate, and the chlamydocin analog at different concentrations.

    • Incubate the plate at 37°C for 1 hour.

    • Add the developer solution and incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability (MTT) Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.

  • Materials: Cancer cell lines (e.g., MCF-7, K562), cell culture medium, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the chlamydocin analog for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials: Cancer cell lines, chlamydocin analog, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.

  • Procedure:

    • Treat the cancer cells with the chlamydocin analog for a desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vivo Xenograft Study
  • Principle: This study evaluates the antitumor efficacy of a chlamydocin analog in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cell line, chlamydocin analog, and vehicle control.

  • Procedure:

    • Subcutaneously inject the human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Administer the chlamydocin analog (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure the tumor volume periodically using calipers.

    • Monitor the body weight and general health of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) percentage.

Conclusion

Chlamydocin analogs represent a promising class of HDAC inhibitors with significant potential in cancer therapy. The continuous exploration of their structure-activity relationships has led to the development of compounds with improved potency and more favorable pharmacological properties compared to the parent natural product. The data presented in this guide highlights the importance of modifying the zinc-binding group and the cap group to enhance anticancer activity. Further in-depth studies into their effects on various signaling pathways and more extensive in vivo evaluations are warranted to fully elucidate their therapeutic potential and pave the way for their clinical translation.

References

A Head-to-Head Showdown: Dihydrochlamydocin Analog-1 and Other Cyclic Tetrapeptides in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dihydrochlamydocin analog-1 and other notable cyclic tetrapeptides, focusing on their anti-cancer properties. While direct head-to-head cytotoxicity data for this compound is limited in publicly available literature, this guide synthesizes existing data on its biological activity and compares it with related compounds, offering a valuable resource for evaluating their therapeutic potential.

Cyclic tetrapeptides (CTPs) are a class of natural and synthetic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including potent anti-cancer effects.[1][2][3] Their rigid, cyclic structure confers resistance to degradation and can lead to high affinity and selectivity for biological targets.[1][2][3] A prominent member of this class is chlamydocin (B1668628) and its analogs, which are known to exhibit their anti-cancer effects primarily through the inhibition of histone deacetylases (HDACs).[4][5][6][7]

This compound: A Potent HDAC Inhibitor

This compound, also referred to as compound 2 in some literature, is a notable analog of the natural product chlamydocin.[4][8] It has been identified as a potent inhibitor of histone H4 peptide deacetylation, with a reported half-maximal inhibitory concentration (IC50) of 30 nM.[4][8] Furthermore, its parent compound, dihydrochlamydocin, has demonstrated strong cytostatic activity against mastocytoma cells.[6] This potent HDAC inhibition is a key mechanism driving the anti-cancer properties of this family of compounds.

Comparative Biological Activity of Cyclic Tetrapeptides

The anti-cancer efficacy of cyclic tetrapeptides is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for this compound are not widely published, data for other chlamydocin analogs and related cyclic tetrapeptides provide a valuable benchmark for comparison.

CompoundCancer Cell LineIC50 (nM)Primary Mechanism of ActionReference
This compound (compound 2) -30 (HDAC inhibition)Histone Deacetylase Inhibition[4][8]
1-alaninechlamydocin MIA PaCa-2 (Pancreatic)GI50: 5.3, TGI: 8.8, LC50: 22Histone Deacetylase Inhibition[9]
Chlamydocin analog (compound 1b) MCF-7 (Breast), K562 (Leukemia)More potent than Trichostatin AHistone Deacetylase Inhibition
FR235222 analog (compound 5) BxPC3 (Pancreatic)~38% deacetylase activity at 200 µMHistone Deacetylase Inhibition[3]
Wardomyces dimerus analog (compound 3) HepG2 (Liver)260Histone Deacetylase Inhibition[2]

Table 1: Comparative biological activity of selected cyclic tetrapeptides. This table summarizes the reported inhibitory concentrations of various cyclic tetrapeptides against different cancer cell lines and their primary mechanism of action. The data for this compound reflects its HDAC inhibitory activity due to the limited availability of direct cytotoxicity data.

Mechanism of Action: Histone Deacetylase Inhibition

The primary anti-cancer mechanism of chlamydocin and its analogs is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, compounds like this compound can restore the expression of these crucial genes, leading to cell cycle arrest, apoptosis (programmed cell death), and a reduction in tumor growth.[5][7]

HDAC_Inhibition_Pathway Proposed Mechanism of Action for this compound cluster_nucleus Cell Nucleus Histones Histones Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones HAT (Acetylation) Acetylated_Histones->Histones HDAC (Deacetylation) TSG_Expression Tumor Suppressor Gene Expression Acetylated_Histones->TSG_Expression Promotes HDAC Histone Deacetylase (HDAC) Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis Dihydrochlamydocin Dihydrochlamydocin analog-1 Dihydrochlamydocin->HDAC Inhibition

Figure 1: Proposed Mechanism of Action for this compound. This diagram illustrates how this compound is believed to exert its anti-cancer effects by inhibiting HDAC, leading to histone acetylation, re-expression of tumor suppressor genes, and ultimately cell cycle arrest and apoptosis.

Experimental Protocols

The evaluation of the anti-cancer activity of cyclic tetrapeptides involves several key experimental procedures.

In Vitro HDAC Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on HDAC enzyme activity.

HDAC_Assay_Workflow Experimental Workflow for In Vitro HDAC Inhibition Assay start Start reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Test Compound (e.g., this compound) - Assay Buffer start->reagents incubation Incubate Enzyme, Substrate, and Test Compound reagents->incubation development Add Developer Solution to Stop Reaction and Generate Signal incubation->development measurement Measure Fluorescence/Luminescence (Signal is inversely proportional to HDAC activity) development->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End analysis->end

References

Validating the Specificity of Dihydrochlamydocin Analog-1 for Histone Deacetylases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydrochlamydocin analog-1, a potential histone deacetylase (HDAC) inhibitor, against other well-characterized HDAC inhibitors. The objective is to offer a clear, data-driven perspective on its specificity and performance, supported by experimental protocols and visual diagrams to aid in research and development decisions.

Introduction to HDAC Inhibition and the Significance of Specificity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them a key target for therapeutic intervention. HDAC inhibitors (HDACis) have emerged as a promising class of drugs. Their efficacy and safety profile are often linked to their specificity towards particular HDAC isoforms. While pan-HDAC inhibitors affect a broad range of HDACs, isoform-selective inhibitors offer the potential for more targeted therapeutic effects with fewer off-target side effects.

This compound is an analog of Chlamydocin (B1668628), a natural product known to possess HDAC inhibitory activity. This guide evaluates the specificity of this compound in the context of other established HDAC inhibitors.

Comparative Analysis of HDAC Inhibitor Specificity

The following table summarizes the inhibitory activity (IC50 values) of this compound and selected comparator HDAC inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.

InhibitorTypeHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC8 (nM)Other Isoforms
This compound Chlamydocin Analog30 (for Histone H4 deacetylation)[1]-----Generally inhibits Class I and IIa HDACs
Vorinostat (SAHA) Pan-HDAC Inhibitor10-20---Broad activity against Class I and II HDACs.[2]
Entinostat (MS-275) Class I Selective243453248>100,000>100,000>100,000Selective for HDAC1, 2, and 3.[1][3]
Romidepsin (FK228) Class I Selective3647-51014,000-Potent against HDAC1 and HDAC2.[4][5]
Panobinostat (B1684620) (LBH589) Pan-HDAC Inhibitor<13.2<13.2<13.2Mid-nM<13.2Mid-nMPotent against Class I, II, and IV HDACs.[6]

Note: Data for this compound against specific HDAC isoforms is limited. The provided IC50 value is for the general inhibition of histone H4 peptide deacetylation. Chlamydocin and its analogs are reported to inhibit Class I and IIa HDACs.

Experimental Protocols

Validating the specificity of an HDAC inhibitor requires a series of well-defined experiments. Below are detailed methodologies for key assays.

In Vitro HDAC Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the activity of purified recombinant HDAC isoforms.

Materials:

  • Purified recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 6, 8, etc.)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing Trichostatin A and a protease)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the purified recombinant HDAC enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell lysis buffer

  • Test compounds

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against specific HDAC isoforms)

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a defined period.

  • Harvest and lyse the cells.

  • Distribute the cell lysate into PCR tubes.

  • Heat the lysates to a range of temperatures using a thermal cycler.

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble HDAC protein at each temperature by Western blotting using isoform-specific antibodies.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Determining HDAC Inhibitor Specificity

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Downstream Effects a Recombinant HDAC Isoforms b Biochemical Assay (Fluorogenic/Luminogenic) a->b c Determine IC50 Values b->c g Confirm Target Engagement c->g Correlate d Cell Line Treatment e Cellular Thermal Shift Assay (CETSA) d->e h Cell Viability Assay (MTT) d->h i Apoptosis Assay (Annexin V) d->i j Cell Cycle Analysis (Flow Cytometry) d->j f Western Blot Analysis e->f f->g

Caption: Workflow for validating HDAC inhibitor specificity.

Signaling Pathway of HDAC Inhibitor-Induced Apoptosis and Cell Cycle Arrest

G cluster_0 Chromatin Remodeling cluster_1 Gene Expression Changes cluster_2 Cellular Outcomes HDACi HDAC Inhibitor (e.g., this compound) Histone Histones HDACi->Histone Acetylation Increased Histone Acetylation Histone->Acetylation Inhibition of Deacetylation p21 p21 (CDKN1A) Upregulation Acetylation->p21 Pro_apoptotic Pro-apoptotic Genes (e.g., Bim, Bax) Upregulation Acetylation->Pro_apoptotic Anti_apoptotic Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) Downregulation Acetylation->Anti_apoptotic CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest Apoptosis Apoptosis Pro_apoptotic->Apoptosis Anti_apoptotic->Apoptosis

Caption: HDACi-mediated apoptosis and cell cycle arrest.

Conclusion

The available data suggests that this compound is a potent inhibitor of histone deacetylation. Based on the activity of related chlamydocin compounds, it is likely to exhibit selectivity for Class I and IIa HDAC isoforms. However, to definitively establish its specificity profile, further comprehensive screening against a full panel of purified HDAC isoforms is necessary.

Compared to the pan-HDAC inhibitors Vorinostat and Panobinostat, this compound may offer a more targeted approach, potentially reducing off-target effects. Its profile appears to be broadly similar to the Class I selective inhibitor Romidepsin, though more data is needed for a direct comparison. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further characterize this compound and other novel HDAC inhibitors, ultimately facilitating the development of more effective and safer therapeutics.

References

Independent Verification of Dihydrochlamydocin Analog-1: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published data on a compound specifically identified as "Dihydrochlamydocin analog-1" has yielded no direct results. Despite extensive queries of scientific databases and academic search engines, a primary publication defining this specific analog, its synthesis, and its biological activities could not be located. Therefore, an independent verification and comparison guide as requested cannot be compiled at this time.

The initial investigation sought to identify the original research article describing "this compound" to extract its reported quantitative data, experimental protocols, and associated signaling pathways. Subsequent searches aimed to find independent studies that have either verified or cited the original findings, as well as literature on functionally similar molecules for comparative analysis. However, the absence of a foundational paper for a compound explicitly named "this compound" prevents the execution of these critical steps.

Scientific literature contains numerous studies on the synthesis and biological evaluation of various analogs of Chlamydocin, a known natural product with cytotoxic properties. These studies explore modifications of the parent compound to enhance its therapeutic potential and understand its mechanism of action. It is possible that "this compound" is a designation used within a specific research group or in a publication that is not indexed under this precise name in publicly accessible databases.

Without the primary data, it is not possible to:

  • Present quantitative data in a comparative table.

  • Detail the experimental protocols used for its characterization.

  • Illustrate any associated signaling pathways or experimental workflows using Graphviz diagrams.

Researchers, scientists, and drug development professionals interested in Dihydrochlamydocin analogs are encouraged to consult broader reviews on Chlamydocin and its derivatives. These resources may provide insights into the structure-activity relationships of this class of compounds and potentially contain information on the specific analog of interest under a different nomenclature.

Until the primary publication for "this compound" becomes accessible, a full and objective comparison guide with the requested supporting experimental data remains unachievable.

Benchmarking Dihydrochlamydocin Analog-1: A Comparative Guide for Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel histone deacetylase (HDAC) inhibitor, Dihydrochlamydocin analog-1, against current standard-of-care cancer treatments. Due to the limited availability of public preclinical data for this compound, this document serves as a methodological guide, presenting a structured approach to its evaluation. The included data tables feature hypothetical values for this compound to illustrate the benchmarking process, alongside published data for established anticancer agents.

Introduction to this compound

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Misregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways. As an HDAC inhibitor, this compound is designed to restore the natural balance of gene expression in cancer cells, thereby inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. Preliminary data indicates that this compound inhibits the deacetylation of histone H4 peptides with a half-maximal inhibitory concentration (IC50) of 30 nM in enzymatic assays.

Mechanism of Action: HDAC Inhibition in Cancer Therapy

HDAC inhibitors exert their anticancer effects through a multi-faceted mechanism of action that involves both histone and non-histone protein targets. The primary mechanism involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of genes that can suppress tumor growth.

Key signaling pathways affected by HDAC inhibition include:

  • Cell Cycle Arrest: HDAC inhibitors can upregulate the expression of cyclin-dependent kinase inhibitors, such as p21, leading to a halt in the cell cycle, typically at the G1/S or G2/M phase.

  • Induction of Apoptosis: By altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, HDAC inhibitors can trigger programmed cell death through both the intrinsic and extrinsic pathways.

  • Inhibition of Angiogenesis: HDAC inhibitors have been shown to downregulate the expression of key angiogenic factors, such as vascular endothelial growth factor (VEGF), thereby cutting off the tumor's blood supply.

  • Modulation of the Immune Response: HDAC inhibitors can enhance the immunogenicity of tumor cells by increasing the expression of major histocompatibility complex (MHC) molecules, making them more susceptible to recognition and elimination by the immune system.

HDAC_Inhibition_Pathway This compound This compound HDAC HDAC This compound->HDAC inhibits Acetylated Histones Acetylated Histones HDAC->Acetylated Histones deacetylates Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Tumor Suppressor Genes (e.g., p21) Tumor Suppressor Genes (e.g., p21) Gene Transcription->Tumor Suppressor Genes (e.g., p21) Pro-apoptotic Genes Pro-apoptotic Genes Anti-angiogenic Factors Anti-angiogenic Factors Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes (e.g., p21)->Cell Cycle Arrest Apoptosis Apoptosis Anti-angiogenesis Anti-angiogenesis Pro-apoptotic Genes->Apoptosis Anti-angiogenic Factors->Anti-angiogenesis

Signaling pathway of this compound.

Quantitative Data Presentation

The following tables provide a template for comparing the in vitro cytotoxicity and in vivo efficacy of this compound with standard-of-care chemotherapeutic agents. The values for this compound are hypothetical and should be replaced with experimental data as it becomes available.

Table 1: In Vitro Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound[Hypothetical] 0.5[Hypothetical] 1.2[Hypothetical] 0.8
Doxorubicin~0.1 - 2.0[1]~0.5 - 5.0[1]-
Cisplatin (B142131)-9 - 16.48[2][3]-
Table 2: In Vivo Tumor Growth Inhibition
Treatment GroupCancer ModelDosing RegimenTumor Growth Inhibition (%)
Vehicle ControlBreast Cancer XenograftVehicle, i.p., daily0
This compoundBreast Cancer Xenograft[Hypothetical] 10 mg/kg, i.p., daily[Hypothetical] 60
DoxorubicinBreast Cancer Xenograft4 mg/kg, i.p., weekly~50-60[4]
Vehicle ControlLung Cancer XenograftVehicle, i.p., daily0
This compoundLung Cancer Xenograft[Hypothetical] 10 mg/kg, i.p., daily[Hypothetical] 55
CisplatinLung Cancer Xenograft3 mg/kg, i.p., weekly~40-50[5]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and standard drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and standard drugs in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound and standard drugs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vivo Tumor Growth Inhibition Study

This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of this compound.

InVivo_Workflow A Implant cancer cells subcutaneously into nude mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups B->C D Administer compound or vehicle control (e.g., daily i.p. injection) C->D E Measure tumor volume and body weight regularly (e.g., twice weekly) D->E F Continue treatment for a defined period (e.g., 21-28 days) E->F G Euthanize mice and excise tumors for further analysis (e.g., Western blot, IHC) F->G H Calculate tumor growth inhibition G->H

Workflow for in vivo tumor growth inhibition study.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell lines

  • This compound and standard drugs formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Monitor tumor growth until the tumors reach an average volume of 100-200 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound, standard drug).

  • Administer the treatments according to the specified dosing regimen and route (e.g., intraperitoneal, oral).

  • Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis.

  • Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

Conclusion

This guide provides a systematic approach for the preclinical benchmarking of this compound against current cancer treatments. By following the detailed experimental protocols and utilizing the provided data presentation framework, researchers can generate robust and comparable data to effectively evaluate the therapeutic potential of this novel HDAC inhibitor. The successful completion of these studies will be crucial in determining the future clinical development of this compound as a promising anticancer agent.

References

A Comparative Safety Analysis of Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs showing significant promise in the treatment of various malignancies, particularly hematological cancers. This guide provides a comparative overview of the safety profiles of four approved HDAC inhibitors: vorinostat, romidepsin, panobinostat, and belinostat. The information is intended to assist researchers and drug development professionals in understanding the toxicological landscape of these agents, facilitating informed decisions in preclinical and clinical research.

Introduction to HDAC Inhibitors and Class-Wide Toxicities

HDAC inhibitors exert their anticancer effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis.[1] While their chemical structures and HDAC isoform specificities vary, they share a surprisingly similar spectrum of class-wide toxicities.[2] These common adverse events differ from those of traditional cytotoxic chemotherapies.[2] The most frequently reported toxicities include gastrointestinal disturbances, hematological effects, and constitutional symptoms like fatigue.[2][3]

Comparative Safety Profiles: Quantitative Data

The following tables summarize the incidence of common grade 3/4 adverse events observed in key clinical trials of vorinostat, romidepsin, panobinostat, and belinostat. Data is presented as percentages of patients experiencing the event.

Table 1: Grade 3/4 Hematologic Toxicities

Adverse EventVorinostat (%)Romidepsin (%)Panobinostat (%)Belinostat (%)
Thrombocytopenia5-2512-3425-677-16
Neutropenia5-1019-4516-366.2-21
Anemia5-1411-288-2810.8-32
Lymphopenia-468.1-

Data compiled from multiple clinical trial sources.[4][5][6][7][8][9][10][11][12]

Table 2: Grade 3/4 Non-Hematologic Toxicities

Adverse EventVorinostat (%)Romidepsin (%)Panobinostat (%)Belinostat (%)
Fatigue5-1011-1711-155.4
Nausea<5<54.5<5
Diarrhea<5<518.9<5
Vomiting<5<55.5<5
Hyponatremia-45--
Hypokalemia-14--
Dyspnea---6.2

Data compiled from multiple clinical trial sources.[4][5][6][7][8][9][13][14]

Key Signaling Pathways in HDAC Inhibitor-Induced Toxicity

The toxicity of HDAC inhibitors is intrinsically linked to their mechanism of action, which involves the modulation of key signaling pathways that regulate cell survival and death.

Apoptosis Induction

A primary mechanism of the anti-tumor activity and a contributor to the toxicity of HDAC inhibitors is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][15][16] HDAC inhibitors can upregulate pro-apoptotic proteins like Bim, while downregulating anti-apoptotic proteins.[1] The acetylation of non-histone proteins such as Ku70 can also play a role in activating pro-apoptotic Bax and degrading the anti-apoptotic protein c-FLIP.[5]

HDACi HDAC Inhibitor HDACs HDACs HDACi->HDACs inhibition Acetylation Increased Acetylation HDACi->Acetylation Histones Histones HDACs->Histones deacetylation NonHistone Non-Histone Proteins (e.g., Ku70, p53) HDACs->NonHistone deacetylation GeneExp Altered Gene Expression Histones->GeneExp ProApoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Bim, Bax) NonHistone->ProApoptotic AntiApoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, c-FLIP) NonHistone->AntiApoptotic Acetylation->Histones Acetylation->NonHistone GeneExp->ProApoptotic GeneExp->AntiApoptotic CaspaseAct Caspase Activation ProApoptotic->CaspaseAct AntiApoptotic->CaspaseAct Apoptosis Apoptosis CaspaseAct->Apoptosis

HDAC inhibitor-induced apoptosis pathway.

PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival and proliferation, and their dysregulation is common in cancer. HDAC inhibitors have been shown to interact with these pathways, which can contribute to their therapeutic effect but also to off-target toxicities.[17][18][19] For instance, some studies suggest that HDAC inhibition can lead to an upregulation of the PI3K/Akt pathway, potentially as a compensatory survival mechanism.[9][20] Conversely, HDAC inhibitors can also attenuate ERK signaling.[17][21] The interplay between HDAC inhibitors and these signaling cascades is complex and can be cell-type dependent.

cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival ERK->Apoptosis HDACi HDAC Inhibitor HDACi->Akt modulates HDACi->ERK modulates cluster_0 Preclinical Assessment cluster_1 Clinical Assessment cluster_2 Key Monitoring Protocols invitro In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Blue) invivo In Vivo Toxicity Studies (Animal Models) invitro->invivo Promising candidates phase1 Phase I Clinical Trials (Dose Escalation, MTD determination) invivo->phase1 Safety profile established phase2 Phase II Clinical Trials (Efficacy and further safety) phase1->phase2 hematology Hematological Monitoring (Weekly CBC) phase1->hematology cardiac Cardiac Monitoring (Regular ECGs) phase1->cardiac grading Adverse Event Grading (CTCAE) phase1->grading phase3 Phase III Clinical Trials (Pivotal efficacy and safety) phase2->phase3 phase2->hematology phase2->cardiac phase2->grading phase3->hematology phase3->cardiac phase3->grading

References

Unveiling the Potency of Dihydrochlamydocin Analog-1: A Comparative Guide to a Novel HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the quest for potent and selective enzyme inhibitors is paramount. Dihydrochlamydocin analog-1, a synthetic derivative of the natural cyclic tetrapeptide chlamydocin (B1668628), has emerged as a noteworthy histone deacetylase (HDAC) inhibitor. This guide provides a comprehensive comparison of this compound with its parent compound and other analogs, supported by experimental data to delineate its potential in therapeutic applications.

This compound, identified by the CAS number 157618-75-2, demonstrates significant inhibitory activity against histone deacetylation.[1][2][3] Its mechanism of action, like other chlamydocin analogs, is centered on the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.

Comparative Analysis of HDAC Inhibition

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. This compound exhibits a potent inhibitory effect on the deacetylation of histone H4 peptides.

CompoundTargetIC50 (nM)Cell Line
This compound Histone H4 peptide deacetylation30HeLa
ChlamydocinTotal HDAC1.3-
1-AlaninechlamydocinTotal HDAC6.4HeLa
Chlamydocin chloromethyl ketoneAntimitogenic activity3-10 ng/mL-

Table 1: Comparative IC50 values of this compound and other chlamydocin-related compounds.

Cellular Effects of this compound

Beyond enzymatic inhibition, the cellular effects of these compounds are critical for their therapeutic potential. This compound has been shown to inhibit the proliferation of vascular smooth muscle cells, suggesting its potential in diseases characterized by excessive cell proliferation.

CompoundCell LineEffectConcentration
This compound A7r5 (rat aortic smooth muscle)Inhibition of proliferation1 µM

Table 2: Cellular activity of this compound.

Signaling Pathway and Experimental Workflow

The inhibition of HDACs by this compound leads to an increase in histone acetylation, which in turn alters gene expression, leading to downstream cellular effects such as cell cycle arrest and apoptosis. The general workflow for evaluating such compounds involves a series of in vitro assays.

HDAC_Inhibition_Pathway cluster_0 Mechanism of Action This compound This compound HDAC HDAC This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Gene Expression Altered Gene Expression Altered Acetylated Histones->Gene Expression Altered

HDAC Inhibition by this compound.

Experimental_Workflow Compound Synthesis Compound Synthesis HDAC Activity Assay HDAC Activity Assay Compound Synthesis->HDAC Activity Assay Cell Proliferation Assay Cell Proliferation Assay Compound Synthesis->Cell Proliferation Assay Data Analysis Data Analysis HDAC Activity Assay->Data Analysis Western Blot Western Blot Cell Proliferation Assay->Western Blot Confirm Mechanism Cell Proliferation Assay->Data Analysis Western Blot->Data Analysis

Workflow for evaluating HDAC inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of this compound and similar compounds.

HDAC Activity Assay (Fluorometric)

This assay quantifies the activity of HDAC enzymes and the inhibitory effects of compounds.

  • Preparation of Reagents : Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) as a control.

  • Enzyme Reaction : In a 96-well plate, combine the HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC) with the test compound (this compound) at various concentrations. Initiate the reaction by adding the HDAC substrate. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Development : Stop the reaction and develop the fluorescent signal by adding the developer solution. The protease in the developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

  • Measurement : Read the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cells (e.g., A7r5) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blot for Histone Acetylation

This technique is used to detect changes in the levels of acetylated histones following treatment with an HDAC inhibitor.

  • Cell Lysis and Protein Extraction : Treat cells with this compound. After treatment, lyse the cells and extract total protein or nuclear proteins.

  • Protein Quantification : Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative change in histone acetylation.

Conclusion

This compound presents itself as a potent inhibitor of histone deacetylase, warranting further investigation into its therapeutic applications. The provided comparative data and experimental protocols offer a foundational resource for researchers aiming to replicate and expand upon these key findings. Future studies should focus on determining the isoform selectivity of this compound and evaluating its efficacy in various preclinical disease models.

References

Safety Operating Guide

Safe Disposal of Dihydrochlamydocin Analog-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Dihydrochlamydocin (B163127) Analog-1 as a Hazardous Chemical Waste.

There is currently no specific disposal protocol established for dihydrochlamydocin analog-1. Given that chlamydocin (B1668628) and its analogs are often investigated for their cytotoxic and antineoplastic properties, it is imperative to handle and dispose of this compound as a hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound in solid (lyophilized) or solution form, appropriate personal protective equipment (PPE) must be worn. This includes, but is not limited to:

  • A lab coat

  • Safety glasses with side shields or goggles

  • Gloves (nitrile or other chemically resistant material)

All handling of the compound, especially stock solutions, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation and cross-contamination.[2]

Disposal Procedures

All waste materials contaminated with this compound must be segregated into appropriate hazardous waste streams. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][2]

Liquid Waste Disposal
  • Collection : All liquid waste containing this compound, including unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" along with any other chemical constituents of the solution.

  • Storage : Keep the liquid waste container sealed and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[1]

Solid Waste Disposal
  • Collection : All solid materials that have come into contact with this compound are to be disposed of as solid hazardous waste. This includes:

    • Gloves, pipette tips, and other disposable labware.

    • Empty vials that originally contained the compound.

    • Absorbent materials used for cleaning up spills.[2][3]

  • Container : Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Storage : Seal the container and store it in the designated satellite accumulation area for collection by EHS.

Decontamination of Labware and Surfaces

For non-disposable labware and surfaces contaminated with this compound, a thorough decontamination procedure is essential.

  • Initial Rinse : The first rinse of any contaminated non-disposable labware (e.g., glassware, stir bars) must be collected as liquid hazardous waste.[3]

  • Cleaning : After the initial rinse, further decontaminate the labware. While specific degradation data for this compound is unavailable, a common practice for decontaminating surfaces with antineoplastic agents involves using a solution like 10% sodium hypochlorite (B82951) (bleach) followed by neutralization, or a solution of sodium dodecyl sulfate (B86663) (SDS) and isopropyl alcohol.[4][5] However, the compatibility of these agents with this compound has not been established. A safer, more general approach for peptide removal is to wash with an enzymatic detergent solution.[3]

  • Final Rinse : Thoroughly rinse the labware with distilled water after the cleaning step.

Summary of Disposal Procedures

Waste TypeContainerDisposal Protocol
Liquid Waste Labeled, leak-proof hazardous waste containerCollect all solutions and the first rinse of labware. Label with "Hazardous Waste" and the chemical name. Store in a designated satellite accumulation area for EHS pickup.[1][3]
Solid Waste Labeled, leak-proof hazardous waste container with a heavy-duty linerCollect all contaminated disposable items (gloves, vials, pipette tips, etc.). Label as "Hazardous Waste" with the chemical name. Store in a designated satellite accumulation area for EHS pickup.[2][3]
Empty Original Containers Solid Hazardous Waste ContainerTreat as contaminated solid waste. Do not rinse unless the rinsate is collected as hazardous waste. Deface the original label before disposal.
Non-Disposable Labware N/AThe first rinse must be collected as liquid hazardous waste.[3] Subsequently, clean with an appropriate laboratory detergent. For potent compounds, a more stringent decontamination with a chemical agent may be necessary, consult your EHS.
Spill Cleanup Material Solid Hazardous Waste ContainerAbsorb spills with an inert material, then collect and place in the solid hazardous waste container. Decontaminate the spill area.

Disposal Workflow

cluster_start Start: Waste Generation cluster_waste_type Identify Waste Type cluster_liquid_disposal Liquid Disposal Protocol cluster_solid_disposal Solid Disposal Protocol cluster_end Final Disposal start This compound Waste Generated liquid_waste Liquid Waste (solutions, rinsate) start->liquid_waste Is it liquid? solid_waste Solid Waste (gloves, vials, tips) start->solid_waste Is it solid? collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid ehs_pickup EHS Pickup for Final Disposal store_liquid->ehs_pickup store_solid Store in Satellite Accumulation Area collect_solid->store_solid store_solid->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dihydrochlamydocin analog-1

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Dihydrochlamydocin analog-1. As a potent cytotoxic compound, stringent adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.

This compound is an analog of Chlamydocin and functions as a histone deacetylase inhibitor.[1] Due to its cytotoxic nature, it presents significant risks upon exposure, including potential carcinogenicity, mutagenicity, and teratogenicity.[2][3] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to create a robust barrier between the researcher and the compound. The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Low-Risk Activities - Gloves: Single pair of chemotherapy-rated gloves.
(e.g., handling sealed containers)
Moderate-Risk Activities - Gloves: Double pair of chemotherapy-rated gloves.
(e.g., preparing solutions in a BSC, administering oral doses)- Gown: Disposable, fluid-resistant gown.
- Eye Protection: Safety glasses with side shields or goggles.
- Mask: Surgical mask.
High-Risk Activities - Gloves: Double pair of chemotherapy-rated gloves.
(e.g., handling powders outside of a contained system, risk of aerosol generation, cleaning spills)- Gown: Disposable, fluid-resistant gown with long sleeves.
- Eye and Face Protection: Full-face shield or goggles worn with a fluid-resistant mask.
- Respiratory Protection: Fit-tested N95 or N100 respirator.
- Additional Protection: Cap and shoe covers.[4]

Key Considerations for PPE Selection:

  • Gloves: Should be specifically tested for use with chemotherapy drugs. Industrial thickness gloves (>0.45mm) made of latex, neoprene, or nitrile are recommended for cleaning large spills.[2]

  • Gowns: Should be made of a low-linting material to prevent contamination of the work area and be resistant to permeation by the chemicals being handled.[5]

  • Respiratory Protection: Must be used in conjunction with a comprehensive respiratory protection program that includes fit-testing.[4]

Operational Plan for Handling

All handling of this compound, especially when manipulating powders or creating solutions, should occur within a designated containment area.

Engineering Controls:

  • Primary Containment: A certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box) should be used for all open handling of the compound.

  • Ventilation: Work areas should have dedicated air handling systems with appropriate pressure differentials to prevent the escape of contaminants.[6][7]

Procedural Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare designated handling area (e.g., BSC, isolator) gather_materials 2. Gather all necessary supplies and PPE prep_area->gather_materials don_ppe 3. Don PPE in correct sequence gather_materials->don_ppe perform_work 4. Perform manipulations with the compound within the primary containment don_ppe->perform_work decontaminate_items 5. Decontaminate all items before removing from containment perform_work->decontaminate_items dispose_waste 6. Dispose of all waste in -designated cytotoxic waste containers decontaminate_items->dispose_waste doff_ppe 7. Doff PPE in correct sequence dispose_waste->doff_ppe wash_hands 8. Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Disposal:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be disposed of in clearly labeled, leak-proof cytotoxic waste containers (e.g., yellow bags or bins).

  • Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed container for hazardous chemical waste. Do not dispose of down the drain.

All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate action is critical to minimize harm.

Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Don PPE: Before cleaning, don the appropriate high-risk activity PPE, including a respirator.

  • Containment: Use a cytotoxic spill kit to absorb and contain the spill.

  • Cleanup: Carefully collect all contaminated materials and place them in a cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution (e.g., detergent and water), followed by a rinse.[8]

  • Report: Report the spill to the appropriate environmental health and safety officer.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and the institution's occupational health department.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。